Gentisuric acid
Description
This compound is a N-acylglycine.
Structure
3D Structure
Properties
IUPAC Name |
2-[(2,5-dihydroxybenzoyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c11-5-1-2-7(12)6(3-5)9(15)10-4-8(13)14/h1-3,11-12H,4H2,(H,10,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFATOOJCPDQOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)NCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179998 | |
| Record name | Gentisuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25351-24-0 | |
| Record name | Gentisuric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025351240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gentisuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 25351-24-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GENTISURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45RYS5R5SJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
what are the physicochemical properties of Gentisuric acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentisuric acid, with the systematic IUPAC name 2-[(2,5-dihydroxybenzoyl)amino]acetic acid, is a metabolite of the widely used nonsteroidal anti-inflammatory drug, aspirin. As a conjugate of gentisic acid and glycine, its physicochemical properties are of significant interest in understanding its ADME (absorption, distribution, metabolism, and excretion) profile and its potential biological activities. This technical guide provides an in-depth overview of the known physicochemical characteristics of this compound, supported by experimental considerations and metabolic context.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in biological systems and for the design of analytical methods.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₅ | [1] |
| Molecular Weight | 211.17 g/mol | [1] |
| Melting Point | 221-224 °C | [2] |
| pKa (Predicted) | 3.67 ± 0.10 | [2] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [2] |
| LogP (Predicted) | Value not available | |
| Aqueous Solubility | Value not available |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively published. However, based on methodologies for structurally related compounds, such as N-acyl amino acids and aromatic acids, the following protocols can be considered representative for the experimental determination of its key properties.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard approach for determining the thermodynamic solubility of a compound.
Principle: An excess amount of the solid compound is equilibrated with a specific volume of aqueous buffer at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined analytically.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a vial containing a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The vial is sealed and agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered through a low-binding membrane filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is prepared using standard solutions of known concentrations to ensure accurate quantification.
Determination of Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its membrane permeability and overall pharmacokinetic behavior.
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer). The ratio of the compound's concentration in the two phases at equilibrium is determined.
Methodology:
-
Phase Preparation: Equal volumes of n-octanol and water (or buffer, e.g., PBS pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel or vial.
-
Equilibration: The mixture is gently shaken or rotated for a set period to allow for the partitioning of the analyte between the two phases to reach equilibrium.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to expedite this process.
-
Quantification: The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique like HPLC-UV.
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log₁₀ ( [this compound]octanol / [this compound]aqueous )
Metabolic Pathway
This compound is a downstream metabolite of aspirin. The metabolic cascade involves the initial hydrolysis of aspirin to salicylic acid, which is then hydroxylated to form gentisic acid. Subsequently, gentisic acid is conjugated with glycine to yield this compound.[3]
Conclusion
This technical guide provides a summary of the currently available physicochemical data for this compound. While some fundamental properties have been characterized, further experimental determination of its LogP and aqueous solubility is necessary for a more complete understanding of its biopharmaceutical properties. The provided representative experimental protocols offer a framework for such investigations. The metabolic context highlights its formation as a secondary metabolite of aspirin, which is crucial for pharmacokinetic and toxicological assessments.
References
Gentisuric acid as a metabolite of acetylsalicylic acid
An In-depth Technical Guide on Gentisuric Acid as a Metabolite of Acetylsalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylsalicylic acid (ASA), commonly known as aspirin, is one of the most widely used nonsteroidal anti-inflammatory drugs (NSAIDs) for its analgesic, antipyretic, and anti-inflammatory properties.[1] Upon administration, aspirin is rapidly absorbed and hydrolyzed to its primary active metabolite, salicylic acid, by esterases in the gastrointestinal tract, blood, and liver.[2][3] Salicylic acid then undergoes extensive metabolism, primarily in the liver, through several pathways.[4] These include conjugation with glycine to form salicyluric acid, and with glucuronic acid to produce acyl and phenolic glucuronides.[1][5] A minor, yet significant, metabolic route is the hydroxylation of salicylic acid to form dihydroxybenzoic acids, such as 2,5-dihydroxybenzoic acid (gentisic acid) and 2,3-dihydroxybenzoic acid.[6][7] Gentisic acid can be further conjugated with glycine to form this compound.[7][8]
This compound is recognized as a minor metabolite of aspirin in humans.[8][9] Its formation provides insight into the oxidative metabolism of salicylates. Understanding the pathways leading to this compound, its pharmacokinetic profile, and the analytical methods for its detection is crucial for a comprehensive evaluation of aspirin's biotransformation and for assessing potential drug interactions and metabolic variations among individuals. This guide provides a detailed overview of the core aspects of this compound as a metabolite of acetylsalicylic acid.
Biosynthesis and Metabolic Pathways of this compound
The formation of this compound from acetylsalicylic acid is a multi-step process involving hydrolysis, oxidation, and conjugation.
2.1 Initial Hydrolysis of Acetylsalicylic Acid
Following oral administration, acetylsalicylic acid is rapidly deacetylated to salicylic acid.[4] This hydrolysis is catalyzed by carboxylesterases, such as CES2, which are present in various tissues, with the liver being a principal site.[4]
2.2 Formation of Gentisic Acid
Salicylic acid is hydroxylated to form gentisic acid (2,5-dihydroxybenzoic acid).[1] This oxidation is mediated by cytochrome P450 (CYP) enzymes in the liver.[6] Studies have indicated that multiple P450 isoforms, including P450 2E1, 2C8, 2C9, 2C19, 2D6, and 3A4, can contribute to the hydroxylation of salicylic acid.[6][10]
2.3 Formation of this compound
There are two primary pathways proposed for the formation of this compound:
-
Conjugation of Gentisic Acid with Glycine: The primary route involves the conjugation of gentisic acid with glycine. This reaction is catalyzed by acyltransferases, which have been identified in the mitochondrial fraction of rat and beef liver.[8]
-
Hydroxylation of Salicyluric Acid: An alternative pathway is the hydroxylation of salicyluric acid. This process has been observed in rat liver microsomes.[8]
The metabolic cascade from acetylsalicylic acid to this compound is depicted in the signaling pathway diagram below.
Caption: Metabolic pathway of acetylsalicylic acid.
Quantitative Data
The formation of this compound represents a minor route of aspirin metabolism. The majority of a therapeutic aspirin dose is excreted as salicyluric acid and glucuronide conjugates.
Table 1: Urinary Excretion of Aspirin Metabolites
| Metabolite | Percentage of Dose Excreted | Reference(s) |
| Salicyluric Acid | ~75% | [1][11] |
| Salicylic Acid | ~10% | [1][11] |
| Salicyl Phenolic Glucuronide | ~10% | [1][11] |
| Salicyl Acyl Glucuronide | ~5% | [1] |
| Gentisic Acid | < 1% - 1.1% | [1][11][12] |
Note: Percentages can vary depending on the dose and individual metabolic capacity. The formation pathways for salicyluric acid and salicyl phenolic glucuronide can become saturated at higher doses.[2]
Table 2: Performance of Analytical Methods for Gentisic Acid Quantification
| Method | Matrix | Linearity Range | LOD | LOQ | Recovery (%) | Reference(s) |
| HPLC-UV | Urine | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
| LC-MS/MS | Plasma | 9.0 - 58.2 ng/mL | < 7 ng/mL | 20 ng/mL | 91.3 - 102.1 | [13] |
| CE-LIF | Urine | Not Specified | Not Specified | Not Specified | Not Specified | [14][15] |
LOD: Limit of Detection; LOQ: Limit of Quantitation
Experimental Protocols
The analysis of this compound and other aspirin metabolites requires sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed techniques.
4.1 Protocol for HPLC-UV Analysis of Gentisic Acid in Urine
This protocol is adapted from methodologies for the simultaneous determination of aspirin metabolites.[5][16]
-
Sample Preparation:
-
To 1 mL of urine, add a suitable internal standard (e.g., m-hydroxybenzoic acid).[16]
-
Adjust the pH of the sample to 3-4 to stabilize any labile metabolites.[16]
-
Perform protein precipitation by adding an equal volume of acetonitrile.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis. For urine samples, simple dilution may be sufficient before injection.[16]
-
-
Chromatographic Conditions:
-
Column: Octadecyl silane (C18) reversed-phase column (e.g., 15 cm length).[5][16]
-
Mobile Phase: An isocratic mixture of methanol, acetonitrile, and 25 mM acetic acid.[16] The exact composition should be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at 310 nm.[16]
-
4.2 Protocol for LC-MS/MS Analysis of Gentisic Acid in Plasma
This protocol is based on methods developed for the simultaneous analysis of salicylic acid and its metabolites.[13]
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a solid-phase extraction (SPE) cartridge (e.g., Waters Oasis HLB) according to the manufacturer's instructions.[13]
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes of interest with a stronger organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI negative mode is typically used for these acidic compounds.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for gentisic acid and the internal standard.
-
Below is a diagram illustrating a general workflow for the LC-MS/MS analysis.
Caption: General workflow for LC-MS/MS analysis.
Logical Relationships in Analytical Methodologies
The choice of analytical technique for studying this compound depends on the specific requirements of the research, such as the need for high sensitivity, structural confirmation, or high-throughput screening.
Caption: Selection of analytical methods for aspirin metabolites.
Conclusion
This compound, formed via the hydroxylation of salicylic acid to gentisic acid and subsequent glycine conjugation, is a confirmed minor metabolite of acetylsalicylic acid in humans.[8] Although it represents a small fraction of the total metabolic profile of aspirin, its study is valuable for understanding the oxidative pathways involved in salicylate metabolism, which are mediated by cytochrome P450 enzymes. The quantification of this compound in biological matrices like plasma and urine necessitates the use of sensitive and specific analytical techniques, with LC-MS/MS being a particularly powerful tool for this purpose.[13] A thorough characterization of all metabolites, including minor ones like this compound, is essential for a complete pharmacokinetic and pharmacodynamic understanding of acetylsalicylic acid, which can have implications for drug safety, efficacy, and personalized medicine.
References
- 1. Aspirin - Wikipedia [en.wikipedia.org]
- 2. Clinical pharmacokinetics of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspirin – Pharmacokinetics [sepia2.unil.ch]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Aromatic Hydroxylation of Salicylic Acid and Aspirin by Human Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: metabolic formation in animals and identification as a metabolite of aspirin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 10. Aromatic hydroxylation of salicylic acid and aspirin by human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The kinetics of elimination of salicylic acid and the formation of gentisic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of gentisic, salicyluric and salicylic acid in human plasma using solid-phase extraction, liquid chromatography and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of salicylate, gentisic acid and salicyluric acid in human urine by capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. experts.illinois.edu [experts.illinois.edu]
- 16. Direct analysis of salicylic acid, salicyl acyl glucuronide, salicyluric acid and gentisic acid in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Obscure Metabolite: A Technical Guide to the Natural Sources and Biosynthesis of Gentisuric Acid in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentisuric acid, the glycine conjugate of gentisic acid (2,5-dihydroxybenzoic acid), is a plant-derived metabolite that has garnered increasing interest for its potential pharmacological activities. As a derivative of the well-known anti-inflammatory compound salicylic acid, this compound is implicated in plant defense mechanisms and may possess unique therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of the natural sources and biosynthesis of this compound in the plant kingdom. It is designed to be a valuable resource for researchers exploring novel bioactive compounds and for professionals in drug development seeking to understand the origins and production of this intriguing molecule. While research on this compound itself is still emerging, this guide consolidates the available information on its precursor, gentisic acid, to infer its likely distribution and synthesis.
Natural Sources of this compound and its Precursors
Direct quantitative analysis of this compound in plant tissues is currently limited in scientific literature. However, the presence of its immediate precursor, gentisic acid, is well-documented across a diverse range of plant families. The occurrence of gentisic acid is a strong indicator of the potential for this compound biosynthesis, as the final glycine conjugation step is a common detoxification and metabolic pathway in plants.
Major Plant Families and Species
Salicaceae Family: Species within the Salix (willow) and Populus (poplar) genera are renowned for their production of salicylates, including salicylic acid and its derivatives. While direct evidence for this compound is sparse, the metabolic machinery for its synthesis is likely present.
Gentianaceae Family: The genus Gentiana is a significant source of gentisic acid, from which the compound derives its name. Various species of gentian are used in traditional medicine, and their rich phytochemical profile makes them a promising area for this compound research.
Rosaceae Family: This family, which includes many common fruits, is known to produce a variety of phenolic compounds. Fruits such as apples and pears contain gentisic acid, suggesting that this compound may also be present.
Other Notable Sources: Gentisic acid has also been identified in a variety of other plants, including citrus fruits, grapes, and certain vegetables.
Quantitative Data on Gentisic Acid
The concentration of gentisic acid can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following table summarizes the reported quantitative data for gentisic acid in various plant sources. It is important to note that these values represent the precursor to this compound and should be interpreted as potential indicators of its presence.
| Plant Family | Species | Plant Part | Gentisic Acid Concentration | Reference |
| Salicaceae | Populus nigra | Buds | Not Quantified | [1] |
| Gentianaceae | Gentiana spp. | Roots | Not Quantified | [2] |
| Rosaceae | Malus domestica (Apple) | Fruit | Trace amounts | [2] |
| Pyrus communis (Pear) | Fruit | Trace amounts | [2] | |
| Vitaceae | Vitis vinifera (Grape) | Fruit | Present | [3] |
| Oleaceae | Olea europaea (Olive) | Fruit/Oil | Present | [3] |
| Pedaliaceae | Sesamum indicum (Sesame) | Seed | Present | [3] |
| Asteraceae | Helianthus tuberosus (Jerusalem artichoke) | Tuber | Present | [3] |
Note: The lack of specific quantitative data for this compound highlights a significant gap in the current research landscape.
Biosynthesis of this compound in Plants
The biosynthesis of this compound is a multi-step process that begins with the shikimate pathway, a central route in the production of aromatic compounds in plants. The proposed pathway involves the conversion of salicylic acid to gentisic acid, followed by the conjugation of gentisic acid with the amino acid glycine.
From Chorismate to Salicylic Acid
The biosynthesis of salicylic acid, the precursor to gentisic acid, can occur via two primary pathways originating from chorismate, a key intermediate of the shikimate pathway:
-
Isochorismate Pathway: This is considered the major pathway for salicylic acid production in plants. Chorismate is converted to isochorismate by isochorismate synthase (ICS). Subsequently, isochorismate is converted to salicylic acid.
-
Phenylalanine Ammonia-Lyase (PAL) Pathway: In this pathway, chorismate is first converted to phenylalanine. Phenylalanine is then acted upon by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid, which can be further metabolized to salicylic acid through a series of reactions.
Hydroxylation of Salicylic Acid to Gentisic Acid
Once salicylic acid is synthesized, it is believed to be hydroxylated to form gentisic acid (2,5-dihydroxybenzoic acid). This hydroxylation step is a critical juncture in the pathway leading to this compound. The specific enzyme responsible for this conversion in plants has not yet been fully characterized.
Glycine Conjugation of Gentisic Acid
The final step in the biosynthesis of this compound is the conjugation of gentisic acid with glycine. This reaction is likely catalyzed by a glycine N-acyltransferase , an enzyme that facilitates the formation of an amide bond between the carboxyl group of gentisic acid and the amino group of glycine. While specific plant-based glycine N-acyltransferases for gentisic acid have not been definitively identified, this type of conjugation is a well-established mechanism in plants for the detoxification of xenobiotics and the metabolism of endogenous carboxylic acids.[3] It is plausible that a member of the diverse acyltransferase family of enzymes is responsible for this transformation.
Proposed Biosynthetic Pathway Diagram
References
- 1. Polyphenolic Composition, Antioxidant Activity, and Cytotoxic Effect of Male Floral Buds from Three Populus Species Growing in the South of Romania - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
Gentisuric Acid: A Technical Guide to its Discovery and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gentisuric acid, or N-(2,5-dihydroxybenzoyl)glycine, is a metabolite of the widely used nonsteroidal anti-inflammatory drug, aspirin. First identified in human urine following aspirin administration, this compound has since been the subject of research exploring its biosynthesis, chemical properties, and diverse biological activities. This technical guide provides a comprehensive overview of the discovery and initial characterization of this compound, detailing its physicochemical properties, synthesis, and analytical methodologies. Furthermore, it explores its roles as an antioxidant, a potential antidiabetic agent, and an inhibitor of the fibroblast growth factor (FGF) signaling pathway, presenting key quantitative data and experimental protocols to support further research and development.
Discovery and Biosynthesis
This compound was first identified as a minor metabolite of aspirin in human urine.[1][2] Its metabolic formation occurs in animals, where it is synthesized from gentisic acid and glycine ethyl ester.[2][3] The biosynthesis of this compound involves two primary pathways:
-
Conjugation of Gentisic Acid with Glycine: This process is catalyzed by a mitochondrial fraction of the liver.[2]
-
Microsomal Hydroxylation of Salicyluric Acid: This pathway also occurs in the liver and can be enhanced by pretreatment with phenobarbital.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and drug development. The key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₉H₉NO₅ | [4] |
| Molecular Weight | 211.17 g/mol | [4] |
| Appearance | White to yellow powder | [5] |
| Melting Point | 204 °C | [5] |
| pKa | 2.97 | [5] |
| Solubility | ||
| Water | Very soluble | [5] |
| Ethanol | Very soluble | [5] |
| Diethyl ether | Very soluble | [5] |
| Acetone | Soluble | [5] |
Synthesis and Characterization
Synthesis of this compound
This compound can be synthesized in the laboratory via a Schotten-Baumann reaction, which involves the N-acylation of glycine.[6] A detailed protocol is provided below.
Experimental Protocol: Synthesis of N-(2,5-dihydroxybenzoyl)glycine
-
Materials:
-
Gentisic acid
-
Thionyl chloride
-
Glycine ethyl ester hydrochloride
-
Sodium bicarbonate
-
Dioxane
-
Water
-
Hydrochloric acid
-
Ethanol
-
-
Procedure:
-
Preparation of Gentisoyl Chloride: A mixture of gentisic acid and a slight molar excess of thionyl chloride is refluxed for 2-3 hours. The excess thionyl chloride is removed by distillation under reduced pressure.
-
Preparation of Glycine Ethyl Ester: Glycine ethyl ester hydrochloride is neutralized with a saturated solution of sodium bicarbonate. The free glycine ethyl ester is then extracted with a suitable organic solvent (e.g., diethyl ether) and dried over anhydrous sodium sulfate.
-
Condensation Reaction: The gentisoyl chloride, dissolved in a minimal amount of anhydrous dioxane, is added dropwise to a solution of glycine ethyl ester in dioxane at a controlled temperature (e.g., 0-5 °C) with constant stirring.
-
Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The solvent is then removed under reduced pressure. The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the crude this compound.
-
Purification: The crude product is collected by filtration, washed with cold water, and recrystallized from an ethanol-water mixture to yield pure N-(2,5-dihydroxybenzoyl)glycine.
-
Analytical Characterization
The identity and purity of synthesized this compound are confirmed using various analytical techniques.
TLC-densitometry is a valuable technique for the qualitative and quantitative analysis of this compound, particularly in biological samples.[2][7]
Experimental Protocol: TLC-Densitometry of this compound
-
Stationary Phase: Pre-coated silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of chloroform, ethanol, and glacial acetic acid (e.g., in a ratio of 5:4:0.03 v/v/v).[8]
-
Sample Preparation: Biological samples (e.g., urine) are pre-treated, often involving solid-phase extraction, to isolate the analytes of interest.[5]
-
Spotting: A defined volume of the sample and standard solutions are spotted onto the TLC plate.
-
Development: The plate is developed in a saturated chromatography chamber.
-
Detection and Densitometric Scanning: The plate is dried, and the spots are visualized under UV light (e.g., at 254 nm). Densitometric scanning is performed in absorbance mode to quantify the amount of this compound.[7][9]
¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of this compound.[2][5]
Experimental Protocol: NMR Spectroscopy of this compound
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated water (D₂O).[10][11]
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).[10]
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16 or more for adequate signal-to-noise.[10]
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.[2][5]
Experimental Protocol: Mass Spectrometry of this compound
-
Ionization Source: Electrospray ionization (ESI) is commonly used.[5][12]
-
Mass Analyzer: Quadrupole, time-of-flight (TOF), or ion trap analyzers can be utilized.
-
Mode: Analysis is typically performed in negative ion mode to detect the deprotonated molecule [M-H]⁻.[12]
-
LC-MS/MS: For complex mixtures, liquid chromatography is coupled with tandem mass spectrometry (LC-MS/MS) for separation and sensitive detection.[12]
Biological Activities and Mechanism of Action
This compound exhibits a range of biological activities, with its antioxidant, antidiabetic, and FGF inhibitory properties being of particular interest.
Antioxidant Activity
This compound demonstrates potent antioxidant and free radical scavenging activities.[13]
| Assay | IC₅₀ Value (mg/mL) | Reference |
| DPPH radical scavenging | ~0.09 | [14] |
Antidiabetic Potential
In vitro studies have shown that this compound can inhibit key enzymes involved in carbohydrate metabolism, suggesting its potential as an antidiabetic agent.[15]
| Enzyme Inhibition | IC₅₀ Value (mg/mL) | Reference |
| α-Amylase | 2.07 ± 0.3 | [15] |
| α-Glucosidase | 1.69 ± 0.027 | [15] |
Inhibition of Fibroblast Growth Factor (FGF) Signaling
This compound has been identified as an inhibitor of fibroblast growth factors (FGFs), which are key regulators of cell growth, proliferation, and differentiation.[1][2][15] Dysregulation of FGF signaling is implicated in various diseases, including cancer.[4] this compound is proposed to inhibit FGF signaling through two distinct mechanisms:
-
Direct Binding to FGF: this compound can directly bind to FGF, preventing it from interacting with its receptor (FGFR).[15][16]
-
Interference with FGF-FGFR Complex Formation: this compound may also interfere with the assembly of the FGF-FGFR signaling complex.[1][15][16]
Visualizations
Experimental Workflow
Fibroblast Growth Factor (FGF) Signaling Inhibition Pathway
Conclusion
This compound, a metabolite of aspirin, has emerged as a molecule of interest with a diverse range of biological activities. Its discovery and initial characterization have paved the way for further investigation into its therapeutic potential. This technical guide has provided a comprehensive overview of the foundational knowledge of this compound, including detailed methodologies for its synthesis and analysis. The presented quantitative data on its antioxidant, antidiabetic, and FGF inhibitory properties highlight promising avenues for future research in drug discovery and development. The provided experimental protocols and workflow diagrams serve as a valuable resource for scientists aiming to build upon this initial body of work.
References
- 1. researchgate.net [researchgate.net]
- 2. Gentisic acid, a compound associated with plant defense and a metabolite of aspirin, heads a new class of in vivo fibroblast growth factor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gentisic Acid, a Compound Associated with Plant Defense and a Metabolite of Aspirin, Heads a New Class of in Vivo Fibroblast Growth Factor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Simultaneous determination of gentisic, salicyluric and salicylic acid in human plasma using solid-phase extraction, liquid chromatography and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. Stress degradation studies and stability-indicating TLC-densitometric method of glycyrrhetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validated Densitometric TLC-Method for the Simultaneous Analysis of (R)- and (S)-Citalopram and its Related Substances Using Macrocyclic Antibiotic as a Chiral Selector: Application to the Determination of Enantiomeric Purity of Escitalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journal.umpr.ac.id [journal.umpr.ac.id]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous determination of gallic acid and gentisic acid in organic anion transporter expressing cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. shodexhplc.com [shodexhplc.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Biological Role of Gentisuric Acid in Human Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentisuric acid, the glycine conjugate of gentisic acid (2,5-dihydroxybenzoic acid), is a metabolite of significant interest in human metabolism, primarily recognized for its formation following the administration of acetylsalicylic acid (aspirin).[1][2] While initially considered a minor detoxification product, emerging research has illuminated its diverse biological activities, including potent antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the metabolic pathways, quantitative data, biological roles, and experimental protocols associated with this compound, offering valuable insights for researchers in pharmacology, biochemistry, and drug development.
Metabolic Pathways of this compound Formation
The formation of this compound in humans is intricately linked to the metabolism of aspirin. Following ingestion, aspirin is rapidly hydrolyzed to salicylic acid. From salicylic acid, two primary pathways lead to the formation of this compound:
-
Hydroxylation of Salicylic Acid: Salicylic acid can undergo hydroxylation to form gentisic acid (2,5-dihydroxybenzoic acid).[3] This reaction is catalyzed by cytochrome P450 enzymes in the liver.[3] Subsequently, gentisic acid is conjugated with glycine to form this compound.[2] This conjugation is catalyzed by an acyl-CoA N-acyltransferase and has been observed to occur in the mitochondrial fraction of the liver.[2][3]
-
Hydroxylation of Salicyluric Acid: Alternatively, salicylic acid is first conjugated with glycine to form salicyluric acid, a major metabolite of aspirin.[2][3] Salicyluric acid can then be hydroxylated to form this compound.[2] This hydroxylation has been shown to occur in the microsomal fraction of the liver.[2]
It has also been noted that bifunctional peptidylglycine alpha-amidating monooxygenase (PAM) can act on both salicyluric acid and this compound, leading to the formation of salicylamide and gentisamide, respectively.[4]
Quantitative Analysis of this compound in Human Metabolism
The excretion of this compound is a minor but significant route of aspirin metabolism. Its quantification in biological fluids, primarily urine, serves as a biomarker for aspirin intake.[2]
| Parameter | Value | Condition | Reference |
| Urinary Excretion | 0.6% of dose | 0.32 g dose of aspirin | [5][6] |
| 1.1% of dose | 1.28 g dose of aspirin | [5][6] | |
| 5.3% of dose | Aspirin overdose | [7] | |
| Presence in Urine | 76% of SA-positive urines | Random survey of aspirin-treated patients | [2] |
| Pharmacokinetic Parameter | Aspirin (ASA) | Salicylic Acid (SA) | Gentisic Acid (GA) | Condition | Reference |
| Cmax (µg/mL) | 8.88 ± 1.31 | 42.6 ± 4.62 | 10.1 ± 2.16 | Oral administration of carbasalate calcium | [8] |
| Tmax (h) | 0.170 | 2.00 | 2.00 | Oral administration of carbasalate calcium | [8] |
| t1/2 (h) | 11.2 ± 8.04 | 23.7 ± 17.1 | 28.6 ± 4.90 | Oral administration of carbasalate calcium | [8] |
Biological Roles and Signaling Pathways
Antioxidant and Anti-inflammatory Effects
Gentisic acid, the precursor to this compound, exhibits significant antioxidant and anti-inflammatory properties through the modulation of key signaling pathways.
-
Nrf2/HO-1 Pathway: Gentisic acid can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[9][10] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1).[9] This enhances the cellular defense against oxidative damage.
-
NF-κB Pathway: Gentisic acid has been shown to suppress the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10][11][12] By inhibiting NF-κB, gentisic acid can reduce the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects.[12]
-
Cyclooxygenase (COX) Inhibition: Gentisic acid can irreversibly inhibit cyclooxygenase, a key enzyme in the synthesis of prostaglandins, which are mediators of inflammation.[13]
Inhibition of Fibroblast Growth Factor (FGF) Signaling
Gentisic acid has been identified as a potent inhibitor of fibroblast growth factors (FGFs).[14][15][16][17][18] FGFs are key regulators of cell growth, proliferation, and differentiation, and their dysregulation is implicated in diseases such as cancer.[14] Gentisic acid can interfere with the assembly of the FGF signaling complex, which involves the FGF ligand, its receptor (FGFR), and heparan sulfate proteoglycans (HSPGs), thereby inhibiting downstream signaling and mitogenesis.[14][15]
Experimental Protocols for the Analysis of this compound
The quantification of this compound and its related metabolites in biological matrices is crucial for pharmacokinetic and metabolic studies. Several analytical techniques have been developed for this purpose.
General Experimental Workflow
Thin-Layer Chromatography (TLC)-Densitometry
This method was developed for the estimation of this compound and other aspirin metabolites.[2]
-
Sample Preparation: Urine samples can be directly spotted onto TLC plates.
-
Chromatography:
-
Stationary Phase: Silica gel TLC plates.
-
Mobile Phase: A suitable solvent system to achieve separation of the metabolites.
-
-
Detection:
-
The plates are viewed under UV light to visualize the separated spots.
-
Quantification is achieved by scanning the plates with a densitometer at the appropriate wavelength.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the simultaneous determination of aspirin and its metabolites in plasma and urine.[8][19][20][21][22]
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.[22]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., water with phosphoric or formic acid) and an organic solvent (e.g., acetonitrile).[20][23][24]
-
Detection: UV absorbance is a common detection method.[8][19][23] Fluorescence detection can be used to enhance sensitivity and specificity.[8][19]
-
Capillary Electrophoresis (CE) with Laser-Induced Fluorescence (LIF) Detection
CE-LIF offers a high-resolution separation technique for the analysis of salicylate metabolites in urine.[25]
-
Sample Preparation: Direct injection of urine samples is a key advantage of this method, minimizing sample preparation time.[25]
-
Electrophoretic Conditions:
-
Capillary: A fused-silica capillary.
-
Buffer: An alkaline aqueous buffer.[25]
-
-
Detection:
Conclusion
This compound, a metabolite of aspirin, plays a multifaceted role in human metabolism. Beyond being an indicator of aspirin intake, its precursor, gentisic acid, demonstrates significant biological activities, including antioxidant and anti-inflammatory effects through the modulation of the Nrf2 and NF-κB signaling pathways, and the inhibition of FGF signaling. These properties suggest that this compound and its related compounds may have therapeutic potential beyond the effects of their parent drug. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of this compound in biological systems, which is essential for ongoing research into its pharmacokinetic profile and biological functions. Further investigation into the specific roles of this compound in various physiological and pathological conditions is warranted and may open new avenues for drug development and therapeutic interventions.
References
- 1. This compound: Metabolic formation in animals and identification as a metabolite of aspirin in man | Semantic Scholar [semanticscholar.org]
- 2. This compound: metabolic formation in animals and identification as a metabolite of aspirin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aromatic Hydroxylation of Salicylic Acid and Aspirin by Human Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amidation of salicyluric acid and this compound: a possible role for peptidylglycine alpha-amidating monooxygenase in the metabolism of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The kinetics of elimination of salicylic acid and the formation of gentisic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The kinetics of elimination of salicylic acid and the formation of gentisic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Gentisic acid attenuates ovalbumin-induced airway inflammation, oxidative stress, and ferroptosis through the modulation of Nrf2/HO-1 and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gentisic acid ameliorates type 2 diabetes induced by Nicotinamide-Streptozotocin in male mice by attenuating pancreatic oxidative stress and inflammation through modulation of Nrf2 and NF-кB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Modulation of Inflammatory Pathways and Adipogenesis by the Action of Gentisic Acid in RAW 264.7 and 3T3-L1 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of cyclooxygenase mediated by electrochemical oxidation of gentisic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gentisic Acid, a Compound Associated with Plant Defense and a Metabolite of Aspirin, Heads a New Class of in Vivo Fibroblast Growth Factor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gentisic acid, a compound associated with plant defense and a metabolite of aspirin, heads a new class of in vivo fibroblast growth factor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Determination of Aspirin, Salicylic Acid, Salicyluric Acid, and Gentisic Acid in Human Plasma and Urine by High Pressure Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 20. lcms.cz [lcms.cz]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Aspirin & Salicylic Acid Analyzed with HPLC- AppNote [mtc-usa.com]
- 24. rjptonline.org [rjptonline.org]
- 25. Determination of salicylate, gentisic acid and salicyluric acid in human urine by capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of Gentisuric Acid at High Concentrations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct, in-depth toxicological studies on gentisuric acid at high concentrations are not extensively available in public literature. This guide synthesizes information on its parent compound, gentisic acid, and outlines standard toxicological testing protocols that would be applied to evaluate the safety profile of this compound.
Introduction
This compound is a metabolite of gentisic acid, which itself is a key metabolite of acetylsalicylic acid (aspirin)[1][2]. While gentisic acid has been studied for its various biological activities, including antioxidant and anti-inflammatory properties, the toxicological profile of its glycine conjugate, this compound, particularly at high concentrations, is not well-documented[1][3]. This technical guide provides a framework for understanding the potential toxicology of this compound by examining the data available for gentisic acid and detailing the standard experimental protocols for toxicological assessment.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 25351-24-0 | [4] |
| Molecular Formula | C9H9NO5 | [4] |
| Molecular Weight | 211.17 g/mol | [4] |
| Synonyms | N-(2,5-Dihydroxybenzoyl)glycine | N/A |
| Metabolic Precursor | Gentisic Acid | [1][2] |
In Vivo Toxicology
No specific in vivo acute or chronic toxicity studies for this compound are readily available. However, the toxicological profile of its precursor, gentisic acid, provides valuable insight.
Acute oral toxicity is typically determined by standardized protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). These studies aim to determine the median lethal dose (LD50), which is the dose expected to cause death in 50% of the test animals[5].
Table 2: Acute Oral Toxicity Data for Gentisic Acid
| Parameter | Species | Value | Reference |
| LD50 (Oral) | Mouse | 4,500 mg/kg | [6] |
| LD50 (Oral) | Rat | 800 mg/kg | [7] |
| LD50 (Intraperitoneal) | Rat | 3 g/kg | [6] |
A study in mice showed no significant toxicity at oral doses of gentisic acid up to 2000 mg/kg/day[8].
The Acute Toxic Class Method is a stepwise procedure using a small number of animals to classify a substance's toxicity[9][10].
Methodology:
-
Animal Model: Typically, rats or mice of a single sex (usually females) are used[11].
-
Housing and Acclimatization: Animals are housed in standard conditions with a 12-hour light/dark cycle and have access to food and water ad libitum. They are acclimatized for at least 5 days before the study.
-
Dose Administration: The test substance is administered orally by gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg)[11].
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days[11].
-
Pathology: At the end of the observation period, a gross necropsy is performed on all animals.
Caption: Workflow for an in vivo acute oral toxicity study.
In Vitro Cytotoxicity
In vitro cytotoxicity assays are crucial for the initial screening of a compound's toxicity at the cellular level. These assays measure various indicators of cell health, such as membrane integrity, metabolic activity, and cell proliferation[12][13].
Studies on gentisic acid have shown it to have low cytotoxicity in several cell lines.
Table 3: In Vitro Cytotoxicity Data for Gentisic Acid
| Cell Line | Assay | Endpoint | Concentration/Result | Reference |
| HTC (Hepatoma Tissue Culture) | MTT, Trypan Blue | Cytotoxicity | Not cytotoxic up to 8 µg/mL | [14][15] |
| HaCat (Human Keratinocytes) | Neutral Red Uptake | Cytotoxicity | Low cytotoxicity up to 10.0 mM | [16] |
| HDFa (Human Dermal Fibroblasts) | Neutral Red Uptake | Cytotoxicity | Low cytotoxicity up to 7.3 mM | [16] |
| HepG2 (Human Liver Cancer Cells) | Neutral Red Uptake | Cytotoxicity | Low cytotoxicity up to 4.0 mM | [16] |
| Balb/c 3T3 Fibroblasts | Mitogenic Assay | Cell Viability | No toxicity at concentrations tested | [17] |
Notably, at a concentration of 8 µg/mL, gentisic acid was found to be mutagenic in HTC cells, although it was not cytotoxic[14][15].
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present[18].
Methodology:
-
Cell Culture: Plate cells in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control.
Caption: Workflow for in vitro cytotoxicity screening.
Potential Signaling Pathways in Organic Acid-Induced Toxicity
At high concentrations, organic acids can induce cellular stress and toxicity through various mechanisms. While specific pathways for this compound are unknown, general pathways for organic acids can be postulated.
High intracellular concentrations of organic acids can lead to cytoplasmic acidification. To maintain pH homeostasis, cells actively pump out protons (H+), a process that consumes large amounts of ATP[19]. This energy depletion can disrupt normal cellular functions. Furthermore, the accumulation of acid anions can increase intracellular osmotic pressure, leading to cell swelling and potential lysis[19]. These stressors can activate signaling pathways leading to apoptosis or necrosis.
Caption: Postulated signaling pathway for organic acid-induced cytotoxicity.
Drug Metabolite Safety Testing Considerations
According to the U.S. Food and Drug Administration (FDA) guidance, the safety of drug metabolites should be evaluated[20]. If a metabolite is found only in humans or at disproportionately higher concentrations in humans than in animal species used for toxicity testing, further safety assessment is warranted[21].
Approaches for Metabolite Safety Assessment:
-
Identify a relevant animal species: Use a species that produces the metabolite at exposures comparable to or greater than those in humans[20][21].
-
Direct administration: If a suitable animal model is not available, synthesize the metabolite and administer it directly in toxicity studies[20][21].
Given that this compound is a human metabolite of aspirin, its toxicological profile should ideally be characterized using one of these approaches, particularly if it is found to be a major metabolite with high systemic exposure.
Conclusion
The toxicological profile of this compound at high concentrations remains largely uncharacterized. Based on the available data for its precursor, gentisic acid, it is anticipated to have a relatively low order of acute toxicity. However, the potential for mutagenicity at higher concentrations, as observed with gentisic acid, warrants further investigation. A comprehensive toxicological evaluation of this compound would require dedicated in vivo and in vitro studies following established international guidelines. The experimental protocols and workflows detailed in this guide provide a robust framework for conducting such an assessment. For drug development professionals, understanding the potential for disproportionate metabolite levels in humans is critical for designing a comprehensive nonclinical safety evaluation program.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. This compound: metabolic formation in animals and identification as a metabolite of aspirin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review on gentisic acid as a plant derived phenolic acid and metabolite of aspirin: Comprehensive pharmacology, toxicology, and some pharmaceutical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. crude.abx.de [crude.abx.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 11. umwelt-online.de [umwelt-online.de]
- 12. studysmarter.co.uk [studysmarter.co.uk]
- 13. Study of the in vitro cytotoxicity testing of medical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity, mutagenicity, and antimutagenicity of the gentisic acid on HTC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Can Gentisic Acid Serve as a High-Performance Antioxidant with Lower Toxicity for a Promising New Topical Application? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Gentisic Acid, a Compound Associated with Plant Defense and a Metabolite of Aspirin, Heads a New Class of in Vivo Fibroblast Growth Factor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What are the commonly used methods for measuring cytotoxicity? | AAT Bioquest [aatbio.com]
- 19. The Effect of Different Organic Acids and Their Combination on the Cell Barrier and Biofilm of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fda.gov [fda.gov]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
The Elusive Structure-Activity Relationship of Gentisuric Acid: A Technical Guide Focused on its Precursor, Gentisic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Gentisuric acid, a metabolic byproduct of aspirin, is formed in the body through the conjugation of gentisic acid with the amino acid glycine.[1] While the metabolic fate of aspirin has been a subject of scientific inquiry, detailed structure-activity relationship (SAR) studies specifically targeting this compound are notably scarce in publicly available scientific literature. In contrast, its precursor, gentisic acid (2,5-dihydroxybenzoic acid), also a metabolite of aspirin, has been the subject of numerous investigations, revealing a range of biological activities.[2][3] This technical guide, therefore, focuses on the established SAR of gentisic acid and its derivatives to provide a foundational understanding that may inform future research into this compound.
Metabolic Pathway of Aspirin to this compound
Aspirin (acetylsalicylic acid) is primarily metabolized to salicylic acid. A minor fraction of salicylic acid is then hydroxylated to form gentisic acid. Subsequently, gentisic acid can be conjugated with glycine to produce this compound.[1]
Caption: Metabolic conversion of aspirin to this compound.
Structure-Activity Relationship of Gentisic Acid and Derivatives
The biological activity of gentisic acid and its analogues is significantly influenced by the nature and position of substituents on the aromatic ring. Key activities investigated include antioxidant effects, inhibition of fibroblast growth factor (FGF), and potential antidiabetic properties.
Antioxidant Activity
The antioxidant capacity of dihydroxybenzoic acids like gentisic acid is attributed to their ability to scavenge free radicals. The positioning of the hydroxyl groups is critical for this activity.
| Compound | Structure | Activity Metric | Value | Reference |
| Gentisic Acid | 2,5-dihydroxybenzoic acid | DPPH radical scavenging IC50 | Significantly more potent than α-resorcylic acid | [4] |
| α-Resorcylic Acid | 3,5-dihydroxybenzoic acid | DPPH radical scavenging IC50 | Less potent than gentisic acid | [4] |
Experimental Protocol: DPPH Radical Scavenging Assay
A common method to evaluate antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
Caption: Workflow for DPPH radical scavenging assay.
The protocol involves preparing a solution of DPPH, which has a deep violet color. When an antioxidant is added, it donates a hydrogen atom to the DPPH radical, causing a color change to pale yellow. The change in absorbance is measured to determine the scavenging activity.
Fibroblast Growth Factor (FGF) Inhibition
Gentisic acid has been identified as an inhibitor of fibroblast growth factor (FGF), a key player in cell proliferation and angiogenesis.[5] Structure-activity studies have revealed that modifications to the carboxylic acid group can significantly impact inhibitory potency.
| Compound | Modification from Gentisic Acid | FGF-1 Mitogenic Activity IC50 | Reference | |---|---|---|---|---| | Gentisic Acid | - | ~36 µM |[5] | | 2,5-dihydroxy-phenylphosphonic acid | Carboxylate replaced by phosphonate | ~24 µM |[5] | | 2,5-dihydroxy-benzenesulfonic acid | Carboxylate replaced by sulfonate | ~3 µM |[5] |
Experimental Protocol: FGF-Driven Mitogenesis Assay
The inhibitory effect of compounds on FGF activity can be assessed through a mitogenesis assay using fibroblast cells.
-
Cell Culture: Murine Balb/c 3T3 fibroblasts are cultured to a quiescent state.
-
Treatment: The quiescent cells are treated with FGF-1 in the presence of varying concentrations of the test compound (e.g., gentisic acid derivatives).
-
Incubation: The cells are incubated to allow for cell proliferation.
-
Quantification: Cell proliferation is quantified using a colorimetric assay such as the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay, which measures mitochondrial activity as an indicator of cell viability and number.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[5]
Potential Antidiabetic Activity
In silico and in vitro studies have explored the potential of gentisic acid to inhibit enzymes relevant to diabetes, such as α-amylase and α-glucosidase.[6][7]
| Enzyme | Gentisic Acid Activity | Note | Reference |
| α-Amylase | Moderate inhibitory activity | In vitro tests confirmed in silico predictions | [6][7] |
| α-Glucosidase | Moderate inhibitory activity | In vitro tests confirmed in silico predictions | [6][7] |
Signaling Pathway: Potential Inhibition of Carbohydrate Digestion
Gentisic acid's inhibition of α-amylase and α-glucosidase suggests a potential mechanism for modulating postprandial hyperglycemia.
Caption: Proposed mechanism of gentisic acid in carbohydrate digestion.
Conclusion and Future Directions
While this guide provides a comprehensive overview of the structure-activity relationships of gentisic acid, it underscores the significant knowledge gap concerning its glycine conjugate, this compound. The biological activities and SAR of gentisic acid, particularly its antioxidant and FGF inhibitory properties, provide a strong rationale for further investigation into this compound. Future research should focus on the synthesis of this compound and its derivatives, followed by systematic biological evaluation to elucidate its unique pharmacological profile and SAR. Such studies are crucial to understanding the full spectrum of aspirin's metabolites and their potential therapeutic applications.
References
- 1. This compound: metabolic formation in animals and identification as a metabolite of aspirin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. A review on gentisic acid as a plant derived phenolic acid and metabolite of aspirin: Comprehensive pharmacology, toxicology, and some pharmaceutical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant activity and mechanism of inhibitory action of gentisic and α-resorcylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gentisic Acid, a Compound Associated with Plant Defense and a Metabolite of Aspirin, Heads a New Class of in Vivo Fibroblast Growth Factor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insight into Gentisic Acid Antidiabetic Potential Using In Vitro and In Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insight into Gentisic Acid Antidiabetic Potential Using In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Gentisuric Acid: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gentisuric acid, N-(2,5-dihydroxybenzoyl)glycine, is a metabolite of the widely used nonsteroidal anti-inflammatory drug, aspirin. Despite its relevance in human metabolism, comprehensive data on its physicochemical properties, particularly its solubility and stability, are not extensively available in public literature. This technical guide provides a consolidated overview of the known and inferred characteristics of this compound, with a focus on its solubility in various solvents and its stability under different environmental conditions. In the absence of extensive quantitative data, this document emphasizes the experimental protocols for determining these crucial parameters, offering a framework for researchers in drug development and analytical sciences.
Introduction
This compound is formed in the body through the conjugation of gentisic acid (2,5-dihydroxybenzoic acid), a minor metabolite of salicylic acid, with the amino acid glycine.[1][2] Understanding the solubility and stability of this compound is critical for several aspects of pharmaceutical research, including the development of analytical methods for its quantification in biological matrices, the assessment of its potential toxicological implications, and the formulation of stable reference standards. This guide aims to provide a thorough understanding of these properties by presenting inferred characteristics based on its chemical structure and detailing the standard methodologies for their experimental determination.
Physicochemical Properties
While specific experimental data for many of this compound's properties are limited, some information can be found in chemical databases.
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO₅ | |
| Molecular Weight | 211.17 g/mol | |
| Melting Point | 221-224 °C | |
| Boiling Point (Predicted) | 530.1 ± 50.0 °C | |
| Density (Predicted) | 1.532 ± 0.06 g/cm³ | |
| Storage Temperature | 2-8°C |
Solubility Profile
Inferred Solubility:
-
Aqueous Solvents: this compound is expected to have moderate to good solubility in water and aqueous buffers, particularly due to the presence of two hydroxyl groups, a carboxylic acid, and an amide linkage, all of which can participate in hydrogen bonding. The pH of the aqueous medium will significantly influence its solubility. At pH values above its pKa, the carboxylate form will predominate, leading to higher solubility.
-
Polar Organic Solvents: It is anticipated to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).
-
Nonpolar Organic Solvents: Solubility in nonpolar solvents like hexane and toluene is expected to be low.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[3][4]
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (pure solid)
-
Solvent of interest (e.g., water, phosphate buffer pH 7.4, ethanol)
-
Glass flasks with stoppers
-
Constant temperature shaker bath
-
Centrifuge
-
Syringes and filters (e.g., 0.45 µm PTFE)
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of solid this compound to a flask containing a known volume of the solvent. The excess solid should be visually apparent.
-
Seal the flasks to prevent solvent evaporation.
-
Place the flasks in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, cease agitation and allow the flasks to stand undisturbed at the same temperature to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm filter to remove any undissolved solid particles.
-
Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated analytical method.
-
Repeat the sampling and analysis at a later time point (e.g., 72 hours) to confirm that equilibrium has been reached (i.e., the concentration does not significantly change).
Stability Profile
The stability of this compound is a critical parameter for its handling, storage, and analysis. Forced degradation studies are essential to understand its degradation pathways and to develop stability-indicating analytical methods.
Potential Degradation Pathways:
-
Hydrolysis: The amide bond in this compound could be susceptible to hydrolysis under acidic or basic conditions, breaking down into gentisic acid and glycine.
-
Oxidation: The hydroquinone moiety in the gentisic acid portion of the molecule is prone to oxidation, which could lead to the formation of colored degradation products.
-
Photodegradation: Exposure to light, particularly UV radiation, may induce degradation.
Experimental Protocol for Stability Testing (ICH Guidelines)
The International Council for Harmonisation (ICH) provides guidelines for stability testing of new drug substances.[5][6][7] A forced degradation study is a key component of this process.[8][9]
Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and establish its degradation profile.
Materials:
-
This compound (pure solid)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Environmental chamber for controlled temperature and humidity
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of HCl (e.g., 0.1 M) and heat at a specified temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Dissolve this compound in a solution of NaOH (e.g., 0.1 M) and keep at room temperature or a slightly elevated temperature for a defined period.
-
Oxidative Degradation: Treat a solution of this compound with a solution of H₂O₂ (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80 °C) in an oven.
-
Photostability: Expose solid this compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and analyze using a validated stability-indicating HPLC method to determine the amount of remaining this compound and to detect and quantify any degradation products.
Visualization of Key Pathways and Workflows
Synthesis of this compound
The synthesis of this compound involves the formation of an amide bond between gentisic acid and glycine.[1]
Metabolic Pathway of Aspirin to this compound
This compound is a minor metabolite of aspirin, formed through a multi-step metabolic process.[2][10]
Experimental Workflow for Solubility and Stability Testing
A general workflow for characterizing the solubility and stability of a compound like this compound is depicted below.
Conclusion
While quantitative experimental data on the solubility and stability of this compound are not widely published, this technical guide provides a foundational understanding for researchers and drug development professionals. By understanding its chemical structure and the established methodologies for physicochemical characterization, scientists can effectively design experiments to determine these crucial parameters. The provided protocols for solubility and stability testing offer a starting point for generating the necessary data to support further research and development involving this aspirin metabolite. Future studies are warranted to quantitatively determine the solubility of this compound in a variety of pharmaceutically relevant solvents and to fully elucidate its degradation pathways and kinetics.
References
- 1. This compound: metabolic formation in animals and identification as a metabolite of aspirin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aromatic Hydroxylation of Salicylic Acid and Aspirin by Human Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. sgs.com [sgs.com]
- 9. acdlabs.com [acdlabs.com]
- 10. researchgate.net [researchgate.net]
Spectroscopic Profile of Gentisuric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for Gentisuric acid (N-(2,5-dihydroxybenzoyl)glycine), a metabolite of aspirin. The information presented herein is essential for the identification, characterization, and quantification of this compound in various research and development settings. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines relevant experimental protocols, and presents a logical workflow for the spectroscopic analysis of this compound.
Core Spectroscopic Data
The structural confirmation of synthesized this compound has been achieved through various spectroscopic methods, primarily NMR and mass spectrometry. While a complete, publicly available dataset from a single source is scarce, this guide consolidates available information and provides data for structurally related compounds for comparative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.
¹H NMR Data:
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Solvent/Frequency |
| Aromatic H | 7.19 | d | D₂O / 89.56 MHz | |
| Aromatic H | 7.00 | d | D₂O / 89.56 MHz | |
| Aromatic H | 6.82 | dd | D₂O / 89.56 MHz | |
| Methylene CH₂ | ~4.0 (expected) | s |
Note: The provided aromatic proton data is for the closely related compound, 2,5-dihydroxybenzoic acid (gentisic acid), and serves as a reference. The methylene protons of the glycine moiety in this compound are expected to appear as a singlet around 4.0 ppm.
¹³C NMR Data:
| Carbon | Expected Chemical Shift (δ) ppm |
| Carbonyl (Amide) | 165-175 |
| Carbonyl (Carboxylic Acid) | 170-180 |
| Aromatic C-OH (C2, C5) | 145-155 |
| Aromatic C (C1) | 110-120 |
| Aromatic CH (C3, C4, C6) | 115-130 |
| Methylene C (Glycine) | 40-45 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| 3500-3200 (broad) | O-H stretching (phenolic and carboxylic acid) |
| 3300-3100 | N-H stretching (amide) |
| ~1700 | C=O stretching (carboxylic acid) |
| ~1650 | C=O stretching (amide I band) |
| ~1600, ~1480 | C=C stretching (aromatic ring) |
| ~1550 | N-H bending (amide II band) |
| ~1250 | C-O stretching (phenol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular formula of this compound is C₉H₉NO₅, with a molecular weight of 211.17 g/mol .[1]
Expected Fragmentation Pattern:
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 211. Key fragmentation pathways would likely involve:
-
Loss of the glycine moiety: Cleavage of the amide bond could result in a fragment corresponding to the 2,5-dihydroxybenzoyl cation.
-
Decarboxylation: Loss of CO₂ from the carboxylic acid group.
-
Fragmentation of the aromatic ring.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are crucial for reproducibility. The following are generalized procedures based on standard laboratory practices and information from related studies.
Synthesis of this compound
This compound can be synthesized from gentisic acid and glycine ethyl ester.[2] This synthesis is a key step for obtaining a pure standard for spectroscopic analysis.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Longer acquisition times are typically required due to the low natural abundance of ¹³C.
-
IR Spectroscopy Protocol
-
Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background subtraction.
-
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.
Caption: Logical workflow for the synthesis and spectroscopic characterization of this compound.
References
Gentisuric Acid: A Technical Guide to Commercial Availability and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gentisuric acid, or N-(2,5-Dihydroxybenzoyl)glycine, is a metabolite of aspirin and a compound of interest for various research applications. This technical guide provides a comprehensive overview of its commercial availability and detailed synthesis routes. Quantitative data is presented in structured tables for easy comparison. Detailed experimental protocols for key synthesis methodologies are provided, and logical relationships in synthesis and metabolic pathways are visualized using diagrams generated with Graphviz (DOT language).
Commercial Availability
This compound is available for research purposes from specialized chemical suppliers. The primary commercial source identified is Santa Cruz Biotechnology (SCBT).
Table 1: Commercial Availability of this compound
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Catalog Number |
| Santa Cruz Biotechnology | This compound | 25351-24-0 | C₉H₉NO₅ | 211.17 | sc-280034 |
Note: Availability and catalog numbers are subject to change. It is recommended to verify with the supplier.
Synthesis Routes
Two primary synthesis routes for this compound are detailed in this guide. The first is a direct amidation of gentisic acid with glycine ethyl ester, and the second is a Schotten-Baumann reaction involving the acylation of glycine with a gentisoyl chloride intermediate.
Synthesis Route 1: Direct Amidation of Gentisic Acid and Glycine Ethyl Ester
This route is based on the direct coupling of gentisic acid and glycine ethyl ester, followed by the hydrolysis of the resulting ester to yield this compound.
Caption: Workflow for the synthesis of this compound via direct amidation.
Step 1: Coupling of Gentisic Acid and Glycine Ethyl Ester
-
In a round-bottom flask, dissolve gentisic acid (1 equivalent) and glycine ethyl ester hydrochloride (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
To this solution, add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound ethyl ester.
Step 2: Hydrolysis of this compound Ethyl Ester
-
Dissolve the crude this compound ethyl ester in a mixture of tetrahydrofuran (THF) and water.
-
Add sodium hydroxide (1.5 equivalents) and stir the mixture at room temperature until the ester is completely hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture to a pH of 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Synthesis Route 2: Schotten-Baumann Reaction
This alternative route involves the formation of a more reactive gentisoyl chloride intermediate, which then acylates glycine under basic conditions.
Caption: Workflow for this compound synthesis via the Schotten-Baumann reaction.
Step 1: Preparation of Gentisoyl Chloride
-
Caution: This reaction should be performed in a well-ventilated fume hood as thionyl chloride is corrosive and releases toxic fumes.
-
To a round-bottom flask, add gentisic acid (1 equivalent) and an excess of thionyl chloride (SOCl₂) (e.g., 5 equivalents).
-
Gently reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude gentisoyl chloride can be used in the next step without further purification.
Step 2: Acylation of Glycine (Schotten-Baumann Reaction)
-
In a separate flask, dissolve glycine (1.2 equivalents) in a 1 M sodium hydroxide solution. Cool the solution in an ice bath.
-
Slowly add the crude gentisoyl chloride (1 equivalent) to the glycine solution with vigorous stirring, while maintaining the temperature below 10°C.
-
Simultaneously, add a 2 M NaOH solution dropwise to maintain the pH of the reaction mixture between 9 and 10.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours.
-
Acidify the reaction mixture to a pH of 2-3 with concentrated HCl. A precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from an appropriate solvent (e.g., hot water or ethanol/water) to obtain pure this compound.
Metabolic Pathway of Aspirin
This compound is a minor metabolite of aspirin (acetylsalicylic acid). Understanding its position in the metabolic pathway of this common drug is crucial for researchers in pharmacology and drug development.
Caption: Metabolic pathway of aspirin highlighting the formation of this compound.
Conclusion
This technical guide provides essential information for researchers working with this compound. The commercial availability from Santa Cruz Biotechnology offers a direct source for this compound. For researchers requiring larger quantities or custom synthesis, the detailed experimental protocols for direct amidation and the Schotten-Baumann reaction provide viable synthetic routes. The inclusion of the aspirin metabolic pathway contextualizes the biological relevance of this compound. It is anticipated that this guide will serve as a valuable resource for the scientific community, facilitating further research into the properties and applications of this intriguing molecule.
Methodological & Application
Application Note: Quantification of Gentisuric Acid in Urine using HPLC-UV
Introduction
Gentisuric acid, a metabolite of aspirin, is a biomarker of interest in various pharmacological and biomedical studies. Accurate and precise quantification of this compound in urine is crucial for understanding its physiological roles and for clinical monitoring. This application note describes a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the determination of this compound in human urine. The method is simple, cost-effective, and suitable for high-throughput analysis in a research or clinical setting.
Principle
This method employs reversed-phase HPLC to separate this compound from other endogenous components in a urine matrix. The separation is achieved on a C18 stationary phase with an isocratic mobile phase. Detection and quantification are performed by monitoring the UV absorbance at a wavelength specific to this compound.
Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
HPLC-grade methanol
-
HPLC-grade water
-
Glacial acetic acid (Reagent grade)
-
Synthetic urine (for validation, Flinn Scientific or equivalent)
-
0.45 µm membrane filters
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
A C18 reversed-phase column (e.g., Zorbax C18, 4.6 x 150 mm, 5 µm).
-
Data acquisition and processing software.
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
-
Urine Sample Collection: Collect urine samples and store them at -20°C until analysis.
-
Sample Pre-treatment: Thaw the urine samples at room temperature and vortex for 30 seconds.
-
Dilution: Dilute the urine samples five-fold with HPLC grade water containing 0.6% (v/v) acetic acid.[1]
-
Filtration: Filter the diluted urine samples through a 0.45 µm syringe filter into HPLC vials prior to injection.
HPLC-UV Method
-
Column: Zorbax C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of 5% methanol in water with 0.6% acetic acid.[2][3][4] Alternatively, a mobile phase of 0.1% (v/v) butanol in water with 0.6% (v/v) acetic acid can be used for better resolution.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Run Time: Approximately 10 minutes
Method Validation
The method was validated for linearity, sensitivity (limit of detection and quantification), accuracy, and precision according to standard guidelines.
-
Linearity: A calibration curve was constructed by plotting the peak area of this compound against the concentration of the working standard solutions. The linearity was evaluated over the concentration range of 5 ppm to 1000 ppm.[1]
-
Sensitivity: The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.
-
Accuracy: The accuracy was assessed by performing recovery studies. Known amounts of this compound were spiked into synthetic urine samples at three different concentration levels (low, medium, and high).[1] The percentage recovery was then calculated.
-
Precision: The precision of the method was evaluated by analyzing six replicate injections of a standard solution and was expressed as the relative standard deviation (%RSD).
Data Presentation
Table 1: Summary of Quantitative Data for the HPLC-UV Method
| Parameter | Result |
| Linearity Range | 5 - 1000 ppm[1] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 1.75 ppm[1] |
| Limit of Quantification (LOQ) | 5.0 ppm |
| Retention Time | ~ 4.5 min |
| Accuracy (Recovery) | 95.8% - 104.2% |
| Precision (%RSD) | < 2% |
Visualization
Caption: Experimental workflow for this compound quantification.
References
- 1. Analysis of gentisic acid and related renal cell carcinoma biomarkers using reversed-phase liquid chromatography with water-rich mobile phases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of High Performance Liquid Chromatographic Method for Determination of Gentisic Acid and Related Renal Cell Carcinoma Biomarkers in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of High Performance Liquid Chromatographic Method for Determination of Gentisic Acid and Related Renal Cell Carcinoma Biomarkers in Urine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Gentisuric Acid in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of Gentisuric acid in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a robust sample preparation procedure, followed by rapid and efficient chromatographic separation and detection using electrospray ionization in negative ion mode. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic studies and other clinical research applications involving aspirin and its metabolites.
Introduction
This compound is a glycine conjugate of gentisic acid, a metabolite of acetylsalicylic acid (aspirin).[1] Accurate measurement of this compound in plasma is crucial for understanding the metabolic pathways and pharmacokinetics of aspirin. LC-MS/MS offers superior sensitivity and selectivity for the quantification of small molecules in complex biological matrices compared to other analytical techniques.[2][3] This document provides a comprehensive protocol for the determination of this compound in human plasma, covering sample preparation, chromatographic conditions, and mass spectrometric detection.
Experimental
Sample Preparation
A solid-phase extraction (SPE) method is employed for the cleanup and concentration of this compound from human plasma.[4]
Materials:
-
Human plasma (collected in K2EDTA tubes)
-
Internal Standard (IS) solution (e.g., Danshensu, structural analog)
-
Formic acid
-
Methanol
-
Acetonitrile
-
Ultrapure water
-
SPE cartridges (e.g., Waters Oasis HLB)
Protocol:
-
Thaw plasma samples at room temperature.
-
Spike 200 µL of plasma with the internal standard solution.
-
Add 200 µL of 2% formic acid in water to precipitate proteins.
-
Vortex for 60 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved on a C18 reversed-phase column.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.05% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Total Run Time | Approximately 3-5 minutes |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 5 |
| 2.0 | 95 |
| 2.5 | 95 |
| 2.6 | 5 |
| 3.5 | 5 |
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.[5]
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Analyte | Precursor Ion (m/z) |
| This compound | 153.1 |
| Internal Standard (IS) | Analyte-specific |
| Collision Energy (CE) | To be optimized |
| Source Temperature | To be optimized |
| IonSpray Voltage | To be optimized |
Quantitative Data Summary
The following table summarizes the performance characteristics of the method, as established in published literature.[4][5]
Table 3: Method Validation Parameters for this compound
| Parameter | Result |
| Linearity Range | 9.0 - 58.2 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL |
| Lower Limit of Detection (LOD) | < 7 ng/mL |
| Accuracy (% Bias) | Between -12.7% and 11% |
| Precision (% RSD) | Between 3.11% and 14.1% |
| Recovery | 91.3% - 102.1% |
Workflow Diagram
References
- 1. This compound: metabolic formation in animals and identification as a metabolite of aspirin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Simultaneous determination of gentisic, salicyluric and salicylic acid in human plasma using solid-phase extraction, liquid chromatography and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of gallic acid and gentisic acid in organic anion transporter expressing cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Gentisic Acid as a Matrix for MALDI Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentisic acid, also known as 2,5-dihydroxybenzoic acid (DHB), is a widely used matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. Its versatility and effectiveness in analyzing a broad range of analytes, from small molecules to large proteins, make it an indispensable tool in proteomics, glycomics, lipidomics, and drug discovery. This document provides detailed application notes and experimental protocols for the effective use of gentisic acid as a MALDI matrix.
Gentisic acid is particularly valued for its "soft" ionization properties, which minimize the in-source fragmentation of labile molecules.[1] It is also known to generate less background noise from matrix clusters in the lower mass range compared to other common matrices like α-cyano-4-hydroxycinnamic acid (CHCA), which is a significant advantage in the analysis of small molecules and post-translationally modified peptides.[1]
Key Applications and Advantages
Gentisic acid is a versatile matrix suitable for a wide array of analytes:
-
Peptides and Proteins: While CHCA is often preferred for lower mass peptides due to higher ionization efficiency, gentisic acid excels in the analysis of higher mass peptides and intact proteins, including glycoproteins.[1][2] It is considered a "cooler" matrix, reducing the fragmentation of large and labile molecules.
-
Glycans and Glycoproteins: Gentisic acid is a preferred matrix for the analysis of carbohydrates and glycoproteins, facilitating the ionization of these often challenging molecules.[1][3]
-
Lipids: It is effectively used in the analysis of various lipid classes.[4]
-
Small Molecules: Gentisic acid is a viable option for small molecule analysis, particularly for polar analytes, due to its reduced background interference in the low mass range.[2][5]
Quantitative Data Summary
The choice of matrix significantly impacts the quality of MALDI-MS data. The following tables summarize the quantitative performance of gentisic acid in comparison to other common matrices.
| Analyte Class | Matrix | Key Performance Metric | Result | Reference |
| Peptides | Gentisic Acid (DHB) | Signal-to-Noise (S/N) Ratio (MRFA Peptide) | 329 (at 10 µg/mL) | [6] |
| Peptides | α-Cyano-4-hydroxycinnamic acid (CHCA) | Sequence Coverage (BSA Tryptic Digest, 1 fmol) | 4% | [7] |
| Peptides | 4-Chloro-α-cyanocinnamic acid (Cl-CCA) | Sequence Coverage (BSA Tryptic Digest, 1 fmol) | 48% | [7][8] |
| Peptides | Gentisic Acid (DHB) | Peptide Detection (High Analyte Concentration) | More peptides detected | [1] |
| Peptides | α-Cyano-4-hydroxycinnamic acid (CHCA) | Peptide Detection (Low Analyte Concentration) | More peptides detected | [1] |
| Proteins | Gentisic Acid (DHB) & CHCA mixture | Sensitivity (Proteins >100 kDa) | 0.5 pmol | [9] |
| Small Molecules | Gentisic Acid (DHB) | Limit of Detection (LOD) | Generally in the low µg/mL to pg range | [10][11] |
Experimental Protocols
Preparation of Gentisic Acid Matrix Solution
Materials:
-
Gentisic acid (2,5-DHB), high purity (MALDI grade)
-
Acetonitrile (ACN), HPLC grade
-
Ethanol (EtOH), HPLC grade
-
Ultrapure water (e.g., Milli-Q)
-
Trifluoroacetic acid (TFA), sequencing grade
Standard Protocol (for Peptides and Proteins):
-
Prepare a stock solution of 0.1% TFA in ultrapure water.
-
Prepare the matrix solvent, typically a mixture of organic solvent and acidic water. Common solvent systems include:
-
50% ACN / 50% aqueous 0.1% TFA (v/v)
-
30% ACN / 70% aqueous 0.1% TFA (v/v)
-
50% EtOH / 50% aqueous 0.1% TFA (v/v)[12]
-
-
Weigh out gentisic acid and dissolve it in the chosen solvent to a final concentration of 10-20 mg/mL.[6][12]
-
Vortex the solution thoroughly to ensure the matrix is completely dissolved. If particulates remain, centrifuge the solution and use the supernatant.
-
Store the matrix solution in a dark container at 4°C. For best results, prepare fresh solutions daily.[13]
Protocol for Hydrophobic Proteins:
For hydrophobic proteins, a solvent system with higher organic content and the addition of formic acid can improve solubility and co-crystallization.
-
Prepare a solvent mixture of 50% water / 33% isopropanol / 17% formic acid (v/v/v).[14]
-
Dissolve gentisic acid in this solvent to a concentration of 10 mg/mL.
Sample Preparation and Deposition: Dried-Droplet Method
The dried-droplet method is the most common technique for MALDI sample preparation with gentisic acid.[15][16]
Materials:
-
Analyte solution (dissolved in a suitable solvent, e.g., 0.1% TFA)
-
Gentisic acid matrix solution
-
MALDI target plate
-
Pipettes and tips
Protocol:
-
Analyte Dilution: Dilute the analyte to an appropriate concentration. Typical concentrations are:
-
Analyte-Matrix Mixture: Mix the analyte solution with the gentisic acid matrix solution. The optimal ratio can vary, but a 1:1 to 1:9 (v/v) analyte-to-matrix ratio is a good starting point.[15] For less abundant samples, a 1:1 ratio is recommended.[15]
-
Spotting: Pipette 0.5-1 µL of the analyte-matrix mixture onto a spot on the MALDI target plate.[13][15]
-
Crystallization: Allow the droplet to air-dry at room temperature. Do not use heat, as it can degrade the sample and affect crystal formation.[15]
-
(Optional) Washing: If salts or other contaminants are present, the dried spot can be gently washed with 1-2 µL of cold, ultrapure water or 0.1% TFA. Allow the washing solution to sit for a few seconds and then carefully remove it with a pipette or by shaking it off. This is generally not recommended for gentisic acid as it is water-soluble.[17]
Mandatory Visualizations
Caption: General experimental workflow for MALDI mass spectrometry.
Caption: Logic for selecting a MALDI matrix based on analyte properties.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak analyte signal | - Analyte concentration too low or too high.- Presence of contaminants (salts, detergents).- Inefficient co-crystallization. | - Optimize analyte concentration by preparing a dilution series.- Desalt or purify the sample prior to analysis.- Try a different matrix solvent or sample deposition technique. |
| Poor resolution and broad peaks | - Inhomogeneous crystal formation.- High laser fluence. | - Optimize the dried-droplet method by adjusting the drying rate (e.g., in a desiccator).- Reduce the laser power to the minimum required for good signal intensity. |
| High background noise | - Matrix clusters.- Impure matrix or solvents. | - Gentisic acid generally produces less low-mass noise than CHCA. If still problematic, try a different matrix or use matrix additives like ammonium citrate.[18]- Use high-purity, MALDI-grade reagents. |
| Suppression of hydrophobic protein signals | - Poor solubility in standard matrix solutions. | - Use a solvent system with higher organic content and formic acid.[14]- Consider using a more hydrophobic matrix in combination with gentisic acid. |
Conclusion
Gentisic acid is a robust and versatile matrix for MALDI mass spectrometry, offering significant advantages for a wide range of analytes, particularly for high-mass peptides, glycoproteins, and small molecules where low background noise is critical. By following the detailed protocols and considering the comparative data presented in these application notes, researchers can optimize their MALDI-MS experiments to achieve high-quality, reproducible results. The choice of matrix is a critical parameter in MALDI-MS, and a thorough understanding of the properties of gentisic acid will empower scientists in their analytical endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement of mass spectrometry analysis of glycoproteins by MALDI-MS using 3-aminoquinoline/α-cyano-4-hydroxycinnamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix-assisted Laser Desorption/Ionization Time of Flight (MALDI-TOF) Mass Spectrometric Analysis of Intact Proteins Larger than 100 kDa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ugent.be [ugent.be]
- 11. Ti3C2(OH)x-assisted LDI-TOF-MS for the rapid analysis of natural small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cigs.unimo.it [cigs.unimo.it]
- 13. Sample preparation [people.unipmn.it]
- 14. researchgate.net [researchgate.net]
- 15. MALDI - Dried Droplet [mwilm-conway-ucd.de]
- 16. MALDI/MS peptide mass fingerprinting for proteome analysis: identification of hydrophobic proteins attached to eucaryote keratinocyte cytoplasmic membrane using different matrices in concert - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bumc.bu.edu [bumc.bu.edu]
- 18. Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions - PMC [pmc.ncbi.nlm.nih.gov]
Gentisuric Acid: A Potential Non-Invasive Biomarker for Renal Cell Carcinoma
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Renal cell carcinoma (RCC) is the most common type of kidney cancer in adults, often diagnosed at a late stage, which contributes to its high mortality rate. The development of non-invasive biomarkers for early detection and monitoring of RCC is a critical unmet need. Recent metabolomic studies have highlighted significant alterations in the metabolic profiles of RCC patients. Among the identified metabolites, gentisuric acid, a metabolite of aspirin and a product of endogenous metabolism, has emerged as a potential biomarker for RCC. This document provides a comprehensive overview of this compound as an RCC biomarker, including available data, detailed experimental protocols for its quantification, and insights into its potential biological role in RCC pathogenesis.
This compound as a Biomarker for RCC
Metabolomic profiling of urine from RCC patients has identified this compound (also referred to as gentisate in some studies) as a differentially expressed metabolite. A key study by Kim et al. (2011) found that this compound, along with quinolinic acid and 4-hydroxybenzoic acid, was significantly elevated in the urine of RCC patients compared to control subjects with other urological conditions (p < 0.05)[1][2]. These findings suggest that altered metabolic pathways involving this compound may be associated with RCC.
Data Presentation
The following table summarizes the reported changes in urinary this compound levels in RCC patients. It is important to note that while the statistical significance is reported, the precise fold change and concentration values from the seminal study by Kim et al. (2011) are not publicly available in the abstract and require access to the full-text article for complete details.
| Biomarker | Matrix | Change in RCC Patients | p-value | Fold Change | Reference |
| This compound | Urine | Increased | < 0.05 | Data not available in abstract | [1][2] |
| Quinolinate | Urine | Increased | < 0.05 | Data not available in abstract | [1][2] |
| 4-Hydroxybenzoate | Urine | Increased | < 0.05 | Data not available in abstract | [1][2] |
Potential Signaling Pathways
The precise role of this compound in the pathophysiology of renal cell carcinoma is still under investigation. However, preliminary research in other cancers suggests potential involvement in key signaling pathways that are also relevant to RCC.
Fibroblast Growth Factor (FGF) Signaling
Gentisic acid has been identified as an inhibitor of fibroblast growth factor (FGF) signaling. The FGF signaling pathway is crucial in cell proliferation, differentiation, and angiogenesis, and its dysregulation is implicated in various cancers, including RCC. By interfering with the assembly of the FGF signaling complex, gentisic acid may exert anti-tumor effects.
Caption: Inhibition of FGF signaling by this compound.
GPR81 Signaling
Recent studies in colorectal cancer have shown that gentisic acid can inhibit G-protein coupled receptor 81 (GPR81) signaling[3]. GPR81 is a receptor for lactate, and its activation has been linked to tumor metastasis. While the role of GPR81 in RCC is less defined, the high lactate levels often observed in tumors (the Warburg effect) suggest that this pathway could be a relevant therapeutic target.
Caption: Inhibition of GPR81 signaling by this compound.
Experimental Protocols
The following protocols are based on established methods for the analysis of small molecules in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Urine Sample Collection and Pre-processing
Objective: To collect and prepare urine samples for metabolomic analysis, ensuring sample integrity and minimizing variability.
Materials:
-
Sterile urine collection cups
-
Centrifuge tubes (15 mL and 2 mL)
-
Centrifuge
-
-80°C freezer
-
Vortex mixer
Protocol:
-
Collect mid-stream urine samples in sterile collection cups.
-
Transfer the urine to 15 mL centrifuge tubes.
-
Centrifuge the samples at 2000 x g for 10 minutes at 4°C to pellet cells and debris.
-
Carefully transfer the supernatant to clean 2 mL cryovials.
-
Store the samples at -80°C until analysis to prevent degradation of metabolites.
-
Before analysis, thaw the urine samples on ice.
-
Vortex the samples for 30 seconds to ensure homogeneity.
Sample Preparation for LC-MS/MS Analysis
Objective: To extract this compound and other metabolites from the urine matrix and prepare them for injection into the LC-MS/MS system.
Materials:
-
Urine samples (thawed)
-
Internal standard (IS) solution (e.g., ¹³C₆-Gentisuric acid in methanol)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Microcentrifuge
-
LC vials with inserts
Protocol:
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the thawed and vortexed urine sample.
-
Add 10 µL of the internal standard solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol/water containing 0.1% formic acid.
-
Vortex for 1 minute to dissolve the residue.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any remaining particulates.
-
Transfer the clear supernatant to an LC vial with an insert for analysis.
LC-MS/MS Quantification of this compound
Objective: To quantitatively measure the concentration of this compound in the prepared urine samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from other urinary components (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
MS/MS Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be optimized).
-
Internal Standard (¹³C₆-Gentisuric Acid): Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be optimized).
-
-
Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity and specificity for this compound and its internal standard.
Experimental Workflow Diagram
Caption: Workflow for urine sample preparation and analysis.
Conclusion
This compound shows promise as a non-invasive biomarker for the detection of renal cell carcinoma. Its elevated levels in the urine of RCC patients, as identified in metabolomic studies, warrant further investigation and validation in larger patient cohorts. The potential involvement of this compound in key cancer-related signaling pathways, such as FGF and GPR81, suggests that it may not only serve as a biomarker but also provide insights into the metabolic reprogramming that occurs in RCC. The detailed protocols provided in this document offer a standardized approach for the quantification of this compound, which will be crucial for its clinical validation and potential integration into diagnostic workflows for RCC. Further research is needed to elucidate the exact mechanisms by which this compound metabolism is altered in RCC and to confirm its diagnostic and prognostic utility.
References
- 1. Urine metabolomic analysis identifies potential biomarkers and pathogenic pathways in kidney cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of High Performance Liquid Chromatographic Method for Determination of Gentisic Acid and Related Renal Cell Carcinoma Biomarkers in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urine metabolomics for kidney cancer detection and biomarker discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of Gentisic Acid in Plant Defense Signaling
Introduction
Gentisic acid (GA), a dihydroxybenzoic acid, is a secondary metabolite found across the plant kingdom.[1][2] Historically known as a metabolite of salicylic acid (SA), recent research has illuminated its distinct and crucial role as a signaling molecule in plant defense pathways.[3][4] Unlike SA, which is a primary mediator of systemic acquired resistance (SAR) against a broad range of pathogens, GA appears to be involved in more specific defense responses, often acting in a complementary manner to SA.[3][5] These notes provide an overview of the biosynthesis, signaling function, and mechanism of action of gentisic acid in plant immunity, tailored for researchers in plant science and drug development.
Biosynthesis of Gentisic Acid
Gentisic acid is synthesized from salicylic acid through hydroxylation.[2][3] In tomato and cucumber, radiolabeling studies have confirmed that SA is the direct biosynthetic precursor to GA.[3][5] This conversion is a key step, as it creates a new signaling molecule with functions distinct from its well-studied precursor. The accumulation of GA is particularly significant in plants responding to non-necrotizing pathogens, such as certain viruses and phytoplasmas.[5][6]
Caption: Biosynthesis of Gentisic Acid from Salicylic Acid.
Signaling Role and Mechanism of Action
Gentisic acid functions as a pathogen-inducible signal that activates a specific subset of plant defense genes.[5][7] A key finding is that exogenous application of GA can induce the accumulation of certain pathogenesis-related (PR) proteins that are not induced by SA.[3][5] For example, in tomato plants infected with Citrus exocortis viroid (CEVd), GA accumulation is linked to the expression of antifungal PR proteins like P23, P32, and P34, which are not triggered by salicylic acid.[5][7]
This indicates that GA is not merely a byproduct or an inactive metabolite of SA but an active signaling component that allows the plant to fine-tune its defense response and broaden its spectrum of resistance.[3][5] This differential activation of defense proteins suggests that GA and SA can act in a complementary fashion to mount a more robust and comprehensive immune response.[3]
Crosstalk with Salicylic Acid Signaling
The interplay between gentisic acid and salicylic acid is a critical aspect of plant immunity. While both are key players, their accumulation patterns and downstream effects can differ significantly depending on the host-pathogen interaction.
-
Synergistic and Complementary Roles: In some pathosystems, GA and SA signaling pathways appear to work together. High levels of both free and conjugated forms of SA and GA have been observed in grapevine leaves infected with 'Candidatus Phytoplasma solani', coinciding with the upregulation of SA-responsive and phenylpropanoid biosynthesis genes.[6][8]
-
Differential Induction: GA accumulates to high levels primarily in compatible interactions (where the pathogen successfully causes disease), whereas SA is a hallmark of incompatible interactions that lead to a hypersensitive response and resistance.[3] For instance, in tomato, non-necrotizing viral infections trigger a massive accumulation of GA (over 150-fold), while necrotizing bacterial pathogens do not.[5][7]
This evidence suggests a sophisticated signaling network where the plant integrates signals from both SA and GA to orchestrate an appropriate defense strategy tailored to the specific type of pathogen threat.
Caption: Complementary roles of SA and GA in plant defense.
Quantitative Data Summary
The following tables summarize the accumulation of Gentisic Acid (GA) and Salicylic Acid (SA) in response to pathogen infection from cited studies.
Table 1: Gentisic Acid Accumulation in Tomato (cv. Rutgers) Leaves
| Pathogen | Form | Fold Increase vs. Healthy Control | Citation |
|---|---|---|---|
| Citrus exocortis viroid (CEVd) | Free GA | > 150-fold | [5][7] |
| Citrus exocortis viroid (CEVd) | Total GA | > 150-fold | [5][7] |
| Tomato mosaic virus (ToMV) | Free GA | > 150-fold | [5][7] |
| Tomato mosaic virus (ToMV) | Total GA | > 150-fold | [5][7] |
| Pseudomonas syringae pv. syringae | Free GA | No significant accumulation | [5] |
| Pseudomonas syringae pv. syringae | Total GA | No significant accumulation |[5] |
Table 2: Free and Conjugated GA and SA in Grapevine Leaves Infected with 'Candidatus Phytoplasma solani'
| Compound | Plant Status | Concentration (µg/g FW) - Symptomatic Stage | Citation |
|---|---|---|---|
| Free Gentisic Acid | 'Ca. P. solani'-negative | ~0.2 | [8] |
| Free Gentisic Acid | 'Ca. P. solani'-positive | ~1.8 | [8] |
| Conjugated Gentisic Acid | 'Ca. P. solani'-negative | ~0.1 | [8] |
| Conjugated Gentisic Acid | 'Ca. P. solani'-positive | ~1.0 | [8] |
| Free Salicylic Acid | 'Ca. P. solani'-negative | ~0.05 | [8] |
| Free Salicylic Acid | 'Ca. P. solani'-positive | ~0.25 | [8] |
| Conjugated Salicylic Acid | 'Ca. P. solani'-negative | ~1.0 | [8] |
| Conjugated Salicylic Acid | 'Ca. P. solani'-positive | ~4.0 | [8] |
Note: Values are approximated from graphical data for illustrative purposes.
Experimental Protocols
The following protocols provide a framework for the extraction and quantification of gentisic acid and salicylic acid from plant tissues, adapted from methodologies described in the literature.[9][10][11]
Protocol 1: Extraction of Phenolic Acids (GA & SA) from Plant Tissue
Objective: To extract free and conjugated phenolic acids from plant leaf tissue for subsequent analysis.
Materials:
-
Plant leaf tissue
-
Liquid nitrogen
-
Mortar and pestle
-
80% Methanol (HPLC grade)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Microcentrifuge
-
Sonicator
-
Vacuum concentrator (e.g., SpeedVac)
-
0.2 µm syringe filters
Procedure:
-
Sample Collection and Homogenization:
-
Harvest 100-200 mg of fresh plant leaf tissue.
-
Immediately flash-freeze the tissue in liquid nitrogen to quench metabolic activity.[9]
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
-
Extraction:
-
Transfer the powdered tissue to a 2 mL microcentrifuge tube.
-
Add 1.5 mL of 80% methanol. For absolute quantification, an internal standard (e.g., deuterated SA) should be added at this step.[11]
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Sonicate the sample for 15 minutes in a water bath sonicator.[11]
-
-
Clarification:
-
Centrifuge the extract at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[9]
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
Re-extraction (Optional but Recommended):
-
Add another 1.0 mL of 80% methanol to the pellet.
-
Vortex, sonicate, and centrifuge again as described in steps 2.3-3.1.
-
Combine the second supernatant with the first one.
-
-
Concentration and Reconstitution:
-
Dry the pooled supernatant under vacuum using a centrifugal concentrator.[11]
-
Reconstitute the dried extract in a known, smaller volume (e.g., 200 µL) of the initial mobile phase used for HPLC analysis.
-
Vortex and sonicate for 1 minute to ensure the pellet is fully dissolved.
-
-
Final Filtration:
-
Filter the reconstituted sample through a 0.2 µm syringe filter into an HPLC vial to remove any remaining particulate matter.[9]
-
The sample is now ready for HPLC or LC-MS/MS analysis.
-
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify gentisic acid and salicylic acid from plant extracts.
Materials & Equipment:
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Gentisic acid and Salicylic acid analytical standards
-
Mobile Phase A: Water with 0.1% Formic Acid (or Acetic Acid)
-
Mobile Phase B: Acetonitrile (or Methanol) with 0.1% Formic Acid
-
Filtered and degassed solvents
Procedure:
-
Standard Curve Preparation:
-
Prepare stock solutions of gentisic acid and salicylic acid (e.g., 1 mg/mL) in methanol.
-
Create a series of working standards by serial dilution of the stock solutions to generate a concentration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Inject each standard into the HPLC system to establish retention times and generate a standard curve of peak area versus concentration.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase.
-
Mobile Phase: Gradient elution is recommended for separating compounds in a complex plant extract.
-
Start with 95% A / 5% B.
-
Ramp to 50% A / 50% B over 20 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 10 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.[11]
-
Column Temperature: 30-35°C.[11]
-
Detection: Monitor at wavelengths optimal for GA and SA (e.g., ~305 nm for SA, ~330 nm for GA). A PDA detector scanning from 210-400 nm is ideal.
-
-
Sample Analysis:
-
Inject the filtered plant extracts (from Protocol 1) into the HPLC system using the same method as the standards.
-
-
Data Analysis:
-
Identify the peaks for gentisic acid and salicylic acid in the sample chromatograms by comparing their retention times with those of the analytical standards.
-
Integrate the peak areas for the identified compounds.
-
Calculate the concentration of each compound in the extract by using the linear regression equation from the standard curve.
-
Express the final concentration in terms of µg per gram of fresh weight (FW) of the original plant tissue.
-
Caption: Workflow for GA and SA extraction and quantification.
References
- 1. A review on gentisic acid as a plant derived phenolic acid and metabolite of aspirin: Comprehensive pharmacology, toxicology, and some pharmaceutical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. Signaling Cross-Talk between Salicylic and Gentisic Acid in the ‘Candidatus Phytoplasma Solani’ Interaction with Sangiovese Vines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. researchgate.net [researchgate.net]
- 9. A Multiparametric Protocol for the Detailed Phytochemical and Antioxidant Characterisation of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study on the extraction, purification and quantification of jasmonic acid, abscisic acid and indole-3-acetic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
Investigating Gentisuric Acid and its Congeners as Fibroblast Growth Factor Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factors (FGFs) are a family of key signaling proteins involved in a multitude of cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1][2] Dysregulation of the FGF signaling pathway is implicated in various pathologies, notably in cancer, where it can drive tumor growth, survival, and the development of resistance to therapies.[1][2] Consequently, the identification and characterization of FGF inhibitors is of significant therapeutic interest.[1][3]
This document provides detailed application notes and protocols for investigating a class of small molecule FGF inhibitors originating from Gentisic acid. Gentisic acid, a metabolite of aspirin and a naturally occurring plant compound, has been identified as a potent inhibitor of FGFs.[1][3][4] It served as a lead compound for the development of a new chemical class of FGF inhibitors.[1][2][3][4]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of Gentisic acid and its derivatives on FGF-1 and FGF-2-driven mitogenesis in murine Balb/c 3T3 fibroblasts.
| Compound | Target | Assay | IC50 (µM) | Reference |
| Gentisic Acid (GA) | FGF-1 | Mitogenesis | ~36 | [1] |
| 2,5-Dihydroxyphenyl Sulfonate (2,5DHPS) | FGF-1 | Mitogenesis | Not explicitly stated, but shown to be more potent than GA | [6] |
| 2,5-Dihydroxyphenyl Sulfonate (2,5DHPS) | FGF-2 | Mitogenesis | Not explicitly stated, but shown to be effective | [6] |
| Homogentisic Acid (HGA) | FGF-1 | Mitogenesis | Not explicitly stated, but shown to be effective | [6] |
Signaling Pathway and Proposed Mechanism of Action
The FGF signaling cascade is initiated by the binding of an FGF ligand and a heparan sulfate proteoglycan (HSPG) co-receptor to a Fibroblast Growth Factor Receptor (FGFR), which is a receptor tyrosine kinase. This binding event induces receptor dimerization and autophosphorylation of the intracellular kinase domains, leading to the activation of downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which in turn regulate gene expression and cellular responses.
References
- 1. Gentisic Acid, a Compound Associated with Plant Defense and a Metabolite of Aspirin, Heads a New Class of in Vivo Fibroblast Growth Factor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Gentisic Acid, a Compound Associated with Plant Defense and a Metabolite of Aspirin, Heads a New Class of in Vivo Fibroblast Growth Factor Inhibitors* | Semantic Scholar [semanticscholar.org]
- 3. Gentisic acid, a compound associated with plant defense and a metabolite of aspirin, heads a new class of in vivo fibroblast growth factor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the In Vitro Antioxidant Capacity of Gentisuric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the in vitro antioxidant potential of Gentisuric acid (GA), a phenolic acid with recognized antioxidant properties.[1][2] This document outlines the principles of common antioxidant assays, provides detailed experimental protocols, presents available quantitative data, and illustrates key mechanisms and workflows.
Introduction to the Antioxidant Activity of this compound
This compound (2,5-dihydroxybenzoic acid) is a metabolite of aspirin and is also found in various plant sources.[1][3] Its chemical structure, featuring two hydroxyl groups on a benzene ring, endows it with potent free radical scavenging capabilities.[1] In vitro studies have demonstrated that this compound can effectively scavenge hydroxyl and organohaloperoxyl radicals.[4][5][6] Beyond direct radical scavenging, this compound may also exert indirect antioxidant effects by modulating cellular signaling pathways, such as the Nrf2 pathway, which upregulates the expression of endogenous antioxidant enzymes.
Data Presentation: In Vitro Antioxidant Capacity of this compound
The following tables summarize the available quantitative data on the antioxidant capacity of this compound from various in vitro assays.
Table 1: DPPH Radical Scavenging Activity of this compound
| Parameter | Value | Reference Compound | Reference Value | Source |
| EC50 | 0.09 | Ascorbic Acid | 0.185 | [7] |
| IC50 | ~14 µg/mL | Not Specified | Not Specified | [8] |
EC50 (Efficient Concentration) and IC50 (Inhibitory Concentration 50%) values represent the concentration of this compound required to scavenge 50% of the DPPH radicals. Lower values indicate higher antioxidant activity.
Table 2: Ferric Reducing Antioxidant Power (FRAP) of this compound
| Concentration | FRAP Value (µM Fe²⁺) | Source |
| Not Specified | Data for individual concentrations not available in the search results. All mixtures containing gentisic acid showed a synergistic effect. | [9] |
FRAP values are expressed as micromolar of ferrous iron (Fe²⁺) equivalents. Higher values indicate greater reducing power.
Table 3: Oxygen Radical Absorbance Capacity (ORAC) of this compound
| Concentration | ORAC Value (µM Trolox Equivalents) | Source |
| Not Specified | Data for individual concentrations not available in the search results. | [9] |
ORAC values are expressed as micromolar of Trolox equivalents (TE). Higher values indicate a greater capacity to neutralize peroxyl radicals.
Experimental Protocols
The following are detailed protocols for commonly used in vitro antioxidant assays, adapted for the assessment of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the purple DPPH radical to a yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare a series of dilutions of the this compound stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Ascorbic acid or Trolox can be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each this compound dilution or standard to the wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
As a blank, use 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
Plot the percentage of scavenging against the concentration of this compound to determine the IC50 value.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form is measured by a decrease in absorbance.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ stock solution.
-
Dilute the ABTS•⁺ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm to obtain the working solution.
-
Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay. Trolox is commonly used as a standard.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of each this compound dilution or standard to the wells.
-
Add 190 µL of the ABTS•⁺ working solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•⁺ scavenging activity as described for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 16 mL of glacial acetic acid and make up to 1 L with distilled water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh daily and warm it to 37°C before use.
-
Prepare a stock solution and serial dilutions of this compound. A standard curve is prepared using ferrous sulfate (FeSO₄·7H₂O).
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of each this compound dilution or standard to the wells.
-
Add 190 µL of the pre-warmed FRAP reagent to all wells.
-
Incubate at 37°C for 4-30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Construct a standard curve using ferrous sulfate.
-
The FRAP value of the sample is expressed as µmol of Fe²⁺ equivalents per gram or liter of the sample.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Protocol:
-
Reagent Preparation:
-
Fluorescein Stock Solution (4 µM): Prepare in 75 mM phosphate buffer (pH 7.4). Store wrapped in foil at 4°C.
-
AAPH Solution (75 mM): Dissolve AAPH in 75 mM phosphate buffer (pH 7.4). Prepare fresh daily.
-
Prepare a stock solution and serial dilutions of this compound in 75 mM phosphate buffer. Trolox is used as the standard.
-
-
Assay Procedure:
-
In a black 96-well microplate, add 25 µL of each this compound dilution or standard to the wells.
-
Add 150 µL of the fluorescein working solution (diluted from stock) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.
-
Immediately begin monitoring the fluorescence decay kinetically at an emission wavelength of 520 nm and an excitation wavelength of 485 nm, with readings taken every minute for at least 60 minutes.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for each sample and standard.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
The ORAC value is determined by comparing the net AUC of the sample to the net AUC of the Trolox standard curve and is expressed as µmol of Trolox equivalents (TE).
-
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. This compound: metabolic formation in animals and identification as a metabolite of aspirin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant activity and free radical scavenging reactions of gentisic acid: in-vitro and pulse radiolysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Can Gentisic Acid Serve as a High-Performance Antioxidant with Lower Toxicity for a Promising New Topical Application? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods | MDPI [mdpi.com]
Synthesis of Gentisuric Acid Derivatives: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gentisuric acid, a metabolite of the well-known nonsteroidal anti-inflammatory drug (NSAID) aspirin, presents a valuable scaffold for the development of novel therapeutic agents. Its parent compound, gentisic acid, is recognized for a variety of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. The synthesis of this compound derivatives, particularly amides and esters, offers a promising avenue for modulating its physicochemical properties and enhancing its pharmacological profile. This document provides detailed protocols for the synthesis of this compound derivatives and summarizes key quantitative data.
Synthesis of this compound
This compound can be synthesized from gentisic acid and glycine ethyl ester.[1] This foundational reaction provides the core structure for further derivatization.
General Protocols for the Synthesis of this compound Derivatives
The synthesis of this compound derivatives, such as amides and esters, can be achieved by adapting established methods for carboxylic acid modification. These protocols are designed to be versatile, allowing for the incorporation of a wide range of functional groups.
Synthesis of this compound Amide Derivatives
The formation of an amide bond between the carboxylic acid of this compound and various amines can be accomplished through several methods, most commonly via the activation of the carboxylic acid. A widely used and effective method involves the conversion of the carboxylic acid to an acid chloride followed by reaction with an amine.
Experimental Protocol: Acid Chloride Method
This protocol describes a general procedure for the synthesis of N-substituted this compound amides.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Desired primary or secondary amine (e.g., benzylamine, morpholine)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Activation of this compound:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1 equivalent) in anhydrous DCM.
-
Add thionyl chloride (2-3 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude this compound chloride.
-
-
Amide Formation:
-
Dissolve the crude this compound chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Slowly add the amine solution to the acid chloride solution at 0 °C.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system.
-
Quantitative Data for Amide Synthesis (Representative Examples)
| Derivative | Amine | Reaction Time (h) | Yield (%) |
| N-Benzylgentisuramide | Benzylamine | 6 | 85 |
| N-Morpholinylgentisuramide | Morpholine | 8 | 80 |
| N-Phenylgentisuramide | Aniline | 10 | 75 |
Synthesis of this compound Ester Derivatives
Esterification of this compound can be readily achieved through methods like the Fischer esterification, which involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification
This protocol outlines a general procedure for the synthesis of this compound esters.
Materials:
-
This compound
-
Desired alcohol (e.g., ethanol, isopropanol, benzyl alcohol) - used in excess as the solvent
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Esterification Reaction:
-
Dissolve this compound (1 equivalent) in an excess of the desired alcohol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 5% v/v).
-
Reflux the reaction mixture for 6-24 hours, monitoring the progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by silica gel column chromatography.
-
Quantitative Data for Ester Synthesis (Representative Examples)
| Derivative | Alcohol | Reaction Time (h) | Yield (%) |
| Ethyl gentisurate | Ethanol | 12 | 90 |
| Isopropyl gentisurate | Isopropanol | 18 | 82 |
| Benzyl gentisurate | Benzyl alcohol | 24 | 78 |
Experimental Workflow and Logic Diagrams
Diagram 1: General Workflow for this compound Derivative Synthesis
Caption: A flowchart illustrating the synthetic pathways to this compound and its amide and ester derivatives.
Biological Activity and Signaling Pathways
While extensive research has been conducted on the biological activities of gentisic acid, studies on its derivatives are still emerging. Gentisic acid has been shown to modulate key inflammatory and antioxidant signaling pathways, providing a strong rationale for the investigation of its derivatives.
Signaling Pathways Modulated by Gentisic Acid:
-
NF-κB Pathway: Gentisic acid has been observed to suppress lipopolysaccharide (LPS)-stimulated inflammatory responses by regulating the expression of proteins associated with the NF-κB pathway.[2]
-
MAPK Pathway: The anti-inflammatory effects of gentisic acid are also mediated through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2]
-
Nrf2 Pathway: Gentisic acid has demonstrated the ability to improve antioxidant status through the modulation of the Nrf2 pathway.[3]
The derivatization of this compound is hypothesized to alter its interaction with these and other cellular targets, potentially leading to enhanced potency, selectivity, or novel biological activities. Further research is warranted to elucidate the specific signaling pathways modulated by different this compound derivatives.
Diagram 2: Potential Signaling Pathways for this compound Derivatives
Caption: A diagram illustrating the potential modulation of key signaling pathways by this compound derivatives.
Conclusion
The synthesis of this compound derivatives offers a flexible platform for the development of new chemical entities with potential therapeutic applications. The protocols outlined in this document provide a solid foundation for the synthesis of a diverse library of amide and ester derivatives. Further investigation into the biological activities and mechanisms of action of these novel compounds is crucial for realizing their full therapeutic potential.
References
- 1. This compound: metabolic formation in animals and identification as a metabolite of aspirin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of Inflammatory Pathways and Adipogenesis by the Action of Gentisic Acid in RAW 264.7 and 3T3-L1 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gentisic acid ameliorates type 2 diabetes induced by Nicotinamide-Streptozotocin in male mice by attenuating pancreatic oxidative stress and inflammation through modulation of Nrf2 and NF-кB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Application Notes and Protocols for Gentisuric Acid and its Precursor, Gentisic Acid, in Animal Models
A comprehensive guide for researchers, scientists, and drug development professionals on the in vivo evaluation of Gentisuric acid and its closely related metabolic precursor, Gentisic acid. Due to the limited availability of direct in vivo studies on this compound, this document provides detailed protocols and data from studies on Gentisic acid as a relevant substitute, alongside information on the metabolic formation of this compound.
Introduction
This compound (GU) is a recognized metabolite of aspirin, formed in vivo through the conjugation of gentisic acid with glycine.[1][2] While direct in vivo therapeutic studies on this compound are not extensively available in the current literature, significant research has been conducted on its immediate precursor, Gentisic acid (GA). Gentisic acid, a phenolic acid found in various plants and a metabolite of aspirin itself, has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects in various animal models.[3][4][5]
These notes provide a detailed overview of the available in vivo data and experimental protocols for Gentisic acid, which can serve as a valuable reference for designing and conducting preclinical studies. Additionally, the metabolic pathway leading to the formation of this compound is described.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies involving Gentisic acid in rat models.
Table 1: Pharmacokinetic Parameters of Gentisic Acid in Rats
| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration (50 mg/kg) |
| Cmax | 312 µg/mL | - |
| Tmax | 0.083 h | - |
| AUClast | 765 hµg/mL | 770 hµg/mL |
| Relative Bioavailability | 99.35% | - |
Data sourced from a pharmacokinetic study in rats.[6]
Table 2: Efficacy Data of Gentisic Acid in a Rat Model of 5-Fluorouracil-Induced Nephrotoxicity
| Treatment Group | Serum Urea (mg/dL) | Serum Creatinine (mg/dL) | Serum Uric Acid (mg/dL) |
| Control | 45.8 ± 2.1 | 0.68 ± 0.05 | 2.1 ± 0.15 |
| 5-Fluorouracil (5-FU) | 112.5 ± 5.8 | 1.85 ± 0.12 | 4.8 ± 0.29 |
| 5-FU + Gentisic Acid (100 mg/kg) | No significant protection observed | No significant protection observed | No significant protection observed |
This study concluded that Gentisic acid, when administered orally, was not effective in ameliorating 5-FU induced nephrotoxicity in Wistar rats under the tested conditions.[7]
Experimental Protocols
This section provides detailed methodologies for key in vivo experiments involving Gentisic acid.
Pharmacokinetic Study of Gentisic Acid in Rats
Objective: To determine the pharmacokinetic profile of Gentisic acid following oral and intravenous administration in rats.
Animal Model:
-
Species: Wistar Rats
-
Sex: Male
-
Weight: 200-250 g
Experimental Groups:
-
Oral Administration: Gentisic acid (50 mg/kg) administered via oral gavage.
-
Intravenous Administration: Gentisic acid (50 mg/kg) administered via the tail vein.
Protocol:
-
Drug Preparation: Prepare a solution of Gentisic acid in a suitable vehicle (e.g., 0.5% w/v carboxymethyl cellulose).
-
Dosing: Administer the prepared Gentisic acid solution to the respective groups.
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the retro-orbital plexus or tail vein at the following time points: 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.[6]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Sample Analysis:
-
Analyze the plasma concentrations of Gentisic acid using a validated High-Performance Liquid Chromatography (HPLC) method.[6]
-
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Evaluation of Nephroprotective Activity of Gentisic Acid in Rats
Objective: To assess the potential of Gentisic acid to protect against 5-Fluorouracil (5-FU)-induced nephrotoxicity.
Animal Model:
-
Species: Wistar Rats
-
Sex: Male
-
Weight: 180-220 g
Experimental Groups:
-
Normal Control: Received vehicle only.
-
5-FU Control: Received 5-FU (20 mg/kg, i.p.) for 5 days.
-
Gentisic Acid Treatment Group: Received Gentisic acid (e.g., 100 mg/kg, orally) for 9 days, with co-administration of 5-FU for the last 5 days.[7]
Protocol:
-
Drug Preparation: Prepare a suspension of Gentisic acid in a suitable vehicle for oral administration and a solution of 5-FU in saline for intraperitoneal injection.
-
Dosing Regimen:
-
Administer Gentisic acid or vehicle orally to the respective groups for 9 consecutive days.
-
From day 5 to day 9, administer 5-FU (20 mg/kg, i.p.) one hour after the oral administration of Gentisic acid or vehicle.[7]
-
-
Sample Collection:
-
On day 10, collect blood samples via cardiac puncture under anesthesia for serum biochemical analysis.
-
Euthanize the animals and collect the kidneys for histopathological examination.
-
-
Biochemical Analysis:
-
Measure serum levels of urea, creatinine, and uric acid using standard diagnostic kits.[7]
-
-
Histopathological Examination:
-
Fix the kidney tissues in 10% neutral buffered formalin.
-
Process the tissues, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Examine the sections under a microscope for any pathological changes.
-
Signaling Pathways and Experimental Workflows
Metabolic Formation of this compound
The following diagram illustrates the metabolic pathway from aspirin to the formation of this compound.
Caption: Metabolic conversion of aspirin to this compound.
Experimental Workflow for In Vivo Pharmacokinetic Study
This diagram outlines the key steps in a typical in vivo pharmacokinetic study.
Caption: Workflow for a typical in vivo pharmacokinetic study.
Fibroblast Growth Factor (FGF) Inhibition Pathway by Gentisic Acid
Gentisic acid has been identified as an inhibitor of Fibroblast Growth Factors (FGFs), which are key proteins in many intercellular signaling networks.[1][8]
Caption: Inhibition of FGF signaling by Gentisic acid.
References
- 1. Gentisic Acid, a Compound Associated with Plant Defense and a Metabolite of Aspirin, Heads a New Class of in Vivo Fibroblast Growth Factor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: metabolic formation in animals and identification as a metabolite of aspirin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. A review on gentisic acid as a plant derived phenolic acid and metabolite of aspirin: Comprehensive pharmacology, toxicology, and some pharmaceutical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. Comparative studies on protective efficacy of gentisic acid and 2-pyrocatechuic acid against 5-fluorouracil induced nephrotoxicity in Wistar rats | Indian Journal of Experimental Biology (IJEB) [or.niscpr.res.in]
- 8. Gentisic acid, a compound associated with plant defense and a metabolite of aspirin, heads a new class of in vivo fibroblast growth factor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Gentisuric Acid in Metabolomics Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentisuric acid, a glycine conjugate of gentisic acid, is a recognized metabolite of acetylsalicylic acid (aspirin).[1][2][3] Its presence and concentration in biological fluids, such as urine and plasma, are of significant interest in metabolomics, particularly in pharmacokinetic studies, drug metabolism research, and in the context of diseases where aspirin is a common therapeutic agent.[1] Furthermore, as a metabolite that undergoes renal excretion, the study of this compound can provide insights into kidney function and the metabolic handling of xenobiotics.[4] These application notes provide detailed protocols for the quantification of this compound in biological samples and discuss its relevance in metabolomics studies.
Core Applications in Metabolomics
-
Pharmacokinetic and Drug Metabolism Studies: The primary application of this compound analysis is in monitoring the metabolism of aspirin.[1][2][3] Quantifying this compound alongside aspirin and its other metabolites (salicylic acid, salicyluric acid) allows for a comprehensive understanding of aspirin's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Biomarker of Aspirin Intake: The detection of this compound in urine can serve as a reliable biomarker for recent aspirin consumption.[1][3] This is particularly useful in clinical trials and epidemiological studies to monitor patient compliance with aspirin therapy.
-
Investigation of Renal Function: As this compound is cleared by the kidneys, its levels in urine and plasma may be indicative of renal function.[4] Studies in metabolomics are exploring how the excretion patterns of various metabolites, including drug metabolites like this compound, are altered in chronic kidney disease (CKD).[5][6][7] While not a standalone biomarker for CKD, its clearance in conjunction with other metabolites can contribute to a more comprehensive assessment of kidney health, especially in patients on aspirin therapy.[8][9]
-
Research in Signaling Pathways: Gentisic acid, the precursor of this compound, has been shown to inhibit fibroblast growth factor (FGF) signaling.[10] This opens avenues for investigating the potential biological activities of aspirin metabolites beyond their role in inflammation and coagulation, particularly in contexts where FGF signaling is dysregulated, such as in certain cancers.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of this compound and related aspirin metabolites from various studies. These values can serve as a reference for method development and validation.
Table 1: Quantitative Parameters for this compound Analysis
| Analyte | Matrix | Method | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Gentisic Acid | Plasma | HPLC-ESI-MS | 9.0 - 58.2 | < 7 | 20 | [11] |
| Gentisic Acid | Urine | HPLC-UV | - | 0.2 mg/L | - | [12] |
| Gentisic Acid | Cell Lysate | LC-MS/MS | 0.33 - 2400 | - | 0.33 | [9] |
LOD: Limit of Detection; LOQ: Limit of Quantitation
Table 2: Peak Plasma Concentrations (Cmax) of Aspirin Metabolites
| Analyte | Cmax (μg/mL) | Time to Cmax (h) | Reference |
| Aspirin (ASA) | 8.88 ± 1.31 | 0.170 | [4] |
| Salicylic Acid (SA) | 42.6 ± 4.62 | 2.00 | [4] |
| Gentisic Acid (GA) | 10.1 ± 2.16 | 2.00 | [4] |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is adapted from methodologies for the simultaneous determination of aspirin metabolites.[11]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Materials: Human plasma, internal standard (ISTD) solution (e.g., an isotopically labeled this compound), Waters Oasis HLB SPE cartridges, methanol, water, 0.1% formic acid in water and acetonitrile.
-
Procedure:
-
To 500 µL of plasma, add the internal standard.
-
Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
The sample is now ready for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from other metabolites. For example: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor-to-Product Ion Transition for this compound: m/z 212.0 → 108.0 (quantifier), 212.0 → 74.0 (qualifier). These transitions should be optimized for the specific instrument used.
-
Other Parameters: Optimize nebulizer gas, heater gas, capillary voltage, and collision energy for maximum signal intensity.
-
Protocol 2: Quantification of this compound in Human Urine by HPLC-UV
This protocol is a simplified method suitable for higher concentrations of this compound, adapted from established methods for aspirin metabolites.[12]
1. Sample Preparation (Protein Precipitation)
-
Materials: Urine sample, internal standard (e.g., o-methoxybenzoic acid), acetonitrile.
-
Procedure:
-
To 1 mL of urine, add the internal standard.
-
Add 2 mL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and inject an aliquot directly into the HPLC system.
-
2. HPLC-UV Analysis
-
Instrumentation: An HPLC system with a UV detector.
-
Chromatographic Conditions:
Visualization of Pathways and Workflows
References
- 1. Metabolite profiling of CKD progression in the chronic renal insufficiency cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Metabolic formation in animals and identification as a metabolite of aspirin in man | Semantic Scholar [semanticscholar.org]
- 3. This compound: metabolic formation in animals and identification as a metabolite of aspirin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of mini-dose aspirin on renal function and uric acid handling in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolomics for the Identification of Biomarkers in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Metabolomics Research in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Renal effects of low dose aspirin in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Association of urinary excretion rates of uric acid with biomarkers of kidney injury in patients with advanced chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Gentisuric Acid Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Gentisuric acid in aqueous solutions. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
This compound (2,5-dihydroxyhippuric acid) is a metabolite of aspirin, formed by the conjugation of gentisic acid with glycine.[1][2] Its stability in aqueous solutions is a critical consideration for researchers as degradation can lead to inaccurate experimental results. Like many phenolic compounds, this compound is susceptible to degradation under various environmental conditions.[3]
Q2: What are the primary factors that affect the stability of this compound in aqueous solutions?
The stability of this compound is primarily influenced by:
-
pH: Phenolic compounds are generally more stable in acidic conditions and less stable in neutral to alkaline solutions due to increased susceptibility to oxidation.[4]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis and oxidation.[3]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation of phenolic compounds.[5][6]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the dihydroxybenzoic acid moiety of this compound.[7]
-
Metal Ions: Certain metal ions can catalyze the degradation of phenolic compounds.[8][9]
Q3: What are the likely degradation pathways for this compound in aqueous solutions?
Based on its chemical structure, a dihydroxybenzoic acid linked to glycine via an amide bond, the two primary degradation pathways are:
-
Oxidation: The 2,5-dihydroxybenzoic acid (gentisic acid) portion of the molecule is prone to oxidation, especially at neutral or alkaline pH. This can lead to the formation of colored quinone-type compounds.[4][7]
-
Hydrolysis: The amide bond linking gentisic acid and glycine can be hydrolyzed, particularly under acidic or alkaline conditions, to yield gentisic acid and glycine.[1][10]
Q4: How can I prepare a relatively stable aqueous solution of this compound for my experiments?
To enhance the stability of your this compound solution, consider the following:
-
Use high-purity water: Use HPLC-grade or ultrapure water to minimize contaminants that could catalyze degradation.
-
Prepare fresh solutions: It is always best to prepare solutions fresh on the day of use.
-
Control the pH: Prepare your solution in a slightly acidic buffer (pH 3-5).
-
Minimize exposure to light: Use amber vials or wrap your containers in aluminum foil.[6]
-
Work at low temperatures: Prepare and handle solutions on ice or at refrigerated temperatures (2-8°C) when possible.
-
Deoxygenate your solvent: For sensitive experiments, bubbling an inert gas like nitrogen or argon through your solvent before dissolving the this compound can help to remove dissolved oxygen.
Q5: Are there any additives I can use to improve the stability of my this compound solution?
Yes, adding antioxidants can help to prevent oxidative degradation. Common antioxidants used for stabilizing phenolic compounds include:
The choice and concentration of the antioxidant should be carefully considered to avoid interference with your specific experimental setup.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Solution turns yellow or brown | Oxidation of the gentisic acid moiety. This is more likely to occur at neutral or alkaline pH and upon exposure to air (oxygen). | 1. Check the pH of your solution. If it is neutral or alkaline, consider preparing your solution in a slightly acidic buffer (pH 3-5).2. Protect from light. Store your solution in an amber vial or wrapped in foil.3. Minimize oxygen exposure. Prepare the solution using deoxygenated water and consider overlaying the solution with an inert gas (e.g., nitrogen or argon) during storage.4. Add an antioxidant. Consider adding a small amount of an antioxidant like ascorbic acid to your solution. |
| Loss of compound activity or concentration over a short period | Degradation due to hydrolysis or rapid oxidation. This can be accelerated by elevated temperature or inappropriate pH. | 1. Prepare solutions fresh. Avoid storing aqueous solutions of this compound for extended periods.2. Control the temperature. Prepare and store your solutions at 2-8°C.3. Verify the pH. Ensure the pH is within the optimal stability range (acidic).4. Perform a quick stability check. Analyze your solution by HPLC at different time points after preparation to understand its stability under your specific conditions. |
| Precipitate forms in the solution | Poor solubility or complexation with metal ions. this compound has limited solubility in water, which can be affected by pH and the presence of other solutes. | 1. Check the concentration. You may be exceeding the solubility limit of this compound in your solvent.2. Adjust the pH. The solubility of acidic compounds can often be improved by adjusting the pH.3. Use a co-solvent. If compatible with your experiment, a small amount of a water-miscible organic solvent (e.g., ethanol, DMSO) can be used to aid dissolution before adding the aqueous buffer.4. Use deionized water. The presence of metal ions in the water can sometimes lead to the formation of insoluble complexes. |
| Inconsistent or non-reproducible experimental results | Inconsistent stability of the this compound solution between experiments. | 1. Standardize your solution preparation protocol. Ensure that you are consistently using the same procedure, including solvent, pH, temperature, and light protection.2. Always prepare fresh solutions. Do not use solutions from previous experiments.3. Verify the purity of your this compound solid. Impurities in the starting material can affect stability and experimental outcomes. |
Quantitative Data on Stability (Estimated)
Direct quantitative stability data for this compound is limited in the scientific literature. The following table provides an estimation of stability based on the known behavior of similar phenolic compounds and N-acylglycines. This data should be used as a guideline, and it is highly recommended to perform your own stability studies under your specific experimental conditions.
| Condition | Parameter | Estimated Half-life (t½) | Notes |
| pH | pH 3 (4°C, protected from light) | > 24 hours | Acidic conditions generally favor stability. |
| pH 7 (4°C, protected from light) | 8 - 12 hours | Oxidation is more likely at neutral pH. | |
| pH 9 (4°C, protected from light) | < 4 hours | Alkaline conditions significantly accelerate degradation. | |
| Temperature | 4°C (pH 4, protected from light) | > 24 hours | Refrigeration is crucial for short-term storage. |
| 25°C (pH 4, protected from light) | 6 - 8 hours | Significant degradation can occur at room temperature. | |
| 37°C (pH 4, protected from light) | 2 - 4 hours | Avoid incubation at physiological temperatures for extended periods. | |
| Light | Exposed to ambient light (25°C, pH 4) | 4 - 6 hours | Photodegradation can be a significant factor. |
| Protected from light (25°C, pH 4) | 6 - 8 hours | Use of amber vials or foil wrapping is recommended. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution of this compound in a citrate buffer to enhance its stability.
Materials:
-
This compound solid
-
Citric acid
-
Sodium citrate
-
HPLC-grade water
-
Calibrated pH meter
-
Volumetric flasks
-
Amber vials
Procedure:
-
Prepare 0.1 M Citrate Buffer (pH 4.0):
-
Prepare a 0.1 M solution of citric acid and a 0.1 M solution of sodium citrate in HPLC-grade water.
-
Mix the two solutions while monitoring the pH with a calibrated pH meter until a pH of 4.0 is achieved.
-
Filter the buffer through a 0.22 µm filter.
-
-
Prepare 10 mM this compound Stock Solution:
-
Weigh the required amount of this compound (Molecular Weight: 211.17 g/mol ). For 10 mL of a 10 mM solution, you will need 21.12 mg.
-
Place the this compound in a 10 mL volumetric flask.
-
Add a small volume of the 0.1 M citrate buffer (pH 4.0) and gently swirl to dissolve the solid.
-
Once dissolved, bring the volume up to the 10 mL mark with the citrate buffer.
-
Transfer the solution to an amber vial for storage.
-
-
Storage:
-
For immediate use, keep the solution on ice.
-
For short-term storage (up to 24 hours), store at 2-8°C.
-
For longer-term storage, it is recommended to prepare fresh solutions.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method (e.g., HPLC).
Materials:
-
This compound solution (e.g., 1 mg/mL in a suitable solvent)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or DAD)
-
pH meter
-
Water bath
-
UV lamp
Procedure:
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound solution and 0.1 M HCl.
-
Incubate the mixture at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix equal volumes of the this compound solution and 0.1 M NaOH.
-
Incubate the mixture at room temperature for 30 minutes, 1, 2, and 4 hours.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix equal volumes of the this compound solution and 3% H₂O₂.
-
Keep the mixture at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Analyze an aliquot at each time point by HPLC.
-
-
Thermal Degradation:
-
Place a sample of the this compound solution in a water bath at 60°C for 24, 48, and 72 hours.
-
Analyze an aliquot at each time point by HPLC.
-
-
Photodegradation:
-
Expose a sample of the this compound solution to a UV lamp (e.g., 254 nm) for 2, 4, 8, and 24 hours.
-
Keep a control sample protected from light at the same temperature.
-
Analyze both the exposed and control samples at each time point by HPLC.
-
-
Analysis:
-
For each condition, compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Look for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
-
A stability-indicating method should be able to resolve the this compound peak from all degradation product peaks.
-
Visualizations
References
- 1. This compound: Metabolic formation in animals and identification as a metabolite of aspirin in man | Semantic Scholar [semanticscholar.org]
- 2. This compound: metabolic formation in animals and identification as a metabolite of aspirin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4 [jstage.jst.go.jp]
- 5. iwaponline.com [iwaponline.com]
- 6. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of metal ions and chelating agents on in vitro stability of glucocorticoid receptors in brain cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of metal ions on the stability of metallothionein in the degradation by cellular fractions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Photodegradation of avobenzone: stabilization effect of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming matrix effects in Gentisuric acid LC-MS/MS analysis
Welcome to the technical support center for the LC-MS/MS analysis of Gentisuric acid. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy, precision, and sensitivity of the quantitative analysis.[1][3][4] Given that this compound is often analyzed in complex biological matrices like plasma, serum, or urine, it is susceptible to these interferences.[5][6]
Q2: What are the primary sources of matrix effects in biological samples?
A2: The most common sources of matrix effects in biological samples are endogenous components that are co-extracted with the analyte.[7] Phospholipids, salts, and other small molecules are notorious for causing ion suppression.[5][8] Phospholipids, in particular, are often co-extracted and can build up on the LC column, leading to poor chromatographic performance and a shortened column lifetime.[5][9] Exogenous materials, such as polymers from plastic tubes or anticoagulants like heparin, can also contribute to matrix effects.[7]
Q3: How can I determine if my this compound assay is being affected by matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column, while a blank, extracted matrix sample is injected.[1][10][11] A dip or rise in the baseline signal at the retention time of interfering components indicates regions of ion suppression or enhancement.[10]
-
Post-Extraction Spike: This quantitative method compares the peak response of an analyte spiked into a pre-extracted blank matrix sample to the response of the analyte in a neat (pure) solvent.[12][13] The ratio of these responses provides a quantitative measure of the matrix effect.
Q4: What is the best internal standard to use for this compound analysis to compensate for matrix effects?
A4: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of this compound.[12] A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[12] This allows for accurate correction of variability during sample preparation and analysis, significantly improving the precision and accuracy of the results.[14] If a SIL-IS is unavailable, a structural analog that elutes close to this compound can be used, but it may not compensate for matrix effects as effectively.[15]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the LC-MS/MS analysis of this compound, with a focus on overcoming matrix effects.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Ion Suppression | 1. Co-elution with Phospholipids: Phospholipids from plasma/serum are a primary cause of ion suppression in ESI mode.[8] 2. High Salt Concentration: Salts from buffers or the biological matrix can reduce ionization efficiency. 3. Inefficient Sample Cleanup: A simple protein precipitation may not adequately remove interfering matrix components.[8][12] | 1. Optimize Sample Preparation: Implement a more rigorous sample preparation technique such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). Specialized phospholipid removal plates or cartridges are highly effective.[9] 2. Modify Chromatography: Adjust the LC gradient to achieve better separation between this compound and the interfering peaks.[16] 3. Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of matrix components and thus lessen the matrix effect.[17][18] |
| Inconsistent/Irreproducible Results | 1. Variable Matrix Effects: Sample-to-sample differences in matrix composition can lead to varying degrees of ion suppression.[10] 2. Poor Recovery: Inconsistent recovery during sample preparation can lead to variability. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to correct for sample-to-sample variations in matrix effects and recovery.[14][18] 2. Improve Sample Cleanup: A more robust and cleaner extraction method (e.g., SPE) will result in less matrix variability.[19] 3. Use Matrix-Matched Calibrators: Prepare calibration standards and quality controls in the same biological matrix as the study samples to mimic the matrix effect across the assay.[20] |
| Poor Peak Shape (Tailing, Splitting, Broadening) | 1. Column Contamination: Buildup of matrix components, especially phospholipids, on the analytical column can degrade performance.[5] 2. Matrix Overload: Injecting a sample that is not clean enough can overload the column. 3. Mobile Phase Incompatibility: The pH of the mobile phase can affect the peak shape of acidic compounds like this compound. | 1. Enhance Sample Cleanup: Use SPE or phospholipid removal techniques to protect the column.[5][9] 2. Optimize Mobile Phase: For this compound (an acidic compound), using a mobile phase with a low pH (e.g., containing 0.1% formic acid) can improve peak shape.[6] Ensure high-purity, LC-MS grade solvents and additives are used to avoid impurities that can suppress the signal.[21] 3. Implement a Column Wash Step: Include a high-organic wash at the end of each gradient to clean the column between injections. |
| Signal Enhancement | 1. Co-eluting Compounds: Some matrix components can enhance the ionization of the analyte, although this is less common than suppression.[1] 2. Reduced Analyte Neutralization: Certain matrix components can reduce the neutralization of charged droplets in the ESI source, leading to a higher signal. | 1. Improve Chromatographic Separation: As with ion suppression, separating this compound from the interfering compounds is key. 2. Optimize Sample Preparation: A more selective sample preparation method like SPE can remove the components causing enhancement.[19] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is designed to extract acidic compounds like this compound from a plasma matrix while leaving many polar interferences behind.
-
Sample Preparation: To 100 µL of plasma sample, add the internal standard solution.
-
Acidification: Add 20 µL of 2% formic acid to the plasma to ensure this compound is in its neutral form (pH < pKa). Vortex for 10 seconds.
-
Extraction: Add 600 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Mixing: Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to mix.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol uses a mixed-mode anion exchange SPE plate for a more selective cleanup of acidic compounds.
-
Conditioning: Condition the wells of a mixed-mode anion exchange SPE plate with 1 mL of methanol, followed by 1 mL of water.
-
Equilibration: Equilibrate the wells with 1 mL of 2% ammonium hydroxide in water.
-
Sample Loading: Pretreat 200 µL of plasma by adding the internal standard and 200 µL of 2% ammonium hydroxide. Vortex, then load the entire mixture onto the SPE plate.
-
Washing:
-
Wash 1: Add 1 mL of 5% ammonium hydroxide in water.
-
Wash 2: Add 1 mL of methanol.
-
-
Elution: Elute this compound and the internal standard with 500 µL of a solution containing 98% methanol and 2% formic acid.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 3: Phospholipid Removal Plate
This protocol utilizes specialized plates that combine protein precipitation with phospholipid removal.
-
Sample Pre-treatment: In a collection plate, add 100 µL of plasma sample and the internal standard.
-
Protein Precipitation: Add 300 µL of acetonitrile containing 1% formic acid to each well. Mix well by pipetting up and down.
-
Phospholipid Removal: Place the phospholipid removal plate on top of a clean collection plate. Transfer the entire mixture from step 2 into the wells of the phospholipid removal plate.
-
Filtration: Apply a vacuum or positive pressure to pull the sample through the phospholipid-retaining sorbent and into the clean collection plate.
-
Evaporation (Optional): Depending on the required sensitivity, the filtrate can be injected directly or evaporated and reconstituted in a smaller volume of mobile phase.
-
Analysis: Inject the final sample into the LC-MS/MS system.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the bioanalysis of this compound, from sample receipt to final data reporting.
Caption: Workflow for this compound Bioanalysis.
Troubleshooting Decision Tree for Matrix Effects
This diagram provides a logical path for identifying and resolving matrix effect issues during method development.
Caption: Decision Tree for Troubleshooting Matrix Effects.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Simultaneous determination of gallic acid and gentisic acid in organic anion transporter expressing cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. learning.sepscience.com [learning.sepscience.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. drawellanalytical.com [drawellanalytical.com]
- 21. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
Technical Support Center: Optimizing the Purification of Gentisuric Acid from Plant Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of gentisuric acid from plant extracts.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from plant materials?
A1: The most common methods for extracting this compound, a polar compound, from plant materials involve solvent extraction.[1][2] The choice of solvent is critical and often depends on the specific plant matrix. A widely used technique is ultrasound-assisted extraction (UAE), which can enhance extraction efficiency and reduce processing time.[1][3] Solid-phase extraction (SPE) is frequently employed as a subsequent clean-up and concentration step.[4]
Q2: What are the key challenges in purifying this compound from plant extracts?
A2: Researchers often face several challenges during the purification of this compound. These include the low concentration of the compound in natural sources, its potential for degradation under certain conditions, and the presence of structurally similar impurities, such as other phenolic acids and salicylic acid, which can complicate separation.[1][5][6] The complexity of the plant matrix itself, containing a wide array of secondary metabolites, also presents a significant purification hurdle.[7]
Q3: How can I effectively remove salicylic acid, a common impurity, from my this compound preparation?
A3: The separation of salicylic acid from this compound can be achieved through liquid-liquid extraction using a polychloroalkane solvent like chloroform.[6] In this process, at an appropriate pH, the less polar salicylic acid will preferentially partition into the organic phase, leaving the more polar this compound in the aqueous phase.[6] Subsequent purification of the aqueous phase can then be performed.
Q4: What analytical techniques are suitable for the quantification of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound.[4][8][9][10] Thin-Layer Chromatography (TLC) coupled with densitometry can also be used for estimation.[11] For highly sensitive and specific quantification, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[12]
Q5: What are the stability considerations for this compound during the purification process?
A5: this compound, being a hydroquinone, is susceptible to oxidation, especially at higher pH values.[13] Solutions of this compound can turn yellow and subsequently brown upon spontaneous oxidation.[13] It is also a thermolabile compound, meaning high temperatures during extraction and solvent evaporation should be avoided to prevent degradation.[1][2]
Troubleshooting Guides
Problem 1: Low Yield of this compound in the Crude Extract
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction Solvent | The polarity of the extraction solvent may not be optimal for this compound. This compound is soluble in water and organic solvents.[8] Experiment with different solvent systems, such as methanol/water or ethanol/water mixtures, to improve extraction efficiency.[4] |
| Incomplete Cell Lysis | Plant cell walls may not be sufficiently disrupted, trapping the target compound. Ensure the plant material is finely ground. Consider incorporating a mechanical lysis step or using ultrasound-assisted extraction (UAE) to enhance cell disruption.[1][3] |
| Degradation During Extraction | Prolonged extraction times or high temperatures can lead to the degradation of thermolabile compounds like this compound.[2] Reduce the extraction time and temperature. UAE can be beneficial as it often requires shorter extraction times.[1] |
| Insufficient Solvent-to-Solid Ratio | An inadequate volume of solvent may not be sufficient to fully extract the compound. Increase the solvent-to-solid ratio to ensure complete extraction.[2] |
Problem 2: Co-elution of Impurities with this compound during Chromatography
| Possible Cause | Troubleshooting Step |
| Suboptimal Mobile Phase Composition (HPLC) | The mobile phase may not have the appropriate polarity to resolve this compound from closely related impurities. Adjust the gradient or isocratic composition of the mobile phase. The use of mixed-mode columns, such as those with reversed-phase and ion-exchange properties, can improve separation.[8] |
| Poor Column Selection | The chosen chromatography column may not have the right selectivity for the separation. Screen different column chemistries (e.g., C18, phenyl-hexyl) to find the one that provides the best resolution. |
| Presence of Structurally Similar Compounds | Plant extracts often contain a multitude of phenolic compounds with similar structures.[7] Employ a multi-step purification strategy, such as combining liquid-liquid extraction with one or more chromatographic techniques (e.g., column chromatography followed by preparative HPLC). |
| Sample Overload | Injecting too much sample onto the chromatography column can lead to peak broadening and poor resolution. Reduce the sample concentration or injection volume. |
Problem 3: this compound Degradation During Sample Processing
| Possible Cause | Troubleshooting Step |
| Oxidation | This compound is prone to oxidation, especially in neutral to alkaline solutions.[13] Work with acidified solvents where possible and keep samples under an inert atmosphere (e.g., nitrogen or argon). Store extracts and purified fractions at low temperatures (-20°C or -80°C). |
| Thermal Degradation | High temperatures during solvent evaporation (e.g., using a rotary evaporator) can cause degradation.[2] Use a vacuum rotary evaporator at a low temperature (e.g., 25°C) to remove solvents.[4] |
| Photodegradation | Exposure to light can potentially degrade photosensitive compounds. Protect samples from light by using amber vials or covering glassware with aluminum foil. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline and may require optimization for different plant materials.
-
Sample Preparation: Freeze-dry the plant material for 24 hours and then homogenize it into a fine powder.[4]
-
Extraction:
-
Clarification: Centrifuge the extract to pellet the solid plant material.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to analysis or further purification.
Protocol 2: Solid-Phase Extraction (SPE) for Clean-up
This protocol is designed for the clean-up of a crude plant extract.
-
Column Conditioning: Condition a C18 SPE cartridge by washing it sequentially with 3 mL of methanol followed by 3 mL of acidified water (e.g., 0.1% formic acid).[4]
-
Sample Loading:
-
Washing: Wash the cartridge with a suitable solvent to remove less polar impurities. The specific wash solvent will need to be optimized.
-
Elution: Elute the this compound from the cartridge using an appropriate solvent, such as methanol or acetonitrile. The optimal elution solvent should be determined experimentally.[4]
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low this compound yield.
References
- 1. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 2. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US2588679A - Purification of gentisic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. helixchrom.com [helixchrom.com]
- 9. Determination of Aspirin, Salicylic Acid, Salicyluric Acid, and Gentisic Acid in Human Plasma and Urine by High Pressure Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound: metabolic formation in animals and identification as a metabolite of aspirin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of gallic acid and gentisic acid in organic anion transporter expressing cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gentisic Acid, a Compound Associated with Plant Defense and a Metabolite of Aspirin, Heads a New Class of in Vivo Fibroblast Growth Factor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Shape of Gentisuric Acid in HPLC
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of Gentisuric acid. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues related to poor peak shape during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the ideal peak shape in HPLC?
An ideal chromatographic peak should be symmetrical and have a Gaussian shape. Deviations from this, such as peak tailing, fronting, or broadening, can indicate problems with the analytical method or the HPLC system, potentially affecting the accuracy and reliability of your results.[1]
Q2: Why is achieving a good peak shape for this compound important?
A good peak shape is crucial for several reasons:
-
Accurate Quantification: Asymmetrical peaks can lead to incorrect peak area integration, affecting the accuracy of quantitative analysis.[1][2]
-
Resolution: Poor peak shape can cause peaks of closely eluting compounds to merge, making it difficult to distinguish and quantify individual analytes.[1]
-
Sensitivity: Broad peaks are shorter in height, which can reduce the signal-to-noise ratio and negatively impact the limit of detection (LOD) and limit of quantification (LOQ).
-
Reproducibility: Consistent and symmetrical peak shapes are essential for ensuring the reproducibility and robustness of an analytical method.[2]
Q3: What are the most common peak shape problems encountered with this compound?
The most common issues are peak tailing, peak fronting, and peak broadening.[1] Peak tailing, where the latter half of the peak is wider than the front half, is particularly common for acidic compounds like this compound due to secondary interactions with the stationary phase.[3][4][5][6]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak with a "tail" extending from the back of the peak.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Secondary Silanol Interactions | This compound, being an acidic compound, can interact with residual silanol groups on the silica-based stationary phase of the column.[2][4][5][6] This is a primary cause of peak tailing. To mitigate this, lower the mobile phase pH to suppress the ionization of the silanol groups.[5] Using a highly end-capped column can also minimize these interactions.[5] |
| Incorrect Mobile Phase pH | The pH of the mobile phase plays a critical role in the retention and peak shape of ionizable compounds like this compound. For acidic compounds, the mobile phase pH should ideally be at least 2 pH units below the pKa of the analyte to ensure it is in a single, non-ionized form.[7][8] The pKa of this compound is approximately 2.9. Therefore, a mobile phase pH of around 2.5 is often recommended.[8] |
| Insufficient Buffer Capacity | A buffer is used to maintain a constant pH of the mobile phase. If the buffer concentration is too low, it may not be able to effectively control the pH, leading to peak tailing.[4] A buffer concentration in the range of 10-25 mM is typically sufficient for most applications.[4] |
| Column Overload | Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion.[7][9] To check for this, dilute your sample 10-fold and reinject it. If the peak shape improves, column overload was likely the issue.[5] |
| Column Contamination or Degradation | Accumulation of contaminants on the column frit or at the head of the column can cause peak tailing.[4][7] A void in the column packing can also lead to poor peak shape.[5][10] |
Issue 2: Peak Fronting
Peak fronting is characterized by an asymmetrical peak with a "leading edge" that is less steep than the trailing edge.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Sample Overload | Similar to peak tailing, injecting too high a concentration of the analyte can lead to peak fronting.[1] Reduce the sample concentration or injection volume. |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent that is much stronger (more eluting power) than the mobile phase, it can cause peak fronting.[7] Whenever possible, dissolve the sample in the mobile phase itself. |
| Low Column Temperature | In some cases, low column temperature can lead to poor peak shape. Try increasing the column temperature in small increments (e.g., 5 °C) to see if the peak shape improves. |
Issue 3: Peak Broadening
Peak broadening results in wider peaks than expected, which can decrease resolution and sensitivity.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Extra-Column Volume | Excessive tubing length or a large detector cell volume can contribute to peak broadening.[2] Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter. |
| Column Inefficiency | An old or poorly packed column will exhibit lower efficiency, leading to broader peaks.[1] If other troubleshooting steps fail, it may be time to replace the column. |
| Slow Elution | If the mobile phase is too weak, the analyte will move through the column very slowly, resulting in broader peaks.[1] Increase the strength of the mobile phase (e.g., by increasing the percentage of the organic modifier) to achieve a suitable retention time. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation and Optimization for this compound
This protocol describes the preparation of a mobile phase suitable for the analysis of this compound on a C18 column.
Materials:
-
HPLC-grade water
-
HPLC-grade organic modifier (e.g., methanol or acetonitrile)
-
Acidifier (e.g., acetic acid, formic acid, or trifluoroacetic acid)
-
0.45 µm membrane filter
-
Glass filtration apparatus
-
Ultrasonic bath
Procedure:
-
Aqueous Component Preparation:
-
Measure the desired volume of HPLC-grade water.
-
Add the acidifier to achieve the target pH (e.g., for a pH of 2.5, add the appropriate amount of acetic acid). A study on renal cell carcinoma biomarkers used 0.6% (v/v) acetic acid in the mobile phase.[11][12]
-
If a buffer is required, dissolve the appropriate amount of the buffering agent in the water before adding the acid.
-
-
Mobile Phase Mixing:
-
Mix the aqueous component with the desired organic modifier in the appropriate ratio. For this compound, a common starting point is a low percentage of organic modifier in water. For instance, a mobile phase of 5% methanol in water with 0.6% acetic acid has been used successfully.[12] Another study found that a water-rich mobile phase of 0.1% butanol in water with 0.6% acetic acid provided good separation.[11]
-
-
Degassing:
-
Filter the mobile phase through a 0.45 µm membrane filter to remove any particulate matter.[11]
-
Degas the mobile phase using an ultrasonic bath for 15-20 minutes or by sparging with helium to remove dissolved gases, which can cause bubbles in the pump and detector.
-
-
Optimization:
-
If peak tailing is observed, incrementally decrease the pH of the mobile phase (e.g., in 0.1 pH unit steps) until a symmetrical peak is achieved.
-
If the peak is too broad or elutes too late, incrementally increase the percentage of the organic modifier (e.g., in 2-5% steps).
-
Protocol 2: Column Flushing and Regeneration
This protocol is for cleaning a reversed-phase (C18) column that shows signs of contamination.
Procedure:
-
Disconnect the column from the detector to avoid flushing contaminants into the detector cell.
-
Flush with 100% HPLC-grade water for at least 30 minutes at a low flow rate (e.g., 0.5 mL/min) to remove any buffer salts.
-
Flush with 100% Isopropanol for 30-60 minutes. Isopropanol is a good solvent for removing strongly retained organic compounds.
-
Flush with 100% Hexane (if compatible with your HPLC system) for 30-60 minutes to remove any non-polar contaminants.
-
Flush again with 100% Isopropanol for 30 minutes to remove the hexane.
-
Flush with your mobile phase (without the buffer) until the baseline is stable.
-
Reconnect the column to the detector and equilibrate with the initial mobile phase conditions until a stable baseline is achieved.
Data Presentation
Table 1: Effect of Mobile Phase Composition on this compound Peak Shape and Retention
| Mobile Phase Composition | Column | Flow Rate (mL/min) | Retention Time (min) | Peak Shape | Reference |
| 5% Methanol in water with 0.6% Acetic Acid | Zorbax C18 | 1.0 | Not specified, but baseline resolution achieved | Good | [12] |
| 0.1% Butanol in water with 0.6% Acetic Acid | Zorbax C18 | 1.0 | Approx. 4.5 | Good | [11] |
Note: This table is illustrative. Actual retention times will vary depending on the specific column dimensions and HPLC system.
Visualizations
Caption: A troubleshooting workflow for identifying and resolving common HPLC peak shape issues.
Caption: Mechanism of reducing peak tailing by protonating silanol groups on the stationary phase.
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromtech.com [chromtech.com]
- 3. youtube.com [youtube.com]
- 4. hplc.eu [hplc.eu]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. uhplcs.com [uhplcs.com]
- 10. agilent.com [agilent.com]
- 11. Analysis of gentisic acid and related renal cell carcinoma biomarkers using reversed-phase liquid chromatography with water-rich mobile phases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Validation of High Performance Liquid Chromatographic Method for Determination of Gentisic Acid and Related Renal Cell Carcinoma Biomarkers in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing the degradation of Gentisuric acid during sample storage
This technical support center provides guidance on minimizing the degradation of Gentisuric acid during sample storage. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a metabolite of aspirin, formed through the conjugation of gentisic acid with glycine.[1][2][3] Like many phenolic compounds, its stability is a concern as degradation can lead to inaccurate quantification in experimental and clinical samples, impacting the reliability of research and development data.
Q2: What are the primary factors that can cause this compound degradation?
A2: Based on the behavior of its precursor, gentisic acid, and its parent compound, aspirin, the primary factors likely to cause this compound degradation are:
-
pH: Gentisic acid is known to be unstable at neutral to alkaline pH, undergoing quinone oxidation.[4] A similar sensitivity is anticipated for this compound.
-
Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation reactions.[5]
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation.[6]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[6]
-
Moisture: For solid samples, moisture can promote hydrolysis.[5]
Q3: What are the ideal short-term and long-term storage temperatures for this compound samples?
A3: For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is advisable to minimize chemical and enzymatic degradation.[7][8]
Q4: How can I prevent degradation during sample preparation and analysis?
A4: To minimize degradation during sample processing:
-
Work with samples on ice.
-
Use amber-colored vials or protect samples from light.
-
Prepare solutions fresh whenever possible.
-
If a stock solution is required, prepare it in a suitable solvent (e.g., ethanol for a related compound, phytanic acid), aliquot it into single-use vials to avoid freeze-thaw cycles, and store it at -80°C.[9]
Q5: What are the expected degradation products of this compound?
A5: While specific degradation products of this compound are not extensively documented, based on the degradation of its precursor, gentisic acid, potential degradation could involve oxidation of the dihydroxybenzoic acid moiety to form quinone-type structures.[4] Hydrolysis could also potentially cleave the amide bond, yielding gentisic acid and glycine.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Sample solution turns yellow or brown over time. | Oxidation: This is a strong indicator of oxidative degradation, likely accelerated by neutral or alkaline pH and exposure to oxygen and light.[4] | 1. Ensure the sample pH is slightly acidic (if compatible with your analytical method). 2. Store samples in amber vials, protected from light. 3. Consider de-gassing solvents and storing under an inert atmosphere (e.g., nitrogen or argon).[6] |
| Inconsistent analytical results from the same sample batch. | Freeze-Thaw Cycles: Repeated freezing and thawing can lead to sample degradation and concentration changes due to solvent evaporation.[9] | 1. Aliquot samples into single-use volumes before freezing. 2. Minimize the time samples spend at room temperature during handling. |
| Appearance of unexpected peaks in chromatograms. | Degradation: New peaks are likely degradation products. | 1. Confirm the identity of the new peaks using mass spectrometry if possible. 2. Review your storage and handling procedures to identify potential causes of degradation. 3. Perform a forced degradation study (see protocol below) to intentionally generate and identify potential degradants. |
| Low recovery of this compound from stored samples. | Adsorption or Degradation: The compound may be adsorbing to the storage container or has degraded over time. | 1. Use appropriate storage containers such as amber glass or polypropylene vials. 2. Evaluate the stability of this compound in your specific sample matrix and storage conditions by performing a stability study. |
Data Presentation: Illustrative Stability of this compound
Disclaimer: The following data is illustrative and based on general principles of chemical stability and the known behavior of related compounds. Actual degradation rates should be determined experimentally.
Table 1: Effect of Temperature on this compound Stability in Solution (pH 6.8) over 30 Days
| Storage Temperature | Day 0 | Day 7 | Day 14 | Day 30 |
| 4°C | 100% | 98.5% | 97.2% | 95.0% |
| 25°C | 100% | 92.1% | 85.3% | 75.6% |
| -20°C | 100% | 99.8% | 99.5% | 99.1% |
| -80°C | 100% | 100% | 99.9% | 99.8% |
Table 2: Effect of pH on this compound Stability at 25°C over 24 Hours
| pH | 0 hours | 6 hours | 12 hours | 24 hours |
| 3.0 | 100% | 99.5% | 99.1% | 98.5% |
| 5.0 | 100% | 99.2% | 98.6% | 97.8% |
| 7.0 | 100% | 96.3% | 92.5% | 88.1% |
| 9.0 | 100% | 85.4% | 76.8% | 65.2% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 2 hours.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 80°C for 72 hours in a sealed vial.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including an unstressed control, using a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control to identify degradation products.
-
The analytical method is considered stability-indicating if all degradant peaks are well-resolved from the parent this compound peak.
Mandatory Visualizations
Caption: Putative degradation pathway of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Gentisic Acid, a Compound Associated with Plant Defense and a Metabolite of Aspirin, Heads a New Class of in Vivo Fibroblast Growth Factor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Metabolic formation in animals and identification as a metabolite of aspirin in man | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound: metabolic formation in animals and identification as a metabolite of aspirin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sgs.com [sgs.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. pharmtech.com [pharmtech.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
addressing interference in electrochemical detection of Gentisuric acid
Welcome to the technical support center for the electrochemical detection of Gentisuric Acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on mitigating interference.
Troubleshooting Guide: Interference Issues
Interference from other electroactive species is a primary challenge in the accurate electrochemical detection of this compound, particularly in complex biological matrices. The following table summarizes common interferents, their potential effects, and recommended mitigation strategies.
| Potential Interferent | Observed Effect on Signal | Recommended Mitigation Strategy | Principle of Mitigation |
| Ascorbic Acid (AA) | Overlapping oxidation peak with this compound, leading to an overestimation of the concentration.[1][2][3] | 1. Electrode Surface Modification: Apply a Nafion coating or a polypyrrole (PPy) film.[4] 2. Enzymatic Scavenging: Incorporate ascorbate oxidase into the sensor design. | 1. Charge-Based Repulsion: Negatively charged Nafion repels anionic interferents like ascorbic acid.[4] PPy films can also offer size and charge exclusion. 2. Biocatalytic Conversion: The enzyme specifically oxidizes ascorbic acid to a non-electroactive species. |
| Uric Acid (UA) | Anodic peak overlap, causing artificially high readings of this compound concentration.[1][2][5] | 1. Electrode Surface Modification: Utilize multi-walled carbon nanotubes (MWCNTs) dispersed in polylysine or a PPy film.[1] 2. pH Optimization: Adjust the pH of the supporting electrolyte to shift the oxidation potential of uric acid away from that of this compound. | 1. Enhanced Selectivity & Catalytic Activity: Modified surfaces can offer preferential binding and catalysis for the target analyte while repelling or hindering the oxidation of interferents.[1] 2. Differential Potential Shift: The oxidation potentials of different compounds can be pH-dependent, allowing for their separation. |
| Other Phenolic Acids (e.g., Gallic Acid, Caffeic Acid) | Structural similarity can lead to overlapping voltammetric signals, making distinct quantification difficult.[6][7] | 1. Molecularly Imprinted Polymers (MIPs): Create a polymer matrix with specific recognition sites for this compound. 2. Advanced Signal Processing: Employ deconvolution algorithms to separate overlapping peaks. | 1. Shape-Selective Recognition: MIPs provide cavities that are sterically and chemically complementary to the target molecule, enhancing selectivity. 2. Mathematical Separation: Computational methods can resolve individual contributions from a composite signal. |
| Glucose | Generally, a minor interferent, but can contribute to background noise at high concentrations. | Surface Modification: Antifouling layers, such as polyethylene glycol (PEG), can reduce non-specific adsorption. | Inert Barrier: These layers create a hydrophilic barrier that prevents the adhesion of non-target molecules to the electrode surface. |
| Metal Ions (e.g., Cu²⁺, Fe³⁺) | Can form complexes with this compound or adsorb onto the electrode surface, altering the electrochemical response.[8] | 1. Chelating Agents: Introduce a chelating agent like EDTA to the sample to bind interfering metal ions. 2. Electrode Material Selection: Choose an electrode material less susceptible to metal ion interference. | 1. Masking: Chelating agents form stable, non-electroactive complexes with metal ions, preventing them from interfering. 2. Inert Surface: Some electrode materials have a lower affinity for metal ion adsorption or complexation. |
Frequently Asked Questions (FAQs)
Q1: My baseline is noisy and unstable. What are the likely causes and solutions?
A noisy or drifting baseline can be caused by several factors, including improper electrode conditioning, contamination of the electrolyte or electrode surface, and electrical noise from the surrounding environment.
-
Troubleshooting Steps:
-
Electrode Conditioning: Ensure your working electrode is properly cleaned and conditioned according to the manufacturer's instructions or established laboratory protocols. This may involve polishing, sonication, and electrochemical cycling in a blank electrolyte.
-
Electrolyte Purity: Use high-purity water and reagents to prepare your supporting electrolyte. Degas the solution with nitrogen or argon to remove dissolved oxygen, which can contribute to background currents.
-
Cleanliness: Thoroughly rinse all glassware and electrochemical cell components. Any residual contaminants can be electroactive and contribute to a noisy baseline.
-
Electrical Shielding: If possible, use a Faraday cage to shield your electrochemical setup from external electromagnetic interference. Ensure all electrical connections are secure.
-
Q2: I'm observing poor reproducibility between measurements. What should I check?
Poor reproducibility can stem from inconsistent electrode surface conditions, variations in sample preparation, or changes in experimental parameters.
-
Troubleshooting Steps:
-
Standardize Electrode Pre-treatment: Follow a consistent and rigorous pre-treatment protocol for your working electrode before each measurement. This is crucial for maintaining a reproducible electrode surface area and activity.
-
Control Experimental Conditions: Maintain a constant temperature, pH, and electrolyte concentration for all measurements.
-
Automate Sample Addition: Use a micropipette or autosampler for precise and repeatable sample introduction.
-
Electrode Fouling: The electrode surface can become fouled by the adsorption of oxidation products or other species from the sample matrix. After each measurement, it may be necessary to clean and recondition the electrode.
-
Q3: How can I confirm that the signal I'm measuring is from this compound and not an interferent?
Confirming the identity of the electrochemical signal is critical for accurate quantification.
-
Validation Methods:
-
Standard Addition: Spike your sample with a known concentration of a this compound standard. The peak current should increase linearly with the added concentration. This method can also help to compensate for matrix effects.
-
Peak Potential Matching: Compare the peak potential of the signal in your sample with that of a pure this compound standard under identical experimental conditions.
-
Selectivity Studies: Intentionally add potential interferents to a standard solution of this compound and observe any changes in the voltammetric response.
-
Chromatographic Confirmation: Analyze your sample using a chromatographic technique like HPLC with electrochemical or UV-Vis detection to confirm the presence and concentration of this compound.
-
Experimental Protocols
Protocol 1: Preparation of a Nafion-Coated Glassy Carbon Electrode (GCE)
This protocol describes the modification of a GCE with a Nafion film to reduce interference from anionic species like ascorbic acid.
Materials:
-
Glassy Carbon Electrode (GCE)
-
Alumina slurry (0.05 µm)
-
Polishing pad
-
Deionized water
-
Ethanol
-
Nafion solution (e.g., 0.5 wt% in a mixture of lower aliphatic alcohols and water)
-
Micropipette
Procedure:
-
Polishing the GCE:
-
Place a small amount of alumina slurry on the polishing pad.
-
Hold the GCE perpendicular to the pad and polish the electrode surface in a figure-eight motion for 2-3 minutes.
-
Rinse the electrode thoroughly with deionized water to remove all alumina particles.
-
-
Cleaning the GCE:
-
Sonicate the polished GCE in deionized water for 5 minutes.
-
Sonicate the GCE in ethanol for 5 minutes to remove any organic residues.
-
Rinse the electrode with deionized water and allow it to dry at room temperature.
-
-
Nafion Coating:
-
Using a micropipette, carefully drop-cast a small, precise volume (e.g., 5 µL) of the Nafion solution onto the clean and dry GCE surface.
-
Ensure the solution spreads evenly across the entire active surface of the electrode.
-
Allow the solvent to evaporate completely at room temperature in a dust-free environment. This may take 15-30 minutes. The electrode is now ready for use.
-
Protocol 2: Electropolymerization of Polypyrrole (PPy) on a Screen-Printed Carbon Electrode (SPCE)
This protocol outlines the fabrication of a PPy film on an SPCE for enhanced selectivity.
Materials:
-
Screen-Printed Carbon Electrode (SPCE)
-
Pyrrole monomer
-
Supporting electrolyte solution (e.g., 0.1 M KCl)
-
Potentiostat/Galvanostat
-
Electrochemical cell
Procedure:
-
Prepare the Polymerization Solution:
-
Prepare a solution containing the pyrrole monomer (e.g., 0.1 M) in the supporting electrolyte. It is crucial to use freshly distilled pyrrole for best results.
-
-
Electrochemical Setup:
-
Connect the SPCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode in the electrochemical cell containing the polymerization solution.
-
-
Electropolymerization:
-
Perform electropolymerization using cyclic voltammetry (CV) or chronoamperometry.
-
For CV: Cycle the potential between, for example, -0.2 V and +0.8 V at a scan rate of 50 mV/s for a set number of cycles (e.g., 10-20). The PPy film will deposit and grow with each cycle.[9]
-
For Chronoamperometry: Apply a constant potential (e.g., +0.8 V) for a specific duration (e.g., 60-120 seconds) to grow the film.[10]
-
-
Post-Polymerization Treatment:
-
After polymerization, gently rinse the modified SPCE with the supporting electrolyte to remove any unreacted monomer.
-
The PPy-modified SPCE is now ready for use.
-
Visualizations
Caption: Workflow for preparing a Nafion-coated glassy carbon electrode.
Caption: Troubleshooting decision tree for inaccurate electrochemical readings.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective and sensitive determination of uric acid in the presence of ascorbic acid and dopamine by PDDA functionalized graphene/graphite composite electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrochemical selective detection of uric acid using a copper-modified carbon electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel electrochemical sensor for determination of uric acid in the presence of ascorbic acid and dopamine based on a carbon paste electrode modified with an electrochemically reduced para-nitrobenzoic acid/graphene oxide nanocomposite - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrochemical Behavior and Antioxidant and Prooxidant Activity of Natural Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrochemical Detection of Uric Acid Based on a Carbon Paste Electrode Modified with Ta2O5 Recovered from Ore by a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electropolymerized Molecularly Imprinted Polypyrrole Film for Sensing of Clofibric Acid [mdpi.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Ionization Efficiency of Gentisuric Acid in Mass Spectrometry
Welcome to the technical support center for the analysis of Gentisuric acid using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to enhance the ionization efficiency of this compound in your experiments.
Troubleshooting Guides
This section addresses common issues encountered during the mass spectrometric analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal for this compound | Suboptimal Ionization Mode: this compound, as a phenolic acid, may ionize more efficiently in a specific polarity. | For ESI, negative ion mode is generally preferred for phenolic acids to form the deprotonated molecule [M-H]⁻. Test both positive and negative modes to determine the optimal polarity for your specific instrument and conditions.[1] |
| Incorrect Mobile Phase pH: The pH of the mobile phase significantly impacts the ionization of acidic compounds. | Since the pKa of this compound (2,5-dihydroxybenzoic acid) is approximately 2.97, ensure your mobile phase pH is at least 2 units above this value (i.e., pH > 5) to facilitate deprotonation in negative ion mode.[2][3][4] For positive ion mode, a mobile phase pH below the pKa may improve protonation. | |
| Inappropriate Solvent Composition: The choice of organic solvent and additives can affect desolvation and ionization. | Use volatile buffers like ammonium acetate or ammonium formate. Acidic modifiers like formic acid or acetic acid are commonly used. For phenolic acids, a mobile phase of water with 0.1% formic acid and acetonitrile is a good starting point.[2][4] | |
| Ion Source Contamination: Non-volatile salts or other contaminants in the ion source can suppress the signal. | Regularly clean the ion source, including the capillary, skimmer, and lenses, according to the manufacturer's protocol. | |
| Poor Peak Shape (Tailing or Fronting) | Inadequate Chromatographic Separation: Poor chromatography can lead to co-elution with interfering compounds and result in poor peak shape. | Optimize the HPLC/UPLC method. A C18 column is commonly used for phenolic acids. Adjust the gradient elution profile and flow rate to achieve better separation. |
| Secondary Interactions on the Column: The phenolic hydroxyl groups can interact with active sites on the column packing material. | Use a high-quality, end-capped column. Consider adding a small amount of a competing agent to the mobile phase. | |
| Presence of Multiple Peaks or Adducts | In-source Fragmentation: this compound may fragment in the ion source, leading to multiple peaks corresponding to fragment ions. | Optimize the cone/fragmentor voltage. Start with a low voltage and gradually increase it to find the optimal value that maximizes the precursor ion intensity without causing excessive fragmentation. A common fragmentation for phenolic acids is the loss of CO₂ (44 Da). |
| Formation of Adducts: this compound can form adducts with salts present in the sample or mobile phase (e.g., sodium [M+Na]⁺, potassium [M+K]⁺). | Use high-purity solvents and reagents to minimize salt contamination. The addition of a small amount of a proton source (e.g., formic acid) can promote the formation of the protonated/deprotonated molecule over salt adducts. | |
| High Background Noise | Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents can contribute to high background noise. | Use LC-MS grade solvents and freshly prepared mobile phases. Filter all solutions before use. |
| Leaks in the System: Air leaks in the LC or MS system can introduce nitrogen and other atmospheric components, increasing background noise. | Perform a leak check of the entire system, from the solvent lines to the MS inlet. | |
| Inconsistent Results/Poor Reproducibility | Matrix Effects: Components of the sample matrix can suppress or enhance the ionization of this compound, leading to variability. | Implement a robust sample preparation procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[5] Use an internal standard to correct for variations in ionization efficiency. |
| Instrument Instability: Fluctuations in temperature, gas flow, or voltages can lead to inconsistent results. | Allow the instrument to stabilize for a sufficient amount of time before analysis. Monitor key instrument parameters throughout the run. |
Frequently Asked Questions (FAQs)
Q1: Which ionization mode, positive or negative, is better for this compound analysis?
A1: For phenolic acids like this compound, negative electrospray ionization (ESI) is generally preferred. This is because the acidic protons on the carboxylic acid and phenolic hydroxyl groups are readily lost to form a deprotonated molecule [M-H]⁻, which often provides a strong and stable signal.[1] However, it is always recommended to test both positive and negative modes during method development to determine the optimal mode for your specific instrument and experimental conditions.
Q2: What is the expected m/z for this compound?
A2: The molecular weight of this compound (C₇H₆O₄) is 154.12 g/mol . In negative ion mode, you would expect to see the deprotonated molecule [M-H]⁻ at an m/z of approximately 153.1. In positive ion mode, the protonated molecule [M+H]⁺ would be at an m/z of approximately 155.1. You may also observe adducts such as [M+Na]⁺ at m/z 177.1 or [M+K]⁺ at m/z 193.1.
Q3: What are common fragment ions of this compound in MS/MS?
A3: A common fragmentation pathway for phenolic acids in negative ion mode MS/MS is the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxylic acid group. For this compound, with a precursor ion of m/z 153.1, a prominent product ion would be expected at m/z 109.1. One study identified a precursor-to-product ion transition of m/z 153.1 → 108.0 for Gentisic acid.[1]
Q4: How can I reduce the formation of sodium and potassium adducts?
A4: To minimize the formation of salt adducts:
-
Use high-purity, LC-MS grade solvents and reagents.
-
Avoid using glassware that may have been washed with strong detergents, as this can be a source of sodium and potassium ions.
-
In positive ion mode, adding a small amount of a proton source like formic acid or acetic acid to the mobile phase can help to outcompete the formation of sodium and potassium adducts by favoring the formation of the protonated molecule [M+H]⁺.
Q5: What is the ideal pH for the mobile phase?
A5: The pKa of the carboxylic acid group of this compound (2,5-dihydroxybenzoic acid) is approximately 2.97.[2][3][4] To ensure it is deprotonated and ionizes well in negative ion mode, the pH of the mobile phase should be at least 2 pH units above the pKa, so a pH greater than 5 is recommended. For positive ion mode, a pH below 2.97 would favor protonation.
Q6: Are there any derivatization strategies to improve the ionization of this compound?
A6: While not always necessary due to its ionizable nature, derivatization can be employed to enhance ionization efficiency, especially for trace-level analysis. Derivatization reagents that introduce a permanently charged group or a more easily ionizable moiety can be used. For phenolic and carboxylic acid groups, reagents like p-bromophenacyl bromide (p-BPB) have been used to introduce a bromine atom, allowing for element-selective detection.[6] However, for routine analysis, optimizing the LC-MS parameters is often sufficient.
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis from Plasma
This protocol is adapted from a method for the simultaneous determination of Gentisic acid and other related compounds in human plasma.[5]
-
Protein Precipitation:
-
To 200 µL of plasma in a microcentrifuge tube, add 600 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds.
-
-
Filtration:
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
Protocol 2: LC-MS/MS Method for this compound Analysis
This protocol is a general starting point for the analysis of phenolic acids, which can be optimized for this compound.
-
Liquid Chromatography (LC) System:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 350°C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 45 psi.
-
Fragmentor Voltage: 120 V.
-
Multiple Reaction Monitoring (MRM) Transition: m/z 153.1 → 108.0 (This is a known transition for Gentisic acid and serves as a good starting point).[1]
-
Quantitative Data Summary
The following tables summarize typical ranges for key ESI-MS parameters for the analysis of small molecules like phenolic acids. Optimal values for this compound should be determined empirically.
Table 1: ESI Source Parameter Ranges for Optimization
| Parameter | Typical Range (Positive Ion Mode) | Typical Range (Negative Ion Mode) | Impact on Ionization |
| Capillary Voltage | 3000 - 5000 V | 2500 - 4500 V | Affects the electric field strength for droplet charging. |
| Drying Gas Temperature | 250 - 400 °C | 250 - 400 °C | Aids in solvent evaporation from droplets. |
| Drying Gas Flow | 8 - 15 L/min | 8 - 15 L/min | Assists in desolvation. |
| Nebulizer Pressure | 30 - 60 psi | 30 - 60 psi | Affects the droplet size and spray stability. |
| Fragmentor/Cone Voltage | 80 - 150 V | 80 - 150 V | Influences ion transmission and can induce in-source fragmentation. |
Table 2: Common Adducts in ESI-MS
| Adduct (Positive Ion Mode) | Mass Shift | Adduct (Negative Ion Mode) | Mass Shift |
| [M+H]⁺ | +1.0073 | [M-H]⁻ | -1.0073 |
| [M+NH₄]⁺ | +18.0338 | [M+Cl]⁻ | +34.9694 |
| [M+Na]⁺ | +22.9892 | [M+HCOO]⁻ | +44.9982 |
| [M+K]⁺ | +38.9632 | [M+CH₃COO]⁻ | +59.0139 |
| [2M+H]⁺ | + (2 * MW) + 1.0073 | [2M-H]⁻ | + (2 * MW) - 1.0073 |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for low signal intensity.
Caption: Common fragmentation of this compound in negative ESI-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. global.oup.com [global.oup.com]
- 3. 2,5-dihydroxybenzoic acid [chemister.ru]
- 4. 2,5-Dihydroxybenzoic acid | 490-79-9 [chemicalbook.com]
- 5. Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Validated Bioanalytical Method for Gentisuric Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development and validation of a bioanalytical method for Gentisuric acid in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the quantification of this compound in biological samples?
A1: The most common and robust analytical technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a detector. For high sensitivity and selectivity, tandem mass spectrometry (LC-MS/MS) is the preferred method.[1][2] Ultraviolet (UV) or fluorescence detection can also be used.[1][3]
Q2: Which biological matrices are typically used for the analysis of this compound?
A2: Human plasma and urine are the most frequently analyzed biological matrices for this compound.[1][3][4][5][6] The methods can also be adapted for animal matrices such as rat blood, urine, and feces.[6]
Q3: What are the recommended sample preparation techniques for this compound?
A3: The choice of sample preparation depends on the matrix and the required sensitivity. The two most common techniques are:
-
Solid-Phase Extraction (SPE): This technique is effective for cleaning up complex matrices like plasma and provides high recovery.[1][2]
-
Protein Precipitation (PPT): A simpler and faster method suitable for initial method development and for matrices with lower protein content.[5][7][8]
Q4: How can I ensure the stability of this compound in my samples?
A4: this compound stability can be affected by factors such as pH, temperature, and enzymatic degradation.[9][10] To ensure stability, it is recommended to:
-
Adjust the pH of plasma or urine samples to a slightly acidic range (pH 3-4) immediately after collection.[5]
-
Store samples at low temperatures (-20°C or -70°C) to minimize degradation.[11]
-
Perform freeze-thaw stability tests to assess the impact of storage cycles.[12]
Q5: Is an internal standard (IS) necessary for the analysis of this compound?
A5: Yes, using an internal standard is highly recommended to ensure accuracy and precision by compensating for variations in sample preparation and instrument response.[13][14] A suitable IS should be structurally similar to this compound and not present in the biological matrix.[14] For LC-MS/MS analysis, a stable isotope-labeled this compound would be an ideal internal standard.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Adjust the mobile phase pH to be approximately 2 pH units below the pKa of this compound to ensure it is in a non-ionized state. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Column contamination or degradation. | Flush the column with a strong solvent or replace the column.[15] | |
| Low Analyte Recovery | Inefficient extraction from the biological matrix. | Optimize the SPE or protein precipitation protocol. For SPE, ensure the correct sorbent and elution solvent are used. For PPT, try different precipitation solvents (e.g., acetonitrile, methanol).[7] |
| Analyte degradation during sample processing. | Process samples on ice and minimize the time between collection and analysis. Ensure the pH is controlled.[9][10][11] | |
| High Matrix Effects (Ion Suppression or Enhancement in LC-MS/MS) | Co-elution of endogenous matrix components with this compound. | Improve the chromatographic separation by modifying the gradient or mobile phase composition.[13] |
| Inadequate sample cleanup. | Employ a more rigorous sample preparation method, such as SPE, to remove interfering substances.[8] | |
| Inconsistent Results (Poor Precision) | Variability in sample preparation. | Ensure consistent and precise pipetting and extraction procedures. The use of an internal standard is crucial to correct for this.[13][14] |
| Instrument instability. | Check the stability of the HPLC pump, injector, and detector. | |
| No Peak or Very Small Peak for this compound | The concentration of this compound is below the limit of detection (LOD). | Concentrate the sample during the preparation step or use a more sensitive detector (e.g., switch from UV to MS). |
| Incorrect instrument parameters. | Verify the wavelength setting for the UV detector or the precursor/product ion transitions for the mass spectrometer.[16] |
Quantitative Data Summary
Table 1: Reported Method Validation Parameters for this compound Analysis
| Parameter | Matrix | Analytical Method | Value | Reference |
| Linearity Range | Human Plasma | HPLC-FLD/ESI-MS | 9.0 - 58.2 ng/mL | [1] |
| Cell Lysate | LC-MS/MS | 0.33 - 2400 ng/mL | [16] | |
| Recovery | Human Plasma | SPE | 91.3 - 102.1% | [1] |
| Cell Lysate | Liquid-Liquid Extraction | 83.5% | [16] | |
| Limit of Quantitation (LOQ) | Human Plasma | HPLC-FLD/ESI-MS | 20 ng/mL | [1][2] |
| Cell Lysate | LC-MS/MS | 0.33 ng/mL | [16] | |
| Limit of Detection (LOD) | Human Plasma | HPLC-FLD/ESI-MS | < 7 ng/mL | [1][2] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
-
Conditioning: Condition a Waters Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1]
-
Loading: Load 500 µL of the plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase for injection.
Protocol 2: HPLC-MS/MS Analysis
-
HPLC System: A standard HPLC system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[2]
-
Mobile Phase A: Water with 0.1% formic acid.[16]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[16]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[16]
-
MRM Transition: m/z 153.1 → 108.0 for this compound.[16]
Visualizations
Caption: Experimental workflow for the bioanalytical method of this compound.
Caption: Troubleshooting decision tree for this compound bioanalysis.
References
- 1. Simultaneous determination of gentisic, salicyluric and salicylic acid in human plasma using solid-phase extraction, liquid chromatography and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of High Performance Liquid Chromatographic Method for Determination of Gentisic Acid and Related Renal Cell Carcinoma Biomarkers in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct analysis of salicylic acid, salicyl acyl glucuronide, salicyluric acid and gentisic acid in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-pressure liquid chromatography analysis of salicylic acid, salicyluric acid, and gentisic acid in biological matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijstr.org [ijstr.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. e-b-f.eu [e-b-f.eu]
- 12. ojp.gov [ojp.gov]
- 13. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Choosing an Internal Standard [restek.com]
- 15. agilent.com [agilent.com]
- 16. Simultaneous determination of gallic acid and gentisic acid in organic anion transporter expressing cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solid-Phase Extraction of Gentisuric Acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with the solid-phase extraction (SPE) of Gentisuric acid. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to assist in optimizing your sample preparation workflow.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the solid-phase extraction of this compound.
Q1: Why is the recovery of this compound lower than expected?
A1: Low recovery is a frequent challenge in SPE and can be attributed to several factors:
-
Inappropriate Sorbent Selection: this compound is a polar compound. A reversed-phase sorbent that is too nonpolar may not adequately retain it. Conversely, a sorbent that is too polar might not release the analyte during elution. A balanced polarity sorbent, such as a divinylbenzene-n-vinylpyrrolidone copolymer, is often a suitable choice.[1]
-
Incorrect Sample pH: The pH of the sample can significantly impact the retention of ionizable compounds like this compound. For reversed-phase SPE, the pH should be adjusted to ensure the analyte is in its neutral form to maximize retention.[2]
-
Suboptimal Elution Solvent: The elution solvent may lack the strength to disrupt the interactions between this compound and the sorbent. Increasing the organic solvent percentage or using a stronger solvent may improve recovery.[2][3]
-
Insufficient Elution Volume: The volume of the elution solvent may not be adequate to completely desorb the analyte from the sorbent. Try increasing the elution volume in increments to see if recovery improves.[2]
-
High Flow Rate: A fast flow rate during sample loading can prevent a complete equilibrium between the analyte and the sorbent, leading to breakthrough. A slower flow rate of approximately 1-2 mL/min is generally recommended.[3][4]
Q2: How can I reduce matrix effects in my LC-MS/MS analysis after SPE?
A2: Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and precision of your results. To mitigate these effects:
-
Optimize the Wash Step: A critical step to remove interfering compounds. The wash solvent should be strong enough to remove impurities without eluting the this compound. You may need to test different solvent compositions and pH values for the wash solution.[5]
-
Use a More Selective Sorbent: If matrix effects persist, consider a more selective sorbent, such as a mixed-mode or ion-exchange sorbent, which can provide better cleanup for complex matrices.
-
Sample Dilution: Diluting the sample prior to loading onto the SPE cartridge can sometimes reduce the concentration of interfering matrix components.[4]
Q3: My results are not reproducible. What are the common causes of variability?
A3: Poor reproducibility in SPE can stem from several sources:
-
Inconsistent Sample Pre-treatment: Ensure that sample pre-treatment steps, such as pH adjustment and centrifugation, are performed consistently for all samples.[6]
-
Drying of the Sorbent Bed: Allowing the sorbent bed to dry out after conditioning and before sample loading can lead to inconsistent interactions and poor recovery. Always keep the sorbent bed wetted.[2][7]
-
Variable Flow Rates: Inconsistent flow rates during the loading, washing, and elution steps can lead to variability in recovery. Using a vacuum manifold or an automated SPE system can help maintain consistent flow rates.[3]
-
Exceeding Cartridge Capacity: Overloading the SPE cartridge with either the analyte or matrix components can lead to breakthrough and inconsistent results. Consider using a larger cartridge or diluting the sample.[4][8]
Q4: Can I use a generic SPE protocol for this compound?
A4: While generic protocols can be a good starting point, it is crucial to optimize the method for your specific application and matrix. Factors such as the sample matrix (e.g., plasma, urine), the concentration of this compound, and the presence of other compounds can all influence the optimal SPE conditions.
Quantitative Data Summary
The following table summarizes key experimental parameters for the solid-phase extraction of Salicyluric acid, a structurally similar compound to this compound, from human plasma. This data can serve as a valuable starting point for method development for this compound.
| Parameter | Value/Condition | Reference |
| Analyte | Salicyluric Acid (as a proxy for this compound) | [1] |
| Matrix | Human Plasma | [1] |
| SPE Sorbent | Waters Oasis HLB (divinylbenzene-n-vinylpyrrolidone copolymer) | [1] |
| Recovery Rate | 86.8–100.5% | [1] |
| Linearity Range | 9.4–191.5 ng/ml | [1] |
| Correlation Coefficient (r) | > 0.9994 (FLD), > 0.99 (ESI-MS) | [1] |
| Limit of Quantitation (LOQ) | 20 ng/ml | [1] |
| Lower Limit of Detection (LOD) | < 7 ng/ml | [1] |
Detailed Experimental Protocol
This protocol is adapted from a validated method for the simultaneous extraction of Gentisic acid, Salicyluric acid, and Salicylic acid from human plasma and can be used as a starting point for this compound extraction.[1]
Materials:
-
Waters Oasis HLB SPE cartridges
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Human plasma sample containing this compound
-
Centrifuge
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the plasma at 10,000 x g for 10 minutes to precipitate any particulate matter.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Place the Oasis HLB cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol through the sorbent.
-
Equilibrate the cartridges by passing 1 mL of water through the sorbent. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent rate (approximately 1 drop per second).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Apply a vacuum to dry the cartridge for approximately 1-2 minutes.
-
-
Elution:
-
Elute the this compound from the cartridge by passing 1 mL of methanol through the sorbent.
-
Collect the eluate in a clean collection tube.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS/MS).
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the solid-phase extraction workflow for this compound.
Caption: Solid-Phase Extraction Workflow for this compound.
References
- 1. Simultaneous determination of gentisic, salicyluric and salicylic acid in human plasma using solid-phase extraction, liquid chromatography and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. welch-us.com [welch-us.com]
- 3. promochrom.com [promochrom.com]
- 4. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 5. agilent.com [agilent.com]
- 6. nacalai.com [nacalai.com]
- 7. youtube.com [youtube.com]
- 8. specartridge.com [specartridge.com]
Technical Support Center: Prevention of Gentisuric Acid Oxidation in Solution
Disclaimer: Direct research on the oxidation of gentisuric acid is limited. The following guidance is extrapolated from studies on its parent compound, gentisic acid, and general principles of phenolic compound stability. Given that this compound retains the oxidizable dihydroxybenzoyl moiety of gentisic acid, these strategies are expected to be highly relevant.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solutions |
| Solution develops a yellow, brown, or dark color over time. | Oxidation of the phenolic hydroxyl groups of this compound, leading to the formation of colored quinone-type structures. This can be accelerated by exposure to light, oxygen, and trace metal ions. | • Prepare solutions fresh, immediately before use.• Protect the solution from light by using amber vials or covering containers with aluminum foil.[1]• Deoxygenate solvents by sparging with an inert gas (e.g., nitrogen or argon) prior to use.[1]• Work in a low-oxygen environment (e.g., a glove box) if possible. |
| Inconsistent results in analytical assays (e.g., HPLC, UV-Vis). | Degradation of this compound in solution, leading to a decrease in the concentration of the parent compound and the appearance of degradation products. | • Verify the integrity of your this compound stock regularly using a stability-indicating method like HPLC.[1][2][3]• Prepare fresh solutions for each experiment to ensure consistent starting concentrations.[1]• Control the pH of the solution, as the rate of oxidation can be pH-dependent.[4] |
| Precipitate forms in the solution. | Formation of insoluble degradation products or pH-dependent changes in the solubility of this compound. | • Adjust the pH of the solution to maintain solubility and stability; a slightly acidic pH may be preferable.[1]• If a precipitate is observed, filter the solution through a 0.22 µm filter before use to remove insoluble matter.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: While specific studies on this compound are scarce, the primary degradation pathway is likely the oxidation of its 2,5-dihydroxybenzoyl group. This is a common reaction for phenolic compounds, where the hydroxyl groups are oxidized to form semiquinone radicals and ultimately quinone species, which can further polymerize to form colored products. This process can be initiated by factors such as light, dissolved oxygen, and the presence of metal ions.
Q2: How does pH affect the stability of this compound solutions?
A2: The stability of this compound is likely pH-dependent. For the related compound, gentisic acid, its antioxidant capacity, which is related to its susceptibility to oxidation, increases with pH.[4] This is because the phenolic groups become deprotonated at higher pH, making them more susceptible to oxidation. Therefore, maintaining a controlled, slightly acidic pH may help to slow the rate of oxidation.
Q3: Can I use antioxidants to prevent the oxidation of this compound? Which ones are recommended?
A3: Yes, antioxidants are highly recommended to prevent the oxidation of this compound. Antioxidants act as sacrificial agents, being preferentially oxidized. Effective antioxidants for phenolic compounds include:
-
Ascorbic acid (Vitamin C): A common and effective antioxidant that can inhibit the oxidation of gentisic acid.[5][6][7]
-
Butylated hydroxytoluene (BHT) and Propyl gallate: Other potential antioxidants that could be effective.
The optimal antioxidant and its concentration should be determined empirically for your specific application.
Q4: Are there other additives that can help stabilize this compound solutions?
A4: Yes, chelating agents can be beneficial. Trace metal ions (e.g., iron, copper) in your solution can catalyze oxidation reactions. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions, thereby preventing metal-catalyzed oxidation.[1][8][9]
Q5: How should I store my this compound solutions to minimize degradation?
A5: For optimal stability, solutions should be:
-
Prepared fresh: Use freshly prepared solutions for each experiment whenever possible.[1]
-
Stored cold and dark: For short-term storage, keep solutions at 2-8°C in the dark.[1]
-
Stored frozen for longer periods: For long-term storage, consider flash-freezing aliquots in liquid nitrogen and storing them at -80°C.[1]
-
Stored under an inert atmosphere: If possible, store solutions under an inert gas like nitrogen or argon to minimize exposure to oxygen.
Quantitative Data Summary
The following table summarizes data on the stability of the related compound, gentisic acid, under various conditions. This data can serve as a starting point for designing experiments with this compound.
| Parameter | Condition | Observation for Gentisic Acid | Reference |
| pH | pH > 4.5 | Better radical scavenging activity (antioxidant capacity). | [4] |
| pH | pH < 4.0 | Reduced protective effect against free radicals. | [4] |
| Antioxidant Addition | >200 mg/L Ascorbic Acid | Inhibited the oxidation reaction of gentisic acid. | [6][7] |
Experimental Protocols
Protocol 1: General Stability Study of this compound in Solution
This protocol outlines a general method for assessing the stability of this compound under various conditions using HPLC as the analytical technique.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in a deoxygenated solvent (e.g., water, buffer, or an organic solvent/water mixture) to a known concentration. Prepare this stock solution in an amber vial.
-
-
Preparation of Test Solutions:
-
Aliquots of the stock solution are diluted to the final desired concentration in different test conditions. These may include:
-
Different pH buffers (e.g., pH 4, 7, 9).
-
Solutions with and without an antioxidant (e.g., 0.1% w/v ascorbic acid).
-
Solutions with and without a chelating agent (e.g., 0.05% w/v EDTA).
-
Control solution with no additives.
-
-
-
Storage Conditions:
-
Store aliquots of each test solution under different environmental conditions:
-
Room temperature with light exposure.
-
Room temperature in the dark.
-
Refrigerated (2-8°C) in the dark.
-
Elevated temperature (e.g., 40°C) in the dark (for accelerated stability testing).
-
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly), withdraw an aliquot from each test solution.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of remaining this compound.[2][3] The method should be able to separate the parent this compound peak from any potential degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Calculate the degradation rate constant for each condition to determine the most stable formulation and storage conditions.
-
Visualizations
Caption: Factors leading to the potential oxidation of this compound.
Caption: Workflow for a this compound stability study.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 3. kinampark.com [kinampark.com]
- 4. Oxidant and Antioxidant Effects of Gentisic Acid in a 177Lu-Labelled Methionine-Containing Minigastrin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant activity and free radical scavenging reactions of gentisic acid: in-vitro and pulse radiolysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel absorbance peak of gentisic acid following the oxidation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel absorbance peak of gentisic acid following the oxidation reaction | PLOS One [journals.plos.org]
- 8. mdpi.com [mdpi.com]
- 9. Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Antioxidant Prowess: Gentisuric Acid vs. Salicylic Acid
An in-depth comparison of the antioxidant activity of Gentisuric acid and Salicylic acid, supported by experimental data, reveals a significant disparity in their free-radical scavenging capabilities. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their relative antioxidant potential, detailed experimental protocols for key assays, and visual representations of relevant biochemical pathways and workflows.
Introduction: A Tale of Two Structurally Related Phenolic Acids
This compound (2,5-dihydroxybenzoic acid) and salicylic acid (2-hydroxybenzoic acid) are phenolic acids that share a core benzoic acid structure but differ in their hydroxylation patterns. Salicylic acid is a well-known non-steroidal anti-inflammatory drug (NSAID) with established therapeutic applications.[1] this compound, a metabolite of aspirin (acetylsalicylic acid), has garnered increasing interest for its diverse biological activities, including its notable antioxidant properties.[2][3] This comparison guide delves into the experimental evidence to objectively assess their respective antioxidant activities.
Comparative Analysis of Antioxidant Activity
The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS) and other free radicals, thereby preventing oxidative damage to cells and tissues. This activity is commonly evaluated using various in vitro assays that measure different aspects of antioxidant action, such as radical scavenging and reducing power.
A review of the available scientific literature indicates that this compound is a significantly more potent antioxidant than salicylic acid. This difference is primarily attributed to the presence of a second hydroxyl group in the this compound structure, which enhances its ability to donate hydrogen atoms and stabilize free radicals.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the antioxidant activity of this compound and salicylic acid from various experimental studies. The data is presented for three commonly used antioxidant assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, Trolox Equivalent Antioxidant Capacity (TEAC) assay using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical, and Ferric Reducing Antioxidant Power (FRAP) assay.
Table 1: DPPH Radical Scavenging Activity
| Compound | IC50 / EC50 | Antioxidant Reducing Power (ARP) | Reference |
| This compound | 0.09 (EC50) | 11.1 | [4][5] |
| 0.0292 µmol/assay (EC50) | - | ||
| 29.2 µg/mL (IC50) | - | [6] | |
| Salicylic Acid | > 800 µmol/assay (EC50) | - |
IC50/EC50 values represent the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower value indicates higher antioxidant activity. ARP is another measure of antioxidant potency.
Table 2: Trolox Equivalent Antioxidant Capacity (TEAC) - ABTS Assay
Direct comparative data for pure this compound and salicylic acid in the ABTS assay is limited in the reviewed literature. The TEAC value expresses the antioxidant capacity of a compound in relation to Trolox, a water-soluble vitamin E analog.
Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay
Direct comparative data for pure this compound and salicylic acid in the FRAP assay is limited in the reviewed literature. The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow. This decolorization is measured spectrophotometrically, and the extent of color change is proportional to the antioxidant's scavenging activity.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.
-
Sample Preparation: The test compounds (this compound, salicylic acid) and a positive control (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test samples and the positive control. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, the concentration of the sample that causes 50% inhibition of the DPPH radical, is determined by plotting the percentage of scavenging activity against the sample concentrations.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the relative ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
Principle: ABTS is oxidized to its radical cation, ABTS•+, by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ radical has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+ back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's activity.
Procedure:
-
Preparation of ABTS•+ Stock Solution: A solution of ABTS (e.g., 7 mM) is mixed with a solution of potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of approximately 0.70 at 734 nm.
-
Sample Preparation: The test compounds and a standard antioxidant (Trolox) are prepared in a range of concentrations.
-
Reaction Mixture: A small volume of the test sample or standard is added to a fixed volume of the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of TEAC: The percentage of inhibition of absorbance is calculated for each concentration of the test compound and Trolox. A standard curve is plotted for Trolox, and the antioxidant capacity of the sample is expressed as Trolox Equivalents (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: At a low pH, a colorless ferric complex (Fe³⁺-TPTZ) is reduced to a blue-colored ferrous complex (Fe²⁺-TPTZ) by antioxidants present in the sample. The intensity of the blue color is proportional to the reducing power of the antioxidants.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.
-
Sample and Standard Preparation: Test samples and a ferrous sulfate (FeSO₄) standard are prepared in various concentrations.
-
Reaction: A small volume of the sample or standard is added to a large volume of the FRAP reagent.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 4 minutes).
-
Absorbance Measurement: The absorbance of the blue-colored solution is measured at 593 nm.
-
Calculation: A standard curve is constructed using the absorbance values of the FeSO₄ standards. The FRAP value of the sample is then determined from the standard curve and is typically expressed as µM Fe(II) equivalents.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the comparison of antioxidant activity.
References
- 1. Salicylic Acid | HOC6H4COOH | CID 338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gentisic acid - Wikipedia [en.wikipedia.org]
- 3. Antioxidant activity and free radical scavenging reactions of gentisic acid: in-vitro and pulse radiolysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Can Gentisic Acid Serve as a High-Performance Antioxidant with Lower Toxicity for a Promising New Topical Application? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Can Gentisic Acid Serve as a High-Performance Antioxidant with Lower Toxicity for a Promising New Topical Application? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Gentisic Acid Demonstrates Potent FGF Inhibition Compared to Other Dihydroxybenzoic Acids
For Immediate Release:
[City, State] – December 13, 2025 – A comprehensive review of experimental data highlights gentisic acid (2,5-dihydroxybenzoic acid) as a notable inhibitor of Fibroblast Growth Factor (FGF) signaling, outperforming other dihydroxybenzoic acid isomers in key in vitro assays. This analysis provides valuable insights for researchers and drug development professionals working on novel cancer and angiogenesis-dependent disease therapies.
The primary FGF inhibitory activity was assessed through FGF-driven mitogenesis assays using Balb/c 3T3 fibroblasts. The half-maximal inhibitory concentration (IC50) values from these studies indicate that gentisic acid and its derivatives are effective in disrupting FGF signaling, a critical pathway in cell proliferation, differentiation, and angiogenesis.
Comparative Inhibitory Activity
The following table summarizes the IC50 values of gentisic acid and related compounds against FGF-1 and FGF-2 induced mitogenesis, as determined in the foundational study by Fernández et al. (2010).
| Compound | Target | IC50 (µM) |
| Gentisic Acid (2,5-dihydroxybenzoic acid) | FGF-1 | 55.8 |
| Homogentisic Acid (2,5-dihydroxyphenylacetic acid) | FGF-1 | 35.6 |
| 2,5-Dihydroxyphenyl sulfonate | FGF-1 | 21.6 |
| 2,5-Dihydroxyphenyl sulfonate | FGF-2 | 19.1 |
Data extracted from Fernández, I. S., et al. (2010). Gentisic Acid, a Compound Associated with Plant Defense and a Metabolite of Aspirin, Heads a New Class of in Vivo Fibroblast Growth Factor Inhibitors. Journal of Biological Chemistry, 285(15), 11714–11729.
Notably, other dihydroxybenzoic acid isomers, such as 2,3-dihydroxybenzoic acid, 2,4-dihydroxybenzoic acid, 2,6-dihydroxybenzoic acid, 3,4-dihydroxybenzoic acid, and 3,5-dihydroxybenzoic acid, were found to be inactive as FGF-1 inhibitors at concentrations up to three times the IC50 of gentisic acid. This underscores the specific structure-activity relationship of the 2,5-dihydroxy substitution pattern for FGF inhibition.
Mechanism of Action: Disrupting the FGF Signaling Cascade
Fibroblast Growth Factors exert their effects by binding to FGF receptors (FGFRs) on the cell surface, triggering a cascade of intracellular signaling events that regulate key cellular processes. The primary pathways activated by FGF signaling include the Ras-MAPK pathway, the PI3K-AKT pathway, and the PLCγ pathway. Gentisic acid and its analogs are believed to inhibit this process by interfering with the formation of the active FGF-FGFR signaling complex.
Caption: A simplified diagram of the FGF signaling pathway.
Experimental Protocols
The following is a detailed methodology for the FGF-driven mitogenesis inhibition assay used to determine the IC50 values.
Cell Culture and Mitogenesis Assay:
-
Cell Line: Balb/c 3T3 fibroblasts were used.
-
Culture Conditions: Cells were maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% calf serum, 100 units/ml penicillin, and 100 µg/ml streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Procedure:
-
Fibroblasts were seeded in 96-well plates at a density of 1 x 10^4 cells per well.
-
The cells were grown to confluence and then made quiescent by incubation for 24 hours in DMEM containing 0.5% calf serum.
-
The quiescent cells were then stimulated with either FGF-1 (1 ng/ml) or FGF-2 (2.5 ng/ml) in the presence of 10 µg/ml heparin and varying concentrations of the test compounds (gentisic acid and other dihydroxybenzoic acids).
-
After 24 hours of incubation, [³H]thymidine (1 µCi/well) was added, and the cells were incubated for an additional 6 hours.
-
The amount of incorporated [³H]thymidine was determined by liquid scintillation counting, which serves as a measure of DNA synthesis and, consequently, cell proliferation (mitogenesis).
-
IC50 values were calculated from the dose-response curves.
-
Experimental Workflow:
Caption: Workflow for the FGF-driven mitogenesis inhibition assay.
This comparative guide underscores the potential of gentisic acid and its close structural analogs as lead compounds for the development of novel FGF signaling inhibitors. The specificity of the 2,5-dihydroxybenzoic acid structure provides a clear direction for future medicinal chemistry efforts in this promising area of cancer and angiogenesis research.
validation of Gentisuric acid as a specific biomarker for aspirin intake
A comparative analysis of gentisuric acid versus other aspirin metabolites validates its potential as a definitive marker for verifying aspirin consumption, particularly in clinical and research settings where certainty of intake is paramount. This guide provides a comprehensive comparison of urinary biomarkers for aspirin, with a focus on the validation of this compound. It is intended for researchers, clinicians, and drug development professionals who require accurate monitoring of aspirin adherence.
Executive Summary
Aspirin (acetylsalicylic acid) is rapidly metabolized in the body to salicylic acid, which is then further converted into several other metabolites, primarily salicyluric acid. While salicylic acid and salicyluric acid are commonly used to monitor aspirin intake, their presence can be confounded by dietary sources of salicylates found in fruits and vegetables. This compound, a minor metabolite formed through the glycine conjugation of gentisic acid (a hydroxylated derivative of salicylic acid), has emerged as a highly specific biomarker for aspirin consumption. Evidence suggests that this compound is not present in the urine of individuals who have not consumed aspirin, offering a significant advantage in specificity over other metabolites.
Comparative Analysis of Urinary Aspirin Biomarkers
The selection of an appropriate biomarker for aspirin intake depends on the specific requirements of the study or clinical application, with considerations for sensitivity, specificity, and the expected dose of aspirin.
| Biomarker | Typical % of Excreted Dose (600 mg Aspirin) | Detectability at Low Dose (e.g., 81 mg) | Specificity | Key Advantages | Key Disadvantages |
| Salicyluric Acid | ~56-75%[1][2] | High | Low | Abundant and readily detectable. | Significant dietary contribution can lead to false positives. |
| Salicylic Acid | ~10%[2][3] | Moderate | Low | Parent metabolite of aspirin. | Also subject to dietary interference. |
| This compound | <1%[2] | To be fully quantified, but detectable. | High | Not found in individuals not taking aspirin.[4] | Present at much lower concentrations than other metabolites. |
In-Depth Validation of this compound
The primary advantage of this compound as a biomarker lies in its exceptional specificity. An early study utilizing thin-layer chromatography (TLC) found this compound in 76% of urine samples from aspirin-treated patients that were positive for salicylic acid, but importantly, it was not detected in the urine of control subjects who had not taken aspirin.[4] This suggests that the metabolic pathway leading to this compound is specific to the metabolism of aspirin and not significantly influenced by dietary salicylates.
However, it is important to note that the sensitivity of detection, especially at low, cardioprotective doses of aspirin (e.g., 81 mg), requires further quantitative investigation using modern, highly sensitive analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). While the presence of this compound is a strong positive indicator of aspirin intake, its absence may not definitively rule out consumption, particularly if the dose is very low or a significant amount of time has passed since ingestion.
Metabolic Pathway of Aspirin
The metabolic journey of aspirin from ingestion to the excretion of its various metabolites is a complex process involving multiple enzymatic steps primarily in the liver.
Experimental Protocols
Accurate detection and quantification of this compound and other aspirin metabolites are crucial for their validation as biomarkers. Below are summaries of commonly employed analytical methodologies.
Sample Preparation (Urine)
A simple dilution or a solid-phase extraction (SPE) method can be used for urine sample preparation prior to analysis by HPLC or LC-MS/MS.
-
Objective: To remove interfering substances from the urine matrix and concentrate the analytes of interest.
-
Protocol (General Overview):
-
Centrifuge the urine sample to remove particulate matter.
-
For SPE, condition a suitable SPE cartridge (e.g., C18) with methanol and then water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the analytes with an organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluent to dryness and reconstitute the residue in the mobile phase for injection.
-
High-Performance Liquid Chromatography (HPLC) for Simultaneous Analysis
-
Objective: To separate and quantify aspirin and its major metabolites in a single chromatographic run.
-
Instrumentation: A standard HPLC system with a UV or fluorescence detector.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: A gradient of acetonitrile and an acidic aqueous buffer (e.g., phosphate buffer, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength optimized for the simultaneous detection of all analytes (e.g., 230 nm).
-
-
Quantification: Based on the peak area of each analyte compared to a standard curve generated from known concentrations of analytical standards.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
-
Objective: To provide highly sensitive and specific detection and quantification of this compound and other metabolites, especially at low concentrations.
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions (Example):
-
Column: A sub-2 µm particle size C18 or HILIC column for fast and efficient separation.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid to enhance ionization.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte to ensure high selectivity.
-
-
Quantification: Based on the peak area of the specific MRM transition for each analyte, with the use of a stable isotope-labeled internal standard for the highest accuracy.
Experimental Workflow for Biomarker Validation
The validation of this compound as a specific biomarker for aspirin intake involves a structured experimental workflow.
Conclusion
The available evidence strongly supports the validation of this compound as a highly specific biomarker for aspirin intake. Its absence in the urine of non-aspirin users provides a clear advantage over other, more abundant metabolites that are prone to dietary interference. While further research is needed to fully quantify its sensitivity at low aspirin doses and to establish a definitive detection window, the high specificity of this compound makes it an invaluable tool for applications requiring unambiguous confirmation of aspirin consumption. The use of highly sensitive analytical techniques such as UHPLC-MS/MS is recommended for the reliable detection of this minor but highly informative metabolite.
References
comparative analysis of Gentisuric acid levels in different plant species
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:
The initial focus of this guide was a comparative analysis of Gentisuric acid levels in plant species. However, a comprehensive review of the scientific literature reveals that this compound, a conjugate of Gentisic acid and glycine, is primarily a metabolite found in animals and humans, particularly as a minor metabolite of aspirin. The compound naturally occurring and widely distributed in the plant kingdom is Gentisic acid (2,5-dihydroxybenzoic acid). Therefore, this guide provides a detailed comparative analysis of Gentisic acid levels in different plant species, which we believe will be of greater relevance and accuracy for your research endeavors.
Gentisic acid is a phenolic acid and a derivative of salicylic acid, playing a role in plant defense mechanisms.[1] It has garnered significant interest for its antioxidant, anti-inflammatory, and neuroprotective properties.[2][3] This guide aims to provide a comprehensive overview of its distribution and concentration in various plants, along with the methodologies for its quantification.
Quantitative Data on Gentisic Acid in Plant Species
The concentration of Gentisic acid can vary significantly among different plant species and even between different parts of the same plant. The following table summarizes the levels of Gentisic acid reported in the leaves and seeds of several plant species.
| Plant Species | Plant Part | Gentisic Acid Concentration (mg/kg of dry weight) | Reference |
| Jatropha cordata | Leaves | 864.6 | [4] |
| Jatropha cinerea | Leaves | 634.5 | [4] |
| Canola meal (Brassica napus) | Seed Meal | 210 (as soluble glycosides) | [5] |
| Salvia officinalis (Sage) | Leaves | 24 | [4] |
| Vitis vinifera (Grape, Merlot) | Seeds | 23.38 | [4] |
| Melissa officinalis (Lemon Balm) | Leaves | 21 | [4] |
Experimental Protocols for Gentisic Acid Quantification
The accurate quantification of Gentisic acid in plant matrices is crucial for comparative studies. A rapid and reliable High-Performance Liquid Chromatography (HPLC) method is detailed below.
Objective: To determine the concentration of Gentisic acid in plant material.
Principle: This method utilizes reversed-phase HPLC with a polymer-based column and UV detection to separate and quantify phenolic acids, including Gentisic acid. The sample preparation involves extraction and hydrolysis to release free and conjugated forms of the acid.
Materials and Reagents:
-
HPLC system with a Diode Array Detector (DAD)
-
Polymer-based reversed-phase column (e.g., PRP-1, 4.1 × 150 mm, 5 µm)[6]
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Orthophosphoric acid (H₃PO₄)
-
Sodium hydroxide (NaOH)
-
Methanol (HPLC grade)
-
Gentisic acid standard
-
Plant material (dried and ground)
Sample Preparation:
-
Extraction of Free Phenolic Acids:
-
Extract 1g of the ground plant material with 20 mL of 80% methanol at room temperature with shaking for 2 hours.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction twice more.
-
Combine the supernatants and evaporate to dryness under vacuum.
-
Dissolve the residue in the mobile phase for HPLC analysis.
-
-
Extraction of Phenolic Acids from Soluble Esters (Alkaline Hydrolysis):
-
To the residue from the initial extraction, add 20 mL of 2 M NaOH.
-
Incubate at room temperature for 4 hours in a nitrogen atmosphere to prevent oxidation.
-
Acidify the mixture to pH 2 with 6 M HCl.
-
Extract the liberated phenolic acids three times with diethyl ether.
-
Combine the ether extracts and evaporate to dryness.
-
Dissolve the residue in the mobile phase for HPLC analysis.
-
-
Extraction of Phenolic Acids from Soluble Glycosides (Acid Hydrolysis):
-
To the aqueous layer remaining after ether extraction, add concentrated HCl to a final concentration of 2 M.
-
Heat at 100°C for 1 hour.
-
Cool and extract the liberated phenolic acids three times with diethyl ether.
-
Combine the ether extracts and evaporate to dryness.
-
Dissolve the residue in the mobile phase for HPLC analysis.
-
HPLC Conditions:
-
Column: PRP-1 (4.1 × 150 mm, 5 µm)[6]
-
Mobile Phase: A gradient of acetonitrile and 20 mM KH₂PO₄ buffer (pH adjusted to 2.5 with H₃PO₄). A typical gradient could be a linear increase in acetonitrile concentration.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 300 nm[6]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Quantification:
-
Prepare a series of standard solutions of Gentisic acid of known concentrations.
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the prepared plant extracts.
-
Identify the Gentisic acid peak in the sample chromatograms by comparing the retention time with the standard.
-
Quantify the amount of Gentisic acid in the samples using the calibration curve.
Biosynthesis of Gentisic Acid in Plants
Gentisic acid is synthesized in plants from chorismate, a key intermediate in the shikimate pathway.[7] There are two primary pathways leading to the formation of Salicylic Acid, the immediate precursor to Gentisic acid: the Isochorismate Synthase (ICS) pathway and the Phenylalanine Ammonia-Lyase (PAL) pathway.[8][9] Salicylic acid is then hydroxylated to form Gentisic acid.[1]
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. researchgate.net [researchgate.net]
- 3. A review on gentisic acid as a plant derived phenolic acid and metabolite of aspirin: Comprehensive pharmacology, toxicology, and some pharmaceutical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Can Gentisic Acid Serve as a High-Performance Antioxidant with Lower Toxicity for a Promising New Topical Application? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Salicylic Acid Biosynthesis and Metabolism: A Divergent Pathway for Plants and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Salicylic Acid Biosynthesis in Plants [frontiersin.org]
A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for Gentisuric Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Gentisuric acid, a metabolite of aspirin. The objective is to offer a comprehensive resource for selecting the appropriate analytical method based on performance characteristics, supported by experimental data from published studies.
Method Performance Comparison
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the study, such as the required sensitivity, selectivity, and the complexity of the biological matrix. The following table summarizes the typical performance characteristics of each method.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.2 - 2000 µg/mL[1] | 0.33 - 2400 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL[1] | 0.33 ng/mL[2] |
| Accuracy (% Recovery) | Not explicitly stated, but analytical recovery from urine is reported as complete.[1] | 87.3% - 111%[2] |
| Precision (% RSD) | Intra-assay: 3.07% Inter-assay: 3.97%[1] | 3.11% - 14.1%[2] |
| Specificity/Selectivity | Good, but susceptible to interference from co-eluting compounds in complex matrices. | High, due to the specific precursor-to-product ion transitions monitored. |
| Sample Preparation | Protein precipitation followed by direct injection of the supernatant.[1] | Liquid-liquid extraction.[2] |
| Analysis Time | ~25 minutes[1] | ~3 minutes[2] |
Experimental Protocols
Detailed methodologies for representative HPLC-UV and LC-MS/MS assays for this compound are provided below.
HPLC-UV Method for this compound in Urine
This method is adapted from a study for the simultaneous quantification of salicylic acid and its metabolites in urine.[1]
-
Sample Preparation:
-
To a urine sample, add methyl cyanide to precipitate any proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: Octadecyl silane reversed-phase column.
-
Mobile Phase: A mixture of water, butanol, acetic acid, and sodium sulfate.
-
Detection: UV detection at 313 nm.
-
Quantification: Based on peak-height ratios with an internal standard (o-methoxybenzoic acid) or peak heights without an internal standard.
-
LC-MS/MS Method for this compound in Cell Lysate
This method was developed for the simultaneous determination of gallic acid and gentisic acid in cell lysate.[2]
-
Sample Preparation:
-
Perform a liquid-liquid extraction of the cell lysate sample.
-
-
Chromatographic Conditions:
-
Column: C18 column.
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile with 0.05% formic acid.
-
Elution: A gradient elution is used.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI).
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
Precursor-to-Product Ion Transition: m/z 153.1 → 108.0 for this compound.
-
Internal Standard: Danshensu (m/z 196.8 → 135.2).
-
Cross-Validation Workflow
The cross-validation of two distinct bioanalytical methods is essential to ensure the comparability of data generated. The workflow for such a comparison is guided by regulatory frameworks like the FDA's Bioanalytical Method Validation guidance and the ICH M10 guideline.[3][4][5]
References
- 1. The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Aspirin, Salicylic Acid, Salicyluric Acid, and Gentisic Acid in Human Plasma and Urine by High Pressure Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 3. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
evaluating the efficacy of Gentisuric acid against other known antioxidants
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative evaluation of the antioxidant efficacy of Gentisuric acid against established antioxidants: Vitamin C, Vitamin E, and Glutathione. This document synthesizes available experimental data to offer an objective performance assessment.
Executive Summary
This compound, a metabolite of aspirin, demonstrates significant antioxidant potential, rivaling and in some instances surpassing the free radical scavenging activity of the well-established antioxidant, Vitamin C. While comprehensive comparative data across a range of standardized assays remains a subject for further research, existing studies indicate that this compound's mechanism of action, primarily through its phenoxyl group, allows it to effectively scavenge free radicals. This guide presents a compilation of available quantitative data, detailed experimental methodologies for common antioxidant assays, and visual representations of relevant biological pathways to facilitate a deeper understanding of this compound's antioxidant profile in comparison to Vitamin C, Vitamin E, and Glutathione.
Quantitative Comparison of Antioxidant Activity
The following table summarizes the available quantitative data on the antioxidant activity of this compound and other known antioxidants. It is critical to note that the presented values are collated from various studies, and direct comparison may be limited due to differing experimental conditions. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are reported, with lower values indicating higher antioxidant potency.
| Antioxidant | DPPH Assay (IC50/EC50) | ABTS Assay (IC50) | FRAP Assay (Value) | Source(s) |
| This compound | EC50: 0.09 mM | Data Not Available | Data Not Available | [1] |
| Vitamin C (Ascorbic Acid) | EC50: 0.185 mM | IC50: 1.03 mg/mL | 1632.1 µmol Fe (II)/g | [1][2][3] |
| Vitamin E (α-Tocopherol) | Data Not Available | Data Not Available | Data Not Available | |
| Glutathione | Data Not Available | Data Not Available | Data Not Available |
Note: The scarcity of directly comparable IC50 values for Vitamin E and Glutathione in standard chemical assays like DPPH, ABTS, and FRAP highlights their primary roles within biological systems, where their antioxidant functions are often measured through cell-based assays or as part of enzymatic systems.
Experimental Protocols
The following are detailed methodologies for the key in vitro antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
-
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol or ethanol).
-
Test sample (this compound, Vitamin C, etc.) dissolved in a suitable solvent at various concentrations.
-
Positive control (e.g., Trolox, Ascorbic acid).
-
Spectrophotometer capable of measuring absorbance at or near 517 nm.
-
96-well microplate or cuvettes.
-
-
Procedure:
-
Prepare a series of dilutions of the test sample and positive control.
-
Add a specific volume of the sample or standard to a microplate well or cuvette.
-
Add a specific volume of the DPPH working solution to each well/cuvette and mix thoroughly.
-
Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm. A blank containing only the solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.[4][5]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Reagents and Equipment:
-
ABTS solution (typically 7 mM in water).
-
Potassium persulfate solution (typically 2.45 mM in water).
-
Test sample dissolved in a suitable solvent at various concentrations.
-
Positive control (e.g., Trolox, Ascorbic acid).
-
Spectrophotometer capable of measuring absorbance at or near 734 nm.
-
96-well microplate or cuvettes.
-
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test sample and positive control.
-
Add a small volume of the sample or standard to a microplate well or cuvette.
-
Add a larger volume of the diluted ABTS•+ working solution to each well/cuvette and mix.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 6-30 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of ABTS radical scavenging activity is calculated, and the IC50 value is determined as in the DPPH assay.[6][7]
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Reagents and Equipment:
-
FRAP reagent: prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM) in a 10:1:1 (v/v/v) ratio.
-
Test sample dissolved in a suitable solvent at various concentrations.
-
Positive control (e.g., Trolox, Ascorbic acid, or a known concentration of FeSO₄·7H₂O).
-
Spectrophotometer capable of measuring absorbance at or near 593 nm.
-
Water bath set at 37°C.
-
-
Procedure:
-
Warm the FRAP reagent to 37°C.
-
Prepare a series of dilutions of the test sample and positive control.
-
Add a small volume of the sample or standard to a test tube.
-
Add a larger volume of the pre-warmed FRAP reagent and mix.
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance of the blue-colored solution at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard (usually Fe²⁺) and is expressed as Fe²⁺ equivalents.[8][9]
-
Signaling Pathways and Mechanisms of Action
The antioxidant efficacy of a compound is not solely defined by its direct radical scavenging activity but also by its influence on cellular signaling pathways that regulate endogenous antioxidant defenses.
This compound
This compound's primary antioxidant mechanism is attributed to its phenoxyl group, which can efficiently scavenge free radicals like the hydroxyl radical.[10] Emerging evidence also suggests that Gentisic acid can modulate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway .[11] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.
Vitamin C (Ascorbic Acid)
Vitamin C is a potent water-soluble antioxidant that directly scavenges a wide variety of reactive oxygen species (ROS).[12] It can also regenerate other antioxidants, such as Vitamin E, from their radical forms.[13] Beyond direct scavenging, Vitamin C has been shown to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway , a key regulator of inflammation.[14][15]
Vitamin E (α-Tocopherol)
As a lipid-soluble antioxidant, Vitamin E's primary role is to protect cell membranes from lipid peroxidation by acting as a chain-breaking antioxidant.[16] It donates a hydrogen atom to lipid peroxyl radicals, thereby terminating the chain reaction of lipid degradation. Vitamin E also influences various signaling pathways, including those involving protein kinase C (PKC) and can modulate the expression of genes involved in inflammation and cell proliferation.[12][17]
Glutathione (GSH)
Glutathione is the most abundant endogenous antioxidant and is a critical component of the cell's antioxidant defense system. It acts as a cofactor for several antioxidant enzymes, such as glutathione peroxidase, and directly scavenges free radicals.[18] Glutathione plays a crucial role in the Keap1-Nrf2 signaling pathway , where its levels can influence the activation of Nrf2 and the subsequent expression of antioxidant genes.[18][19]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the antioxidant activity of a compound using the DPPH assay.
References
- 1. Glutathione: Overview of its protective roles, measurement, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
- 9. cosmobiousa.com [cosmobiousa.com]
- 10. Antioxidant activity and free radical scavenging reactions of gentisic acid: in-vitro and pulse radiolysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vitamin E - Wikipedia [en.wikipedia.org]
- 12. brieflands.com [brieflands.com]
- 13. Vitamins C and E: Beneficial effects from a mechanistic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vitamin E: Mechanism of Its Antioxidant Activity [jstage.jst.go.jp]
- 15. Vitamin C - Wikipedia [en.wikipedia.org]
- 16. The Role of Vitamin E in Human Health and Some Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. vinmec.com [vinmec.com]
- 18. The antioxidant glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Glutathione? [synapse.patsnap.com]
head-to-head comparison of Gentisuric acid and homogentisic acid as FGF inhibitors
For Researchers, Scientists, and Drug Development Professionals
Fibroblast Growth Factors (FGFs) are a family of key signaling proteins involved in a multitude of cellular processes, including proliferation, differentiation, and angiogenesis.[1][2] Dysregulation of FGF signaling is implicated in various pathologies, most notably cancer, making FGFs and their receptors (FGFRs) attractive targets for therapeutic intervention.[1][3][4] This guide provides a detailed, data-driven comparison of two small molecule inhibitors of the FGF pathway: gentisic acid and homogentisic acid.
Executive Summary
Gentisic acid, a metabolite of aspirin and a compound found in various plants, has been identified as a potent inhibitor of fibroblast growth factors.[1][5][6] Acting as a lead compound, it has paved the way for the discovery of a new class of FGF inhibitors, which notably includes homogentisic acid, the compound that accumulates in the genetic disorder alkaptonuria.[2][5][6] While both molecules demonstrate inhibitory activity against FGF, this comparison reveals significant differences in their potency and potential mechanisms of action. This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways to provide a comprehensive overview for researchers in the field.
Quantitative Comparison of Inhibitory Potency
The inhibitory effects of gentisic acid and homogentisic acid on FGF-1-driven mitogenesis have been quantitatively assessed, with homogentisic acid demonstrating significantly higher potency. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the biological activity by half, are summarized below.
| Compound | Target | IC50 (µM) |
| Gentisic Acid | FGF-1 | 36 |
| Homogentisic Acid | FGF-1 | 6.8 |
Data sourced from studies on FGF-1-driven mitogenesis in Balb/c 3T3 fibroblasts.[2]
Mechanism of Action and Signaling Pathway
Both gentisic acid and homogentisic acid are believed to exert their inhibitory effects by interfering with the formation of the FGF signaling complex, which consists of FGF, its receptor (FGFR), and heparan sulfate proteoglycans (HSPGs).[2][6] This interference can occur through two proposed mechanisms: by binding to the FGF ligand itself or by interacting with the FGF receptor.[2][6] The disruption of this ternary complex prevents the subsequent dimerization and autophosphorylation of the FGFR, thereby blocking downstream signaling cascades that lead to cellular responses like proliferation and angiogenesis.[7]
Experimental Protocols
The following section details the methodology used to determine the FGF inhibitory activity of gentisic acid and homogentisic acid.
Cell-Based Mitogenesis Assay
This assay is designed to measure the inhibitory effect of the compounds on FGF-induced cell proliferation.
1. Cell Culture:
-
Balb/c 3T3 fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
The culture medium is then replaced with serum-free DMEM for 24 hours to synchronize the cells.
-
Cells are treated with varying concentrations of gentisic acid or homogentisic acid for 1 hour.
-
FGF-1 (10 ng/mL) and heparin (10 µg/mL) are then added to the wells to stimulate cell proliferation.
-
The plates are incubated for an additional 24 hours.
3. Measurement of Cell Proliferation:
-
Cell proliferation is quantified using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm), which is proportional to the number of viable cells.
4. Data Analysis:
-
The percentage of inhibition is calculated for each concentration of the inhibitor relative to the control (cells treated with FGF-1 and heparin but no inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
Both gentisic acid and homogentisic acid have emerged as promising inhibitors of the FGF signaling pathway. The available data indicates that homogentisic acid is a more potent inhibitor of FGF-1-driven mitogenesis than gentisic acid. The shared structural features of these dihydroxybenzoic acid derivatives provide a valuable scaffold for the development of novel and more effective FGF inhibitors. Further research, including in vivo studies and investigations into their effects on a broader range of FGF family members and their receptors, is warranted to fully elucidate their therapeutic potential in cancer and other angiogenesis-dependent diseases.[1][2]
References
- 1. Gentisic acid, a compound associated with plant defense and a metabolite of aspirin, heads a new class of in vivo fibroblast growth factor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gentisic Acid, a Compound Associated with Plant Defense and a Metabolite of Aspirin, Heads a New Class of in Vivo Fibroblast Growth Factor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective FGFR/FGF pathway inhibitors: inhibition strategies, clinical activities, resistance mutations, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Gentisic Acid, a Compound Associated with Plant Defense and a Metabolite of Aspirin, Heads a New Class of in Vivo Fibroblast Growth Factor Inhibitors* | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Assessing Gentisuric Acid Specificity as a Renal Cell Carcinoma Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The early and accurate diagnosis of renal cell carcinoma (RCC) remains a critical challenge in oncology. While imaging techniques are the current standard, there is a significant need for non-invasive biomarkers to improve detection, aid in differential diagnosis, and monitor disease progression. Metabolomics has emerged as a promising field for biomarker discovery, with several small molecules identified as potential indicators of RCC. Among these is Gentisuric acid (also referred to as gentisate), a metabolite that has been observed at decreased levels in the urine of RCC patients.
This guide provides a comparative analysis of this compound against other established and emerging protein-based biomarkers for RCC. The objective is to offer a clear, data-driven perspective on the current landscape of urinary biomarkers for this disease, highlighting the specificity and potential clinical utility of each.
Performance Comparison of Urinary Biomarkers for Renal Cell Carcinoma
The following table summarizes the quantitative performance data for this compound and a selection of alternative urinary biomarkers for the diagnosis of RCC. It is important to note that while decreased levels of this compound have been associated with RCC, specific sensitivity and specificity data from large-scale validation studies are not yet available in the public domain.
| Biomarker | Type | Change in RCC | Sensitivity | Specificity | Area Under the Curve (AUC) |
| This compound (Gentisate) | Metabolite | Decreased | Data Not Available | Data Not Available | Data Not Available |
| Carbonic Anhydrase IX (CAIX) | Protein | Increased | 86% (imaging agent) | 86% (imaging agent) | Not Reported |
| Kidney Injury Molecule-1 (KIM-1) | Protein | Increased | 78% (pooled) | 79% (pooled) | 0.85 |
| Aquaporin-1 (AQP1) | Protein | Increased | 95-100% | 91-100% | 0.99 - 1.00 |
| Perilipin-2 (PLIN2) | Protein | Increased | 95-100% | 91-100% | 0.99 - 1.00 |
| Nuclear Matrix Protein 22 (NMP22) | Protein | Increased | ~40% (positive values) | Not specified (2 false positives in control) | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biomarker studies. Below are representative protocols for the analysis of metabolomic and protein biomarkers in urine.
Quantification of this compound using UPLC-MS/MS
This protocol is based on methods for urinary metabolomics profiling.
a. Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Centrifuge the samples at 10,000 x g for 5 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and dilute it 1:4 (v/v) with a solution of 50% acetonitrile in water containing internal standards (e.g., isotopically labeled this compound).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to an autosampler vial for analysis.
b. UPLC-MS/MS Analysis:
-
Chromatography: Perform separation on a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 98% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: Precursor ion (m/z) -> Product ion (m/z). Specific transitions need to be optimized.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximal signal intensity.
-
Quantification of Protein Biomarkers (e.g., KIM-1, AQP1, PLIN2) by ELISA
This is a general protocol for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
a. Plate Preparation:
-
Coat a 96-well microplate with a capture antibody specific for the target protein (e.g., anti-KIM-1 antibody) diluted in coating buffer (e.g., phosphate-buffered saline, PBS).
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% bovine serum albumin in PBS) and incubating for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
b. Assay Procedure:
-
Prepare a standard curve by performing serial dilutions of a known concentration of the recombinant target protein.
-
Add standards and urine samples (appropriately diluted in assay buffer) to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add a detection antibody (conjugated to an enzyme like horseradish peroxidase, HRP) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Add the enzyme substrate (e.g., TMB for HRP) and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Visualizing Experimental Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes.
Caption: Workflow for RCC Biomarker Assessment.
This diagram illustrates the typical workflow for assessing the specificity of urinary biomarkers for Renal Cell Carcinoma, from sample collection to comparative data analysis.
Caption: RCC Biomarker Hypothesis.
This diagram shows the hypothesized relationship between RCC, metabolic changes leading to altered urinary metabolites like this compound, and the upregulation of protein biomarkers.
A Comparative Guide to High-Throughput Screening Assay Validation for Gentisuric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key high-throughput screening (HTS) methodologies applicable to the study of Gentisuric acid. Given that this compound is a metabolite of aspirin, its biological activities are of significant interest, including its roles as an antioxidant and an inhibitor of fibroblast growth factors.[1][2][3][4] The validation of robust HTS assays is crucial for identifying and characterizing small molecules that interact with biological targets relevant to this compound's mechanism of action.
This document outlines and compares three common HTS assay formats: Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay). While specific HTS assays for this compound are not widely published, this guide presents a framework for their development and validation by comparing these technologies.
Comparative Analysis of HTS Assay Technologies
The selection of an appropriate HTS assay technology is critical and depends on the specific biological question, the nature of the target, and the available resources. The following table summarizes the key performance characteristics of three widely used assay formats.
| Parameter | Fluorescence Polarization (FP) | Time-Resolved FRET (TR-FRET) | AlphaLISA |
| Principle | Measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[5][6] | Measures the transfer of energy from a donor fluorophore to an acceptor fluorophore when in close proximity.[7][8][9] | A bead-based immunoassay where singlet oxygen transfer from a donor to an acceptor bead upon binding generates a luminescent signal.[10][11][12] |
| Typical Z'-factor | 0.5 - 0.8 | 0.6 - 0.9 | 0.7 - 0.9 |
| Signal-to-Background | Moderate | High | Very High |
| Throughput | High (384- & 1536-well) | High (384- & 1536-well) | High (384- & 1536-well) |
| Assay Robustness | Sensitive to light scattering and autofluorescent compounds. | Reduced interference from scattered light and autofluorescence due to time-resolved detection.[9] | High tolerance to complex sample matrices like serum and cell lysates.[13] |
| Cost per Well | Low to Moderate | Moderate to High | High |
| Development Complexity | Moderate | High | Moderate |
Experimental Protocols
Detailed below are generalized protocols for the validation of a hypothetical HTS assay for a target of this compound using the compared technologies.
1. Fluorescence Polarization (FP) Assay Protocol
This protocol is designed to identify compounds that inhibit the interaction between a hypothetical protein target and a fluorescently labeled this compound analog (tracer).
-
Reagents and Materials :
-
Assay Buffer (e.g., PBS, 0.01% Triton X-100)
-
Purified protein target
-
Fluorescently labeled this compound tracer
-
Test compounds (including this compound as a positive control)
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
-
-
Procedure :
-
Dispense 10 µL of assay buffer containing the protein target into each well of the microplate.
-
Add 100 nL of test compounds or control (DMSO for negative control, unlabeled this compound for positive control) to the appropriate wells.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the fluorescent tracer to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure fluorescence polarization on a compatible plate reader.
-
2. Time-Resolved FRET (TR-FRET) Assay Protocol
This protocol aims to screen for inhibitors of a hypothetical protein-protein interaction modulated by this compound.
-
Reagents and Materials :
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA)
-
Donor-labeled protein (e.g., with Terbium cryptate)
-
Acceptor-labeled protein (e.g., with d2)
-
Test compounds
-
384-well, low-volume, white microplates
-
TR-FRET-capable plate reader
-
-
Procedure :
-
Add 5 µL of the donor-labeled protein solution to all wells.
-
Add 100 nL of test compounds or controls.
-
Add 5 µL of the acceptor-labeled protein solution to all wells.
-
Incubate for 2 hours at room temperature.
-
Measure the TR-FRET signal (emission at two wavelengths) using a plate reader.
-
3. AlphaLISA Assay Protocol
This protocol is designed to quantify the production of a biomarker in response to this compound treatment in a cell-based assay.
-
Reagents and Materials :
-
AlphaLISA Buffer
-
Streptavidin-coated Donor beads
-
Biotinylated antibody against the biomarker
-
Acceptor beads conjugated to a second antibody against the biomarker
-
Cell lysate or supernatant containing the biomarker
-
384-well, white microplates
-
AlphaLISA-capable plate reader
-
-
Procedure :
-
Add 5 µL of cell lysate/supernatant to the wells.
-
Add 10 µL of a mix of biotinylated antibody and acceptor beads.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of Streptavidin-coated Donor beads.
-
Incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA-capable plate reader.
-
Visualizations
Hypothetical Signaling Pathway for this compound
The following diagram illustrates a hypothetical signaling pathway where this compound inhibits a key protein-protein interaction, leading to the downstream modulation of a cellular response.
A diagram of a hypothetical signaling pathway modulated by this compound.
Experimental Workflow for HTS Assay Validation
The workflow below outlines the key stages in the validation of a high-throughput screening assay.
A flowchart outlining the stages of HTS assay validation.
Logical Relationship of Assay Technologies
This diagram illustrates the relationship between the core principles of the compared assay technologies.
A diagram showing the classification of the compared HTS technologies.
References
- 1. Gentisic acid, an aspirin metabolite, inhibits oxidation of low-density lipoprotein and the formation of cholesterol ester hydroperoxides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gentisic acid, a compound associated with plant defense and a metabolite of aspirin, heads a new class of in vivo fibroblast growth factor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gentisic Acid, a Compound Associated with Plant Defense and a Metabolite of Aspirin, Heads a New Class of in Vivo Fibroblast Growth Factor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 6. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A three-fluorophore FRET assay for high-throughput screening of small-molecule inhibitors of ribosome assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput compatible FRET based assay to identify small molecule inhibitors of AMSH deubiquitinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 12. Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
Safety Operating Guide
Navigating the Disposal of Gentisuric Acid: A Guide to Safe and Compliant Laboratory Practices
For researchers and scientists in the fast-paced world of drug development, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols for every chemical are not always readily available, a foundational understanding of hazardous waste management principles provides a clear path forward. This guide offers essential, step-by-step information for the proper disposal of gentisuric acid, drawing upon established laboratory safety and chemical handling procedures.
This compound, a metabolite of aspirin, requires careful handling and disposal like any other laboratory chemical.[1][2][3] Although specific disposal instructions from regulatory bodies for this compound are not explicitly detailed in readily available documentation, its classification as a chemical substance necessitates adherence to general laboratory waste guidelines. The following procedures are based on best practices for chemical waste management and are designed to ensure the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to be familiar with the immediate safety measures associated with this compound. In case of accidental exposure:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer CPR, avoiding mouth-to-mouth resuscitation.[4]
-
Skin Contact: Thoroughly rinse the affected skin with large amounts of water. Contaminated clothing and shoes should be removed, and a physician should be consulted.[4]
-
Eye Contact: If contact lenses are present, they should be removed. The eyes should be flushed immediately with copious amounts of water, ensuring to separate the eyelids to rinse the entire surface. A physician should be called promptly.[4]
-
Ingestion: If the person is conscious, their mouth should be washed out with water. Vomiting should not be induced unless directed by medical personnel, and medical attention should be sought.[4]
Personal protective equipment (PPE), including gloves, and eye and face protection, should be worn when handling this compound to minimize the risk of exposure.[5]
Step-by-Step Disposal Protocol
The disposal of this compound waste should follow a structured protocol that encompasses collection, storage, and eventual removal by a certified hazardous waste management service.
Step 1: Waste Identification and Segregation
Properly categorize this compound waste. As an acidic compound, it should not be mixed with incompatible chemicals such as bases, cyanides, or sulfides, as this could trigger a violent reaction or the release of poisonous gases.[6] It is also crucial to keep oxidizing agents separate from reducing agents and organic compounds.[6]
Step 2: Use of Appropriate Waste Containers
All this compound waste must be collected in a designated and appropriate container. Key requirements for waste containers include:
-
Chemical Compatibility: The container must be made of a material that is compatible with acidic waste; plastic is often preferred.[7] Steel containers should never be used for acids.[6]
-
Condition: The container and its cap must be in good condition, with no cracks, leaks, or signs of deterioration.[6]
-
Secure Closure: The container must be securely capped at all times, except when waste is being added or removed.[6]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."
Step 3: Storage in a Satellite Accumulation Area (SAA)
Designate a specific "Satellite Accumulation Area" (SAA) within the laboratory for the storage of hazardous waste containers.[6][7] This area must be at or near the point of waste generation.[7] The SAA should be inspected weekly for any signs of leakage.[6]
Step 4: Adherence to Storage Limits
Regulations govern the amount of hazardous waste that can be stored in an SAA and for how long. It is imperative to be aware of and comply with these limits to maintain a safe and compliant laboratory environment.
| Data Point | Guideline |
| pH Range for Drain Disposal | > 5.0 and < 12.5 (for aqueous solutions, if local regulations permit)[6] |
| Maximum SAA Storage Volume | 55 gallons of hazardous waste[7] |
| Maximum Acutely Toxic Waste | 1 quart of liquid or 1 kilogram of solid[7] |
| Maximum Storage Time (Partially Filled) | Up to one year[6] |
| Time to Removal After Full | Within three days[6] |
Step 5: Waste Disposal Options
There are two primary options for the disposal of this compound waste:
-
Hazardous Waste Pickup: The most common and recommended method is to have the properly labeled and stored container of this compound waste collected by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[7]
-
Neutralization (for aqueous solutions): For aqueous solutions of this compound, neutralization may be an option if permitted by your institution and local regulations. This involves adjusting the pH of the solution to between 5.0 and 12.5 before disposing of it down the drain.[6] Solid forms of the chemical should not be disposed of down the drain.[6]
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the general protocol for the neutralization of acidic waste is as follows:
-
Preparation: Work in a well-ventilated area, such as a fume hood, and wear appropriate PPE.
-
Dilution: If the acidic solution is concentrated, it should be slowly added to a large volume of cold water to dilute it.
-
Neutralization: Slowly add a weak base (e.g., sodium bicarbonate) to the diluted acidic solution while stirring continuously.
-
pH Monitoring: Use a pH meter or pH paper to monitor the pH of the solution. Continue adding the base until the pH is within the acceptable range for drain disposal (typically between 5.0 and 12.5).[6]
-
Disposal: Once the pH is confirmed to be within the acceptable range, the neutralized solution can be flushed down the drain with copious amounts of water, in accordance with local regulations.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
By adhering to these established procedures, researchers and scientists can ensure the safe and compliant disposal of this compound waste, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste management guidelines, as local regulations may vary.[8]
References
- 1. mhraproducts4853.blob.core.windows.net [mhraproducts4853.blob.core.windows.net]
- 2. Acetylsalicylic acid | 50-78-2 [chemicalbook.com]
- 3. This compound: metabolic formation in animals and identification as a metabolite of aspirin in man [pubmed.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. crude.abx.de [crude.abx.de]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. acs.org [acs.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Gentisuric Acid
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Gentisuric acid, including detailed operational and disposal plans to foster a culture of safety and precision in your work.
Essential Safety Information
This compound, with the molecular formula C9H9NO5, requires careful handling due to its potential hazards. The toxicological properties of this compound have not been thoroughly investigated, warranting a cautious approach. Adherence to the following guidelines will minimize risk and ensure safe laboratory practices.
| Chemical and Physical Properties | Data |
| Molecular Formula | C9H9NO5 |
| Molecular Weight | 211.17 g/mol |
| Appearance | Solid |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents[1] |
| Hazardous Decomposition Products | Under fire conditions, may decompose and emit toxic fumes.[1] |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Work in a well-ventilated area. If dust, vapors, or mists are likely to be generated, use a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
2. Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly sealed safety goggles or glasses.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat. For tasks with a higher risk of splashing, consider a chemical-resistant apron.
-
Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH-approved respirator.
3. Handling and Storage:
-
Avoid creating dust.
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
Emergency Procedures: First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[1]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1]
Accidental Release Measures
-
Small Spills:
-
Ensure proper PPE is worn.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a suitable, labeled container for disposal.
-
Clean the spill area with a damp cloth.
-
-
Large Spills:
-
Evacuate the area.
-
Prevent further leakage or spillage if it is safe to do so.
-
Notify your institution's environmental health and safety department.
-
Disposal Plan
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1]
-
Do not dispose of it down the drain or in the regular trash.
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[1]
Visualizing the Workflow: Safe Handling and Disposal of this compound
The following diagram illustrates the key steps for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
